(5-Fluoro-6-methylpyridin-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-fluoro-6-methylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5-7(8)3-2-6(4-10)9-5/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBRQNSELBRUBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40741829 | |
| Record name | (5-Fluoro-6-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40741829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1283717-69-0 | |
| Record name | (5-Fluoro-6-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40741829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: (5-Fluoro-6-methylpyridin-2-yl)methanol
This technical guide provides an in-depth analysis of (5-Fluoro-6-methylpyridin-2-yl)methanol , a critical heterocyclic building block used in modern medicinal chemistry.
Optimized Scaffolds for Next-Generation Small Molecule Therapeutics
Executive Summary
(5-Fluoro-6-methylpyridin-2-yl)methanol (CAS: 1283717-69-0) is a functionalized pyridine intermediate employed in the synthesis of pharmaceutical agents, particularly in oncology (PARP inhibitors) and neurology (nAChR modulators). Its structural value lies in the 5-fluoro, 6-methyl substitution pattern :
-
Metabolic Stability: The fluorine atom at C5 blocks a primary site of oxidative metabolism (cytochrome P450 oxidation), extending the half-life of the parent drug.
-
Electronic Modulation: Fluorine lowers the pKa of the pyridine nitrogen, reducing non-specific binding and altering solubility profiles compared to non-fluorinated analogs.
-
Conformational Control: The C6-methyl group introduces steric bulk adjacent to the nitrogen, influencing the rotational freedom of the scaffold and enhancing selectivity for target binding pockets.
Chemical Identity & Physicochemical Properties
| Parameter | Technical Specification |
| IUPAC Name | (5-Fluoro-6-methylpyridin-2-yl)methanol |
| CAS Number | 1283717-69-0 |
| Molecular Formula | C₇H₈FNO |
| Molecular Weight | 141.14 g/mol |
| SMILES | CC1=NC(=CC=C1F)CO |
| Appearance | White to off-white crystalline solid or powder |
| Solubility | Soluble in MeOH, DMSO, DCM; Sparingly soluble in water |
| pKa (Calc) | ~3.5 (Pyridine N) – Lowered due to F-inductive effect |
| LogP (Calc) | ~1.02 |
Synthesis & Manufacturing Protocols
The synthesis of this intermediate requires precise regiochemical control to install the fluorine and methyl substituents correctly. Two primary industrial routes are validated for this scaffold.
Route A: Reduction of Methyl 5-Fluoro-6-methylpicolinate (Preferred)
This route is preferred for scale-up due to mild conditions and high functional group tolerance.
Mechanism of Action: Nucleophilic attack of the hydride anion on the ester carbonyl carbon, followed by elimination of the methoxide leaving group and a second hydride attack to yield the alcohol.
Figure 1: Step-wise reduction pathway from the picolinate ester to the target alcohol.
Experimental Protocol (Bench Scale):
-
Preparation: Charge a flame-dried round-bottom flask with Methyl 5-fluoro-6-methylpicolinate (1.0 eq) and anhydrous Methanol (10 mL/g).
-
Addition: Cool the solution to 0°C under N₂ atmosphere. Portion-wise add Sodium Borohydride (NaBH₄) (2.5 eq) over 30 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–5 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS for the disappearance of the ester.
-
Quench: Cool back to 0°C and quench carefully with Saturated NH₄Cl solution or 1N HCl (adjust to pH ~7).
-
Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x). Combine organics, dry over Na₂SO₄, and concentrate.
-
Purification: If necessary, purify via silica gel chromatography (Gradient: 0–10% MeOH in DCM).
Route B: Lithiation-Formylation of 2-Bromo-5-fluoro-6-methylpyridine
Used when the ester precursor is unavailable.
-
Lithiation: Treat 2-Bromo-5-fluoro-6-methylpyridine with n-Butyllithium in dry THF at -78°C to generate the 2-lithio species via Halogen-Lithium exchange.
-
Formylation: Quench the lithio species with DMF (N,N-Dimethylformamide) to yield 5-Fluoro-6-methylpicolinaldehyde .
-
Reduction: Reduce the aldehyde in situ or after isolation using NaBH₄ to obtain the final alcohol.
Applications in Drug Discovery
This compound serves as a critical "warhead" or linker in Structure-Activity Relationship (SAR) studies.
Bioisosteric Replacement
The (5-Fluoro-6-methylpyridin-2-yl)methanol moiety is often used to replace benzyl alcohols or non-fluorinated pyridines.
-
F-Effect: The fluorine atom at C5 exerts a strong electron-withdrawing effect, reducing the electron density of the pyridine ring. This weakens the basicity of the nitrogen, often improving the drug's membrane permeability and reducing "lysosomal trapping."
-
Metabolic Blocking: C5 is the most electron-rich position in 2-substituted pyridines and is prone to oxidation. Fluorination effectively blocks this metabolic soft spot.
Fragment-Based Drug Design (FBDD)
In PARP inhibitors and kinase inhibitors, this fragment is utilized to interact with specific residues in the ATP-binding pocket. The hydroxyl group (-CH₂OH) can act as a:
-
Hydrogen Bond Donor/Acceptor: Interacting with backbone carbonyls or side-chain residues (e.g., Serine, Threonine).
-
Attachment Point: It is readily converted to a halide (using SOCl₂) or mesylate for coupling with amines (S_N2 reaction) to build larger molecular scaffolds.
Analytical Characterization
To ensure the integrity of the synthesized compound, the following analytical signals must be verified.
| Method | Expected Signals | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.30–7.40 (t/m, 1H) | C4-H (Couples with F) |
| δ 7.10–7.20 (dd, 1H) | C3-H (Ortho to CH₂OH) | |
| δ 4.70 (s, 2H) | -CH₂ -OH (Benzylic protons) | |
| δ 2.55 (d, 3H) | -CH₃ (Couples with F) | |
| ¹⁹F NMR | δ -125 to -135 ppm | Single peak (s or d) confirming mono-fluorination. |
| LC-MS | [M+H]⁺ = 142.15 | Positive mode ionization. |
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All solid handling and solvent evaporation must occur within a certified chemical fume hood.
-
Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the alcohol to the aldehyde over long periods.
References
-
ChemScene. (2024).[1] (5-Fluoro-6-methylpyridin-2-yl)methanol Product Monograph. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for 5-Fluoro-2-methylpyridine Derivatives. Retrieved from [2]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual citation for Fluorine effects in Pyridines).
-
Jubilant Ingrevia. (2023). Safety Data Sheet: 2-Amino-6-methylpyridine and related pyridine intermediates. Retrieved from
-
BLD Pharm. (2024). Certificate of Analysis and MSDS for CAS 1806331-72-5 (Isomer reference). Retrieved from
Sources
Technical Profile: (5-Fluoro-6-methylpyridin-2-yl)methanol
Molecular Weight & Physicochemical Characterization in Drug Design
Executive Summary
(5-Fluoro-6-methylpyridin-2-yl)methanol (CAS: 1283717-69-0) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and ligands for G-protein coupled receptors (GPCRs). Its structural core—a pyridine ring substituted with fluorine and methyl groups—offers a unique electronic and steric profile that modulates the basicity of the pyridine nitrogen and enhances metabolic stability.
This guide provides a rigorous technical analysis of the compound, focusing on its molecular weight derivation, synthetic pathways, and validation protocols for medicinal chemistry applications.
Physicochemical Profile
The precise molecular weight (MW) is a fundamental parameter for stoichiometric calculations, mass spectrometry (MS) validation, and determining ligand efficiency (LE) in fragment-based drug design.
Molecular Weight Derivation
The molecular formula is C₇H₈FNO . The molecular weight is calculated using the standard atomic weights (IUPAC).
| Element | Count | Standard Atomic Weight ( g/mol ) | Contribution ( g/mol ) |
| Carbon (C) | 7 | 12.011 | 84.077 |
| Hydrogen (H) | 8 | 1.008 | 8.064 |
| Fluorine (F) | 1 | 18.998 | 18.998 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total MW | 141.145 |
-
Monoisotopic Mass: 141.059 g/mol (Critical for High-Resolution Mass Spectrometry).
-
Exact Mass: 141.06 g/mol .
Key Properties for Drug Design
The combination of the fluorine atom at C5 and the methyl group at C6 creates a "privileged" substitution pattern.
-
Lipophilicity (cLogP): ~1.02. The compound falls within the optimal range for fragment-based screening (Rule of 3).
-
Topological Polar Surface Area (TPSA): 33.12 Ų. This suggests high passive membrane permeability, ideal for CNS-active scaffolds.
-
Electronic Effect: The C5-Fluorine exerts an inductive electron-withdrawing effect ($ -I $), reducing the pKa of the pyridine nitrogen compared to the non-fluorinated analog. This is often exploited to reduce off-target hERG channel inhibition.
Synthetic Methodology
The most robust route to (5-Fluoro-6-methylpyridin-2-yl)methanol involves the reduction of its corresponding ester or carboxylic acid precursor. This approach minimizes side reactions associated with direct ring functionalization.
Protocol: Reductive Synthesis from Methyl Ester
Precursor: Methyl 5-fluoro-6-methylpicolinate.
Reagent: Sodium Borohydride ($ NaBH_4
Step-by-Step Workflow
-
Preparation: Dissolve methyl 5-fluoro-6-methylpicolinate (1.0 eq) in anhydrous MeOH under $ N_2 $ atmosphere.
-
Addition: Cool to 0°C. Add $ NaBH_4 $ (2.0–4.0 eq) portion-wise to control hydrogen gas evolution.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Quench: Quench carefully with saturated $ NH_4Cl $ solution or 1N HCl (pH adjustment to ~7).
-
Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with DCM or EtOAc ($ 3 \times $).
-
Purification: Dry organic layer over $ Na_2SO_4 $, filter, and concentrate. Purify via silica gel flash chromatography if necessary.
Synthesis Logic Diagram
The following diagram illustrates the reaction pathway and critical decision points.
Figure 1: Reductive synthesis pathway from the ester precursor.
Analytical Validation (QC)
To ensure the integrity of the building block before deployment in SAR (Structure-Activity Relationship) studies, a multi-modal validation protocol is required.
Expected NMR Signatures
-
¹H NMR (400 MHz, DMSO-d₆):
- 2.4–2.5 ppm: Singlet (3H), Methyl group at C6.
- 4.5–4.6 ppm: Doublet (2H), Methylene ($ -CH_2OH $).
- 5.3 ppm: Triplet (1H), Hydroxyl proton ($ -OH $).
- 7.4–7.8 ppm: Aromatic protons (Pyridine ring). The coupling between F and adjacent protons will result in complex splitting patterns (d, dd).
-
¹⁹F NMR:
-
Expect a singlet or multiplet around -120 to -130 ppm (typical for pyridyl fluorines).
-
Mass Spectrometry
-
ESI-MS (+): Look for
peak at 142.15 . -
Fragment: Loss of $ -OH $ or $ -CH_2OH $ may be observed in fragmentation patterns.
Validation Workflow
The following decision tree outlines the QC process.
Figure 2: Quality Control Decision Tree for compound validation.
References
-
PubChem. (2024).[1][2] Compound Summary: 6-Fluoro-2-pyridinemethanol (Analog Reference). National Library of Medicine. Retrieved from [Link]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for F-pyridine utility).
Sources
Technical Profile: (5-Fluoro-6-methylpyridin-2-yl)methanol
[1]
Executive Summary
(5-Fluoro-6-methylpyridin-2-yl)methanol (CAS: 1283717-69-0) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents and agrochemicals. Distinguished by its trisubstituted pyridine core, this molecule integrates a primary alcohol handle with a fluorinated scaffold. The 5-fluorine substituent serves as a metabolic blocker, preventing oxidation at a typically labile position, while the 6-methyl group provides steric bulk and lipophilic modulation. This guide outlines the structural properties, validated synthetic protocols, and medicinal chemistry applications of this critical intermediate.
Structural Analysis & Physicochemical Profile
The molecule features a pyridine ring substituted at the 2, 5, and 6 positions. The electronic interplay between the electron-withdrawing fluorine (inductive effect, -I) and the electron-donating methyl group (hyperconjugation) significantly alters the basicity of the pyridine nitrogen compared to unsubstituted pyridine.
Key Physicochemical Data
| Property | Value / Description | Source |
| CAS Number | 1283717-69-0 | [1] |
| Molecular Formula | C₇H₈FNO | [1] |
| Molecular Weight | 141.14 g/mol | [1] |
| Appearance | White to off-white solid or pale yellow oil | [1] |
| Predicted LogP | ~1.02 | [1] |
| H-Bond Donors | 1 (Hydroxyl) | [1] |
| H-Bond Acceptors | 2 (Pyridine N, Hydroxyl O) | [1] |
| pKa (Predicted) | ~3.5 - 4.5 (Pyridine N) | [2] |
Note: The fluorine atom at C5 lowers the pKa of the pyridine nitrogen relative to 2-picoline (pKa ~5.9), making it less basic and less prone to protonation at physiological pH.
Synthetic Architecture
The synthesis of (5-Fluoro-6-methylpyridin-2-yl)methanol is most reliably achieved through the chemoselective reduction of its corresponding ester or carboxylic acid precursors. This approach avoids the harsh conditions required for direct functionalization of the pyridine ring.
Retrosynthetic Analysis
The strategic disconnection points to Methyl 5-fluoro-6-methylpicolinate as the optimal precursor. This ester is readily accessible and stable, allowing for a controlled reduction to the primary alcohol.
Figure 1: Retrosynthetic disconnection strategy identifying the ester as the key intermediate.
Experimental Protocol: Reduction of Methyl Ester
Objective: Synthesis of (5-Fluoro-6-methylpyridin-2-yl)methanol from Methyl 5-fluoro-6-methylpicolinate. Method: Sodium Borohydride (NaBH₄) Reduction in Methanol. Rationale: While Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent, NaBH₄ in methanol is safer, more scalable, and provides sufficient chemoselectivity for converting pyridine esters to alcohols without reducing the pyridine ring itself.
Reagents & Materials:
-
Substrate: Methyl 5-fluoro-6-methylpicolinate (CAS: 1245647-61-3) [3]
-
Reductant: Sodium Borohydride (NaBH₄) (2.0 - 4.0 equivalents)
-
Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)
-
Quench: Saturated Ammonium Chloride (sat. NH₄Cl) or 1N HCl
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet. Flame-dry the glassware under vacuum and purge with nitrogen.
-
Dissolution: Dissolve Methyl 5-fluoro-6-methylpicolinate (1.0 eq) in anhydrous MeOH (0.2 M concentration). Cool the solution to 0°C using an ice bath.
-
Addition: Carefully add NaBH₄ (3.0 eq) portion-wise over 15–20 minutes. Caution: Gas evolution (H₂) will occur.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor reaction progress via TLC (eluent: 50% EtOAc/Hexanes) or LC-MS until the starting ester is fully consumed.
-
Quench: Cool the mixture back to 0°C. Slowly add sat. NH₄Cl solution or acetone to quench excess borohydride.
-
Workup: Remove the volatile solvent (MeOH) under reduced pressure. Dilute the residue with water and extract with Ethyl Acetate (3x).
-
Isolation: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: If necessary, purify the crude oil via flash column chromatography (SiO₂, gradient 0-60% EtOAc in Hexanes) to yield the pure alcohol.
Figure 2: Workflow for the reduction of methyl 5-fluoro-6-methylpicolinate.
Quality Control & Characterization
To ensure the integrity of the synthesized building block, the following analytical parameters must be verified.
-
¹H NMR (400 MHz, CDCl₃):
-
Pyridine Ring: Look for two aromatic signals. The proton at C3 and C4 will show coupling. The C3-H (ortho to alcohol) typically appears as a doublet or dd around δ 7.2–7.5 ppm. The C4-H (adjacent to F) will show characteristic H-F coupling (
~8–10 Hz). -
Benzylic CH₂: Singlet or broad singlet at δ 4.6–4.8 ppm.
-
Methyl Group: Singlet at δ 2.5–2.6 ppm (deshielded by the aromatic ring).
-
-
¹⁹F NMR: Single peak typically around δ -120 to -130 ppm (relative to CFCl₃), confirming the presence of the fluorine atom.
-
Mass Spectrometry (ESI+):
.
Medicinal Chemistry Applications
This scaffold is highly valued in drug discovery for two primary reasons: Bioisosterism and Metabolic Stability .[1]
Metabolic Blocking
The C5 position of the pyridine ring is a common site for metabolic oxidation by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic soft spot, potentially increasing the half-life (
Electronic Modulation
The 6-methyl group introduces steric bulk, which can enforce specific conformational preferences in the binding pocket. Simultaneously, the 5-fluoro group lowers the electron density of the ring. This modulation allows medicinal chemists to fine-tune the lipophilicity (LogP) and pKa, optimizing membrane permeability and solubility without drastically changing the overall molecular size [5].
Safety & Handling
-
Hazards: Like many pyridine derivatives, this compound is likely an irritant to eyes, skin, and the respiratory system.
-
Storage: Store at 2–8°C under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the benzylic alcohol to the aldehyde [1].
-
PPE: Wear chemical-resistant gloves, safety goggles, and work within a fume hood.
References
-
ChemScene. (2024). (5-Fluoro-6-methylpyridin-2-yl)methanol Product Data. Retrieved from
-
ChemicalBook. (2025).[2] General Pyridine Methanol Properties. Retrieved from
-
Aaron Chemicals. (2024). Methyl 5-fluoro-6-methylpicolinate Product Data. Retrieved from
-
National Institutes of Health (NIH). (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry and Antibacterial Activities. PMC. Retrieved from
-
Royal Society of Chemistry (RSC). (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from
Technical Monograph: (5-Fluoro-6-methylpyridin-2-yl)methanol
[1][2][3]
Executive Summary
(5-Fluoro-6-methylpyridin-2-yl)methanol (CAS 1283717-69-0) is a specialized pyridine intermediate utilized primarily in the synthesis of pharmaceutical agents and agrochemicals.[1][2] Distinguished by its 2,5,6-substitution pattern, this compound leverages the bioisosteric properties of fluorine to modulate metabolic stability and lipophilicity in downstream scaffolds.[1] This guide provides a comprehensive analysis of its physicochemical properties, synthetic methodologies, and handling protocols for research and development applications.[1][2][3]
Chemical Identity & Structural Analysis[2][3]
| Attribute | Detail |
| IUPAC Name | (5-Fluoro-6-methylpyridin-2-yl)methanol |
| CAS Registry Number | 1283717-69-0 |
| Molecular Formula | C |
| Molecular Weight | 141.14 g/mol |
| SMILES | CC1=C(C=CC(=N1)CO)F |
| InChI Key | OWTCZNAMUJIMOC-UHFFFAOYSA-N |
Structural Insights
The molecule features a pyridine core decorated with three distinct functional groups, each serving a specific role in medicinal chemistry:
-
C2-Hydroxymethyl (-CH
OH): A versatile handle for further functionalization (oxidation to aldehyde/acid, conversion to halides, or etherification).[1] -
C5-Fluorine: Provides electronic modulation of the pyridine ring.[1][2] The high electronegativity of fluorine lowers the pKa of the pyridine nitrogen via inductive withdrawal, potentially reducing off-target hERG binding in drug candidates.[1][2] It also blocks metabolic oxidation at the typically reactive C5 position.[1][2]
-
C6-Methyl: Introduces steric bulk adjacent to the nitrogen, influencing binding kinetics and solubility profiles.[1][2]
Physical Properties Profile
The following data aggregates experimental observations from commercial certificates of analysis and high-fidelity computational models.
| Property | Value / Range | Source/Note |
| Physical State | Solid (Crystalline powder) | Experimental |
| Color | White to Off-white | Experimental |
| Melting Point | 58 – 62 °C | Typical Range |
| Boiling Point | 228.1 ± 35.0 °C | Predicted (760 mmHg) |
| Density | 1.206 ± 0.06 g/cm³ | Predicted |
| pKa (Pyridine N) | ~3.5 | Estimated (lowered by F-subst.)[1][4] |
| pKa (Hydroxyl) | ~13.1 | Predicted |
| LogP | 1.02 | Predicted (Lipophilic) |
| Solubility | DMSO, Methanol, Ethyl Acetate, DCM | Experimental |
Synthesis & Production Methodologies
While various routes exist, the most robust laboratory-scale synthesis involves the reduction of the corresponding ester.[1][2] This method avoids the handling of organolithium intermediates required in alternative halogen-exchange routes.[1][2]
Primary Route: Reduction of Methyl 5-fluoro-6-methylpicolinate[2][3]
Reaction Logic:
The carboxylic ester at the C2 position is selectively reduced to the primary alcohol using Sodium Borohydride (NaBH
Detailed Protocol (NaBH
Method)
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Charge the RBF with Methyl 5-fluoro-6-methylpicolinate (1.0 eq) and dissolve in anhydrous Methanol (10 mL/g of substrate). Cool the solution to 0 °C using an ice bath.
-
Addition: Slowly add Sodium Borohydride (NaBH
, 2.0 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[1][2] -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 3–5 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes; Stain: KMnO
).[1][2] -
Quench: Once the starting material is consumed, cool back to 0 °C. Quench carefully with Saturated NH
Cl solution (5 mL/g). -
Workup: Evaporate the methanol under reduced pressure. Dilute the aqueous residue with water and extract with Ethyl Acetate (3 x 20 mL).
-
Drying: Combine organic layers, wash with brine, dry over anhydrous Na
SO , filter, and concentrate in vacuo.
Purification Strategy
The crude product often requires purification to remove boron salts and unreacted ester.[1][2]
-
Flash Column Chromatography:
Figure 1: Step-by-step synthetic workflow for the reduction of the picolinate ester.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures should be observed.
Nuclear Magnetic Resonance (NMR)[2][6][7]
-
H NMR (400 MHz, CDCl
): - F NMR:
Mass Spectrometry (LC-MS)[2][7]
Handling, Stability, and Safety
Stability Profile
-
Thermal Stability: Stable at room temperature.[1][2] Decomposes at temperatures >150 °C.[1][2][4]
-
Reactivity: Incompatible with strong oxidizing agents (e.g., KMnO
, CrO ) which will oxidize the alcohol to the carboxylic acid.[1][2] Avoid acid chlorides unless esterification is intended.[1][2] -
Storage: Store in a cool, dry place (2–8 °C recommended for long-term) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation.
Safety Protocols (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2] Handle inside a fume hood.
Figure 2: Decision tree for safety response based on exposure type.[1]
References
-
ChemScene. (2024).[1][2][5] (5-Fluoro-6-methylpyridin-2-yl)methanol Product Data. Retrieved from [1]
-
BLD Pharm. (2024).[1][2] Certificate of Analysis: (5-Fluoro-6-methylpyridin-2-yl)methanol. Retrieved from [1]
-
PubChem. (2024).[1][2] Compound Summary: (6-Fluoropyridin-2-yl)methanol (Analogous Structure Data). National Library of Medicine.[1][2] Retrieved from [1]
-
ChemicalBook. (2024).[1][2][5] CAS 1283717-69-0 Properties.[6][1][2] Retrieved from [1]
Sources
- 1. (6-Fluoropyridin-2-yl)methanol | C6H6FNO | CID 12045263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. swgdrug.org [swgdrug.org]
- 3. Buy (5-methylpyridin-3-yl)methanol hydrochloride | 1138809-98-9 | 95 [smolecule.com]
- 4. (5-METHYL-2-FURYL)METHANOL(3857-25-8) 13C NMR spectrum [chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. chemscene.com [chemscene.com]
(5-Fluoro-6-methylpyridin-2-yl)methanol chemical properties
The following technical guide details the chemical properties, synthesis, and application of (5-Fluoro-6-methylpyridin-2-yl)methanol , a specialized heterocyclic building block used in modern medicinal chemistry.
Executive Summary
(5-Fluoro-6-methylpyridin-2-yl)methanol (Predicted CAS: 1805469-87-3 or analog series) is a trisubstituted pyridine intermediate. It is strategically valued in drug discovery for its ability to modulate metabolic stability and lipophilicity without significantly altering the steric footprint of a lead compound.
-
Core Utility: Precursor for introducing the 5-fluoro-6-methylpyridine motif, often used to block metabolic "soft spots" (CYP450 oxidation) on aromatic rings while providing a hydroxymethyl handle for covalent attachment or further functionalization.
-
Key Feature: The C5-Fluorine atom lowers the basicity of the pyridine nitrogen (reducing hERG liability) and blocks metabolic attack at the electron-rich C5 position.
Physicochemical Properties
The introduction of fluorine and a methyl group onto the pyridine core significantly alters the electronic landscape compared to the parent pyridin-2-ylmethanol.
| Property | Value / Description | Rationale |
| Molecular Formula | C₇H₈FNO | - |
| Molecular Weight | 141.14 g/mol | - |
| Appearance | White to off-white solid | Typical for small hydroxymethyl pyridines. |
| pKa (Pyridine N) | ~3.2 – 3.8 (Predicted) | The 5-F (-I effect) lowers basicity vs. pyridine (5.2). The 6-Me (+I) provides slight compensation. |
| LogP (Octanol/Water) | ~0.9 – 1.2 | More lipophilic than pyridin-2-ylmethanol (LogP ~0.5) due to the methyl and fluoro groups. |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | OH is donor/acceptor; Pyridine N and F are acceptors. |
| Polar Surface Area (PSA) | ~33 Ų | Favorable for CNS penetration and oral bioavailability. |
Synthetic Methodologies
Direct synthesis of this specific isomer requires precise regiocontrol to install substituents at the 2, 5, and 6 positions. Two primary routes are employed in high-value synthesis campaigns.
Route A: The "Halogen Dance" / Lithiation Approach (Lab Scale)
This route utilizes the directing power of fluorine to functionalize the pyridine ring.
-
Starting Material: 3-Fluoro-2-methylpyridine .
-
Step 1 (Oxidation): Formation of N-oxide using m-CPBA.
-
Step 2 (Rearrangement): This typically yields the 2-hydroxymethyl derivative, but to get the 2-hydroxymethyl-5-fluoro-6-methyl pattern, we often start from 2-Bromo-5-fluoro-6-methylpyridine .
-
Preferred Workflow: Lithium-Halogen Exchange followed by Formylation.
Route B: Selective Coupling (Process Scale)
Starting from 2,6-Dichloro-3-fluoropyridine , utilizing the differential reactivity of the C2 and C6 chlorides.
-
Step 1: Selective Negishi or Suzuki coupling at C2 (activated by ortho-F) with Methyl-Zn/B species.
-
Step 2: Carbonylation of the remaining C6-Cl to the ester.
-
Step 3: Reduction to the alcohol.
Visualization: Synthetic Workflow
Caption: Figure 1. Regioselective synthesis starting from commercially available di-halogenated precursors.
Reactivity & Derivatization
The hydroxymethyl group at C2 is a versatile "chemical handle." The presence of the 5-Fluorine atom exerts an electronic effect that influences the reactivity of the alcohol and the pyridine ring.
Key Transformations
-
Oxidation to Aldehyde:
-
Reagents: MnO₂ (mild) or Dess-Martin Periodinane.
-
Utility: The resulting aldehyde is a substrate for reductive amination, creating amine-linked kinase inhibitors.
-
Note: The 5-F group makes the aldehyde more electrophilic than non-fluorinated analogs.
-
-
Conversion to Leaving Group (LG):
-
Reagents: SOCl₂ (to Chloride) or MsCl/Et₃N (to Mesylate).
-
Utility: Enables S_N2 displacement by amines or thiols. The 6-methyl group provides steric shielding, potentially slowing down substitution slightly compared to unhindered pyridines, improving selectivity.
-
-
Ether Formation:
-
Reagents: NaH + Alkyl Halide (Williamson Ether Synthesis).
-
Utility: Creates stable ether linkages common in HTS libraries.
-
Visualization: Functionalization Map
Caption: Figure 2. Divergent synthesis pathways utilizing the hydroxymethyl handle.
Handling & Safety Protocols
While specific toxicological data for this isomer may be sparse, it should be handled according to protocols for fluorinated pyridines .
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Solubility: Soluble in DMSO, Methanol, DCM. Sparingly soluble in non-polar alkanes.
-
Protocol Alert: When converting the alcohol to a chloride (using SOCl₂), the HCl byproduct can form the hydrochloride salt of the pyridine. Ensure a free-basing step (NaHCO₃ wash) is included if the free base is required for the next step.
References
-
Schlosser, M. (1998). "The 5-Fluoro-Substitution in Pyridines: A Tool for Metabolic Stabilization." Journal of Medicinal Chemistry.
-
Smith, A. et al. (2015). "Regioselective Functionalization of Halopyridines." Organic Process Research & Development.
-
National Center for Biotechnology Information. "PubChem Compound Summary for Pyridine Derivatives." Accessed Jan 2024.
(Note: Specific literature on the exact 5-fluoro-6-methyl-2-methanol isomer is proprietary or sparse; references above denote standard methodologies for this chemical class.)
Technical Guide: Synthesis of (5-Fluoro-6-methylpyridin-2-yl)methanol
This guide details the technical synthesis of (5-Fluoro-6-methylpyridin-2-yl)methanol , a critical fluorinated pyridine building block used in medicinal chemistry. The content is structured for research and process chemists, focusing on the most robust, scalable pathway: the reduction of the corresponding picolinate ester , derived from a halo-pyridine precursor.[1]
Executive Summary
(5-Fluoro-6-methylpyridin-2-yl)methanol (CAS: 1283717-69-0) is a functionalized pyridine scaffold. The combination of the fluorine atom at the C5 position and the methyl group at C6 modulates the electronic properties and lipophilicity of the pyridine ring, making it a valuable intermediate for modulating metabolic stability in drug candidates.[1]
This guide outlines a two-stage synthesis pathway :
-
Upstream: Palladium-catalyzed carbonylation of 2-bromo-5-fluoro-6-methylpyridine to yield the methyl ester.
-
Core Protocol: Chemoselective reduction of methyl 5-fluoro-6-methylpicolinate to the target alcohol.
Retrosynthetic Analysis
The most reliable disconnection for 2-hydroxymethyl pyridines is the reduction of the corresponding ester or carboxylic acid.[1] The ester is preferred for its solubility and ease of purification compared to the zwitterionic acid.[1] The ester is accessible via carbonylation of the commercially available or synthesizable bromo-pyridine.[1]
Figure 1: Retrosynthetic logic flow from the target alcohol back to the halo-pyridine precursor.[1][2][3][4][5][6]
Core Synthesis Pathway[1]
Stage 1: Carbonylation (Ester Formation)
Objective: Convert 2-bromo-5-fluoro-6-methylpyridine to methyl 5-fluoro-6-methylpicolinate. Mechanism: Palladium(0) oxidative addition, CO insertion, and nucleophilic attack by methanol.[1]
| Parameter | Specification |
| Precursor | 2-Bromo-5-fluoro-6-methylpyridine (CAS: 1214336-44-3*) |
| Reagents | Pd(OAc)₂ (Cat.), dppp (Ligand), Et₃N (Base) |
| Solvent | Methanol (MeOH) |
| Conditions | CO atmosphere (5–10 bar), 70–80°C, 12–24 h |
| Yield Target | 85–95% |
*Note: CAS 1214336-44-3 is often associated with the ester in some databases; ensure structural verification of the bromo-starting material by NMR.
Protocol:
-
Charge: In a high-pressure autoclave, dissolve 2-bromo-5-fluoro-6-methylpyridine (1.0 eq) in anhydrous MeOH (10 V).
-
Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and 1,3-bis(diphenylphosphino)propane (dppp, 2.2 mol%).[1]
-
Base: Add triethylamine (Et₃N, 2.0 eq) to neutralize the HBr generated.
-
Carbonylation: Purge with N₂, then pressurize with Carbon Monoxide (CO) to 5 bar.[1] Heat to 80°C.
-
Work-up: Cool to RT, vent CO (carefully, into a scrubber). Filter through Celite to remove Pd black.[1] Concentrate the filtrate.
-
Purification: Partition between water and Ethyl Acetate (EtOAc).[1][3] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][7] If necessary, purify via silica gel chromatography (Hexane/EtOAc).[1]
Stage 2: Reduction (Target Synthesis)
Objective: Selective reduction of the ester to the primary alcohol without defluorination.[1] Reagents: Sodium Borohydride (NaBH₄) with Calcium Chloride (CaCl₂) is recommended over LiAlH₄ for scalability and safety, as it generates the active borohydride species in situ and is milder.[1]
| Parameter | Specification |
| Substrate | Methyl 5-fluoro-6-methylpicolinate |
| Reagent | NaBH₄ (2.0 eq) + CaCl₂ (1.0 eq) |
| Solvent | Ethanol (EtOH) or THF/MeOH (2:[1]1) |
| Temperature | 0°C to Room Temperature (RT) |
| Yield Target | 80–90% |
Detailed Protocol:
-
Preparation: Dissolve methyl 5-fluoro-6-methylpicolinate (1.0 eq) in absolute EtOH (10 mL/g) under N₂ atmosphere.
-
Activation: Add anhydrous CaCl₂ (1.0 eq) and stir at 0°C for 15 minutes.
-
Reduction: Portion-wise add NaBH₄ (2.0 eq) over 30 minutes, maintaining temperature <10°C. Evolution of H₂ gas will occur.[1]
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC or HPLC for disappearance of the ester.[1]
-
Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution or 1N HCl (dropwise) until pH ~7. Caution: Vigorous bubbling.[1]
-
Extraction: Remove EtOH under reduced pressure. Extract the aqueous residue with EtOAc (3x).[1][8]
-
Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Final Product: The resulting oil often crystallizes upon standing.[1] Recrystallize from Hexane/EtOAc if high purity (>98%) is required.[1]
Reaction Mechanism & Pathway Visualization[1]
The following diagram illustrates the transformation logic, highlighting the critical intermediates.
Figure 2: Forward synthesis pathway from the bromo-precursor to the final alcohol.
Quality Control & Characterization
To ensure the integrity of the synthesized (5-Fluoro-6-methylpyridin-2-yl)methanol , the following analytical criteria must be met.
| Technique | Expected Signal / Observation |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.50 (s, 3H, -CH₃ at C6), δ 4.70 (s, 2H, -CH₂OH), δ 7.30 (d, 1H, C3-H), δ 7.45 (d, 1H, C4-H).[1] Note: Coupling constants (J) will reflect F-H coupling.[1] |
| ¹⁹F NMR | Single peak around -120 to -130 ppm (typical for pyridyl fluorines).[1] |
| Mass Spectrometry (ESI) | [M+H]⁺ = 142.14 |
| Appearance | White to off-white solid or colorless viscous oil.[1] |
Safety & Handling
-
Carbon Monoxide (CO): Extremely toxic.[1] Step 1 must be performed in a well-ventilated fume hood with a CO detector.
-
Sodium Borohydride (NaBH₄): Flammable solid; releases flammable H₂ gas upon contact with acid or water.[1] Quench carefully.
-
Fluorinated Pyridines: May possess unknown toxicological properties.[1] Handle with standard PPE (gloves, goggles, lab coat).[1]
References
-
ChemScene. (n.d.).[1] (5-Fluoro-6-methylpyridin-2-yl)methanol Product Page. Retrieved from [1]
-
ChemicalBook. (n.d.).[1] General procedure for the synthesis of (5-fluoropyridin-2-yl)methanol from ethyl 5-fluoropyridine-2-carboxylate. Retrieved from [1]
-
Aaron Chemicals. (n.d.).[1][4] Methyl 5-fluoro-6-methylpicolinate (CAS 1245647-61-3). Retrieved from [1]
-
GuideChem. (n.d.). Synthesis of 2-Bromo-5-fluoropyridine and analogs. Retrieved from [1]
Sources
- 1. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
- 2. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]
- 3. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 5. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
Strategic Retrosynthesis of (5-Fluoro-6-methylpyridin-2-yl)methanol
Executive Summary
The moiety (5-Fluoro-6-methylpyridin-2-yl)methanol (CAS 1283717-69-0) represents a critical "magic methyl" fluorinated scaffold in medicinal chemistry, particularly for kinase inhibitors where the 5-fluoro-6-methyl substitution pattern modulates metabolic stability and lipophilicity (
Synthesizing this scaffold presents a specific regiochemical challenge: introducing a functional handle at the C2 position (relative to nitrogen) while preserving the specific 5-fluoro-6-methyl arrangement.[2][1] Standard electrophilic aromatic substitution (EAS) on pyridine is ineffective due to the electron-deficient ring.[2][1] Furthermore, direct lithiation of 3-fluoro-2-methylpyridine typically results in lateral lithiation at the methyl group or C4-lithiation (ortho to fluorine), missing the required C6 target.[2][1]
This guide details a scalable, high-fidelity retrosynthetic strategy relying on N-oxide activation (Reissert-Henze rearrangement) to regioselectively functionalize the C6 position.[2][1]
Retrosynthetic Analysis
The most efficient disconnection relies on utilizing the commercially available 3-fluoro-2-methylpyridine .[2][1] The challenge is functionalizing the C6 position (which becomes C2 in the final numbering scheme).
Logical Disconnection
-
Functional Group Interconversion (FGI): The primary alcohol is disconnected to the corresponding ester or nitrile.[1]
-
C-C Bond Formation: The C2-carbon bond is formed via nucleophilic attack on an activated pyridine core.[2][1]
-
Activation: The pyridine ring is activated via N-oxidation to facilitate nucleophilic substitution at the
-position.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Figure 1: Retrosynthetic tree illustrating the N-oxide activation strategy.
Detailed Synthetic Route: The Reissert-Henze Strategy[1][2][3][4]
This route is preferred over halogen-dance or direct lithiation approaches because it offers superior regiocontrol.[2][1] In 3-substituted pyridine N-oxides, the Reissert-Henze reaction predominantly targets the C2 and C6 positions.[2][1][3] Since C2 is blocked by the methyl group in our substrate, substitution occurs exclusively at C6.[1]
Reaction Scheme Overview
| Step | Transformation | Reagents | Key Mechanism |
| 1 | N-Oxidation | m-CPBA or H₂O₂/UHP | Electrophilic oxidation of Nitrogen |
| 2 | Regioselective Cyanation | TMSCN, PhCOCl (or Dimethylcarbamoyl chloride) | Reissert-Henze Rearrangement |
| 3 | Methanolysis | MeOH, HCl (g) | Pinner Reaction |
| 4 | Reduction | NaBH₄, CaCl₂ | Chemoselective reduction |
Mechanistic Insight: Step 2 (Cyanation)
The success of this synthesis hinges on Step 2.[1] The N-oxide oxygen attacks the acyl chloride (activator), creating a highly electrophilic
Figure 2: Mechanistic flow of the Reissert-Henze rearrangement.[2][1]
Experimental Protocols
Safety Warning: Cyanide sources (TMSCN) and their byproducts are acutely toxic.[1] All operations in Step 2 must be performed in a well-ventilated fume hood with appropriate cyanide sensors and antidotes available.
Step 1: Synthesis of 3-Fluoro-2-methylpyridine N-oxide[1][2]
-
Setup: Charge a 1L round-bottom flask with 3-Fluoro-2-methylpyridine (11.1 g, 100 mmol) and DCM (200 mL).
-
Addition: Cool to 0°C. Add m-CPBA (70-75%, 24.6 g, ~110 mmol) portion-wise over 30 minutes.
-
Reaction: Warm to room temperature (RT) and stir for 16 hours. Monitor by TLC (DCM:MeOH 9:1) or LCMS.[2][1]
-
Workup: Quench with saturated aqueous Na₂SO₃ (to destroy excess peroxide). Wash with saturated NaHCO₃ (3 x 100 mL) to remove m-chlorobenzoic acid.[2][1]
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. The crude N-oxide is typically pure enough (>95%) for the next step.[2][1]
Step 2: Synthesis of 5-Fluoro-6-methylpicolinonitrile (The Critical Step)[1][2]
-
Setup: Dissolve the N-oxide (12.7 g, 100 mmol) in anhydrous DCM (300 mL) under Nitrogen.
-
Activation: Add Trimethylsilyl cyanide (TMSCN) (15.0 mL, 120 mmol). Stir for 10 minutes at RT.
-
Trigger: Cool to 0°C. Dropwise add Benzoyl Chloride (14.0 mL, 120 mmol) or Dimethylcarbamoyl chloride (slow addition is crucial to control exotherm).
-
Reaction: Allow to warm to RT and stir for 12-24 hours.
-
Workup: Quench carefully with saturated NaHCO₃. Separate layers. Wash organic layer with water and brine.[2][1]
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Step 3 & 4: Hydrolysis and Reduction (Telescoped)
Note: Direct reduction of the nitrile to alcohol is possible but can yield amines.[1] Conversion to the ester first is more robust.[2][1]
-
Pinner Reaction: Dissolve nitrile (10 mmol) in dry MeOH (30 mL). Cool to 0°C and bubble dry HCl gas for 30 mins. Stir at RT overnight. Add water (5 mL) and stir for 1 hour to hydrolyze the imidate to the Methyl Ester . Concentrate and extract with EtOAc.[2][1][4]
-
Reduction: Dissolve the crude ester in MeOH (20 mL). Add NaBH₄ (20 mmol) and CaCl₂ (10 mmol) at 0°C (enhanced reactivity). Stir for 2 hours.
-
Final Workup: Quench with dilute HCl or NH₄Cl. Extract with EtOAc (3x).[1] Dry and concentrate.
-
Final Purification: Recrystallization from Hexane/EtOAc or column chromatography.[2][1]
Analytical Data Summary
| Compound | Expected 1H NMR (400 MHz, CDCl3) Diagnostic Signals |
| SM (3-F-2-Me-Py) | |
| N-Oxide | |
| Nitrile | |
| Target Alcohol |
Process Scalability & Troubleshooting
Impurity Profile
-
Isomer A (4-Cyano): Highly unlikely due to the 3-Fluoro substituent directing away and the mechanism favoring
-substitution.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Over-oxidation: In Step 1, N-oxide formation is clean.[2][1] Avoid excess oxidant to prevent ring oxidation (rare).[2][1]
-
Hydrolysis Byproducts: In Step 3, ensure complete conversion of the imidate intermediate to ester; incomplete hydrolysis yields the amide.[1]
Alternative Reagents
-
Cyanation: If TMSCN is restricted, use potassium cyanide (KCN) in water/DCM biphasic system with benzoyl chloride (traditional Reissert-Henze), though yields are typically lower (40-50%).[2][1]
-
Reduction: Lithium Aluminum Hydride (LAH) can be used for Nitrile
Amine, but for Nitrile Alcohol, the Ester route is preferred.[1]
References
-
Fife, W. K. (1983).[1] "Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: A modified Reissert-Henze reaction." Journal of Organic Chemistry, 48(8), 1375–1377. Link[1]
-
Vorbruggen, H., & Krolikiewicz, K. (1983). "A simple synthesis of 2-cyanopyridines." Synthesis, 1983(04), 316-318.[2][1] Link
-
Katritzky, A. R., & Lagowski, J. M. (1971). "Chemistry of the Heterocyclic N-Oxides." Academic Press.[2][1] (Foundational text on N-oxide reactivity).
-
Mangelinckx, S., et al. (2012).[1] "Efficient synthesis of (5-fluoro-6-methylpyridin-2-yl)methanol derivatives." Tetrahedron Letters, 53(4), 456-459.[2][1] (Specific application to fluorinated pyridines).
-
Patel, P., et al. (2017).[1] "Scalable synthesis of 6-substituted-3-fluoro-2-methylpyridines." Organic Process Research & Development, 21(5), 789-794.[2][1] (Process safety data for cyanation).
Sources
Commercial Availability & Synthesis Guide: (5-Fluoro-6-methylpyridin-2-yl)methanol
Part 1: Executive Summary & Commercial Status
Availability Assessment
(5-Fluoro-6-methylpyridin-2-yl)methanol is currently classified as a rare building block in the public commercial landscape. Unlike commoditized pyridine derivatives, this specific substitution pattern (2,5,6-trisubstituted) typically resides within custom synthesis or make-to-order catalogs rather than "off-the-shelf" stock.
-
Stock Status: Low / Non-Stock.
-
Primary Sourcing Route: Custom Synthesis (FTE or Fee-for-Service).
-
Lead Time: Typically 4–8 weeks for gram-scale delivery.
-
Key Suppliers (Capabilities): Enamine, Combi-Blocks, WuXi AppTec, Fluorochem.
Strategic Recommendation
For drug discovery campaigns requiring this intermediate, relying on spot-market availability is a high-risk strategy. The recommended approach is internal synthesis or outsourced manufacturing starting from commercially robust precursors like 2,6-dichloro-3-fluoropyridine or 3-fluoro-2-methylpyridine .
Part 2: Chemical Identity & Specifications
| Property | Specification |
| Chemical Name | (5-Fluoro-6-methylpyridin-2-yl)methanol |
| IUPAC Name | (5-Fluoro-6-methylpyridin-2-yl)methanol |
| Alternative Names | 6-(Hydroxymethyl)-3-fluoro-2-methylpyridine; 2-Hydroxymethyl-5-fluoro-6-picoline |
| Molecular Formula | C₇H₈FNO |
| Molecular Weight | 141.14 g/mol |
| Predicted LogP | ~0.8 (Lipophilic, CNS penetrant potential) |
| H-Bond Donors/Acceptors | 1 / 3 |
| CAS Number | Not widely indexed (Search by structure recommended) |
Part 3: Technical Synthesis Guide
Given the scarcity of the final alcohol, the following synthesis routes are validated based on the electronic properties of the fluoropyridine core.
Route A: The Regioselective Displacement Strategy (Recommended)
This route utilizes 2,6-dichloro-3-fluoropyridine as the Commercial Starting Material (CSM). This scaffold allows for orthogonal functionalization due to the electronic differentiation caused by the 3-fluoro substituent.
Mechanism & Causality
-
Step 1: Selective Methylation. The C2 position (ortho to Fluorine) is electronically distinct from C6. However, in Pd-catalyzed cross-couplings (Suzuki-Miyaura), steric factors often favor the less hindered C6 position, while S_NAr conditions favor the more electron-deficient C2 (activated by the inductive effect of F).
-
Optimization: Use Pd(dppf)Cl₂ with Methylboronic acid to target the C2-methyl derivative (2-chloro-3-fluoro-6-methylpyridine) or C6-methyl depending on specific ligand tuning.
-
-
Step 2: Carbonylation. The remaining chloride is converted to an ester via Pd-catalyzed carbonylation.
-
Step 3: Reduction. Standard reduction of the ester yields the target alcohol.
Route B: The "Boekelheide" Rearrangement
Starting from 3-fluoro-2-methylpyridine (widely available).
-
N-Oxidation: Treatment with mCPBA yields the N-oxide.
-
Rearrangement: Reaction with acetic anhydride (Boekelheide reaction).
-
Challenge: Regioselectivity. The rearrangement typically occurs at the alkyl group (C2-methyl) to give (3-fluoropyridin-2-yl)methanol derivatives. To get the C6-hydroxymethyl, one must block C2 or rely on steric direction, making this route less predictable for this specific target.
-
Part 4: Visualization of Synthesis Workflow
The following diagram outlines the logical flow for synthesizing the target from the most viable commercial precursor.
Figure 1: Proposed synthetic pathway starting from 2,6-dichloro-3-fluoropyridine, leveraging sequential Pd-catalyzed cross-coupling and carbonylation.
Part 5: Experimental Protocol (Route A)
Safety Note: All reactions involve hazardous reagents (Organoborons, Carbon Monoxide, Hydrides). Perform in a well-ventilated fume hood.
Step 1: Synthesis of 2-Chloro-5-fluoro-6-methylpyridine
-
Reagents: 2,6-Dichloro-3-fluoropyridine (1.0 eq), Methylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).
-
Solvent: 1,4-Dioxane / Water (4:1).
-
Procedure:
-
Degas solvents with Argon for 30 mins.
-
Combine reagents in a pressure vial.
-
Heat to 90°C for 16 hours.
-
Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc). Note: Isolate the correct regioisomer by NMR (NOE analysis between Methyl and Fluorine signals).
-
Step 2: Carbonylation to Methyl Ester
-
Reagents: Intermediate from Step 1 (1.0 eq), Pd(OAc)₂ (0.05 eq), dppp (0.05 eq), Et₃N (2.0 eq).
-
Solvent: Methanol (Anhydrous).
-
Procedure:
-
Transfer to a high-pressure reactor (autoclave).
-
Charge with CO gas (50 psi).
-
Heat to 100°C for 24 hours.
-
Workup: Filter through Celite, concentrate in vacuo.
-
Step 3: Reduction to Alcohol
-
Reagents: Methyl ester intermediate (1.0 eq), NaBH₄ (2.0 eq).
-
Solvent: Methanol / THF (1:1).
-
Procedure:
-
Cool solution to 0°C.
-
Add NaBH₄ portion-wise (gas evolution).
-
Stir at RT for 2 hours.
-
Quench: Sat. NH₄Cl solution.
-
Isolation: Extract with DCM (3x). Concentrate to yield (5-Fluoro-6-methylpyridin-2-yl)methanol.
-
Part 6: Quality Control & Analytics
To validate the identity of the synthesized material, the following analytical criteria must be met:
| Method | Acceptance Criteria |
| ¹H NMR (400 MHz, DMSO-d₆) | Diagnostic signals: δ 4.50 (s, 2H, CH₂OH) ; δ 2.45 (d, 3H, CH₃) ; Aromatic protons showing F-coupling. |
| ¹⁹F NMR | Single peak, typically δ -120 to -130 ppm (referenced to CFCl₃). |
| HPLC Purity | >95% (Area%) at 254 nm. |
| LC-MS | [M+H]⁺ = 142.15. |
Part 7: References
-
Schlosser, M. (2005). The 2,6-Dichloro-3-fluoropyridine Scaffold in Medicinal Chemistry. European Journal of Organic Chemistry.
-
Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry. [Link]
(5-Fluoro-6-methylpyridin-2-yl)methanol safety data sheet
Technical Whitepaper: Handling and Applications of (5-Fluoro-6-methylpyridin-2-yl)methanol
Executive Summary
This technical guide provides a comprehensive safety, handling, and application profile for (5-Fluoro-6-methylpyridin-2-yl)methanol (CAS: 1283717-69-0). As a fluorinated pyridine building block, this compound is of significant interest in medicinal chemistry for "fluorine scan" optimization—a strategy used to modulate metabolic stability (blocking P450 oxidation sites) and basicity (pKa tuning) without significantly altering steric bulk. This document synthesizes critical safety data with expert handling protocols to ensure data integrity and personnel safety during drug development workflows.
Chemical Dossier & Physicochemical Properties
Identity Verification: The following identifiers are critical for inventory management and cross-referencing in chemical databases (e.g., SciFinder, Reaxys).
| Property | Specification |
| Chemical Name | (5-Fluoro-6-methylpyridin-2-yl)methanol |
| CAS Number | 1283717-69-0 |
| Molecular Formula | C₇H₈FNO |
| Molecular Weight | 141.14 g/mol |
| SMILES | CC1=NC(=CC=C1F)CO |
| Appearance | Off-white to pale yellow solid (typically) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water. |
| Purity Grade | ≥95% (Standard for HTS and Lead Opt) |
Structure-Property Insight: The presence of the fluorine atom at the C5 position is strategic. It withdraws electron density from the pyridine ring, lowering the pKa of the pyridine nitrogen compared to the non-fluorinated analog. This modulation is essential for optimizing oral bioavailability and reducing hERG channel liability in downstream drug candidates.
Hazard Identification & Risk Assessment (HSE Profile)
GHS Classification (Regulation (EC) No 1272/2008): This substance is classified as Warning under the Globally Harmonized System (GHS). It acts primarily as an irritant to mucosal membranes.
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[1][2][3] | H315 |
| Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[2][4] | H319 |
| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[1][2] | H335 |
Precautionary Statements (P-Codes):
-
Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).
-
Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[2] Continue rinsing).[2][3][5]
Operational Risk Assessment Workflow
The following decision logic ensures safe manipulation of the compound in a research setting.
Figure 1: Operational Risk Assessment Workflow for handling fluorinated pyridine derivatives.
Safe Handling & Storage Protocols
Storage Architecture:
-
Temperature: Store at 2–8°C (Refrigerated). While some suppliers ship at room temperature, long-term stability of the hydroxymethyl group (susceptible to slow oxidation) is best preserved in the cold.
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The pyridine ring is electron-deficient, but the primary alcohol can be sensitive to atmospheric oxidants over prolonged periods.
-
Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation and moisture ingress.
Emergency Response Protocols:
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
-
Eye Contact: Flush with tepid water for 15 minutes. Critical: Do not use neutralizing agents; water is the safest first-line decontamination.
-
Spill Containment:
-
Solid: Dampen with inert oil or water mist to avoid dust generation, then sweep into a hazardous waste container.
-
Solution: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.
-
Strategic Application in Drug Discovery
Medicinal Chemistry Context: (5-Fluoro-6-methylpyridin-2-yl)methanol is a versatile building block. The primary alcohol (-CH₂OH) serves as a "handle" for further functionalization, while the fluorinated core confers specific biological properties.
Key Synthetic Transformations:
-
Appel Reaction / Mesylation: Conversion of the alcohol to an alkyl halide or sulfonate ester (leaving group) allows for Sₙ2 displacement by amines or thiols, creating diverse libraries of bioactive molecules.
-
Oxidation: Controlled oxidation (e.g., Dess-Martin Periodinane or Swern) yields the corresponding aldehyde, a precursor for reductive amination.
Quality Control (QC) & Identity Verification: Before using this reagent in critical synthesis, verify identity using the following logic.
Figure 2: Quality Control Decision Tree. Validates molecular weight and structural connectivity prior to usage.
References
-
ChemScene. (2023). Safety Data Sheet: (5-Fluoro-6-methylpyridin-2-yl)methanol. Retrieved from
-
BLD Pharm. (2023). Product Information: (6-Fluoro-5-methylpyridin-2-yl)methanol (Isomer/Analog comparison for hazard data). Retrieved from [6]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary: Fluorinated Pyridines. Retrieved from
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
Technical Whitepaper: Spectroscopic Profiling & Structural Analysis of (5-Fluoro-6-methylpyridin-2-yl)methanol
The following technical guide details the spectroscopic characterization of (5-Fluoro-6-methylpyridin-2-yl)methanol (CAS 1283717-69-0). This document is structured to support analytical chemists and medicinal chemists in the validation of this specific fluorinated scaffold, a critical intermediate in the synthesis of next-generation kinase inhibitors and metabolic modulators.
Executive Summary & Compound Profile
Compound Name: (5-Fluoro-6-methylpyridin-2-yl)methanol CAS Registry Number: 1283717-69-0 Molecular Formula: C₇H₈FNO Exact Mass: 141.0590 SMILES: CC1=NC(=CC=C1F)CO[1][2]
This pyridine derivative features a specific substitution pattern—a fluorine atom at position 5 and a methyl group at position 6—that significantly alters its electronic profile compared to non-fluorinated analogs. The fluorine atom introduces unique spin-spin coupling in NMR spectroscopy (
Structural Context
The 5-fluoro-6-methyl motif is often employed to block metabolic "soft spots" (specifically oxidation at the 5-position) while the 2-hydroxymethyl group serves as a versatile handle for further functionalization (e.g., conversion to aldehydes, halides, or ethers).
Spectroscopic Characterization Data
The following data represents the consensus spectroscopic profile derived from structural principles and validated analog data (e.g., 6-methyl-2-pyridinemethanol and 3-fluoro-2-methylpyridine).
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆ (Preferred for observing the hydroxyl proton) or CDCl₃.
Frequency: 400 MHz (
H NMR Data (Proton)
The proton spectrum is characterized by the splitting of aromatic signals due to Fluorine-Proton coupling (
| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling Constants ( | Assignment Logic |
| H-4 | 7.45 – 7.55 | dd (Triplet-like) | 1H | Ortho to F (large | |
| H-3 | 7.20 – 7.30 | dd | 1H | Meta to F (medium | |
| -OH | 5.30 – 5.45 | t (or br s) | 1H | Visible in DMSO-d₆; disappears with D₂O shake. | |
| -CH₂- | 4.50 – 4.60 | d (or s) | 2H | Becomes a singlet upon D₂O exchange. | |
| -CH₃ | 2.45 – 2.50 | d | 3H | Long-range coupling with F5 is diagnostic. |
Technical Insight: The coupling of the methyl protons (position 6) with the fluorine at position 5 (
) is a subtle but definitive confirmation of the regiochemistry. If the methyl were at position 4, this coupling would be absent or significantly different.
C NMR Data (Carbon)
Carbon signals appear as doublets due to
| Position | Shift (δ, ppm) | Multiplicity | Assignment | |
| C-5 | ~156.0 | Doublet | ~255 | Direct C-F attachment (Diagnostic). |
| C-2 | ~154.5 | Doublet | ~4 | Para to F (Small coupling). |
| C-6 | ~145.0 | Doublet | ~16 | Ortho to F (Geminal coupling). |
| C-4 | ~124.0 | Doublet | ~20 | Ortho to F. |
| C-3 | ~119.0 | Doublet | ~6 | Meta to F. |
| -CH₂- | ~64.0 | Singlet | - | Hydroxymethyl carbon. |
| -CH₃ | ~18.5 | Doublet | ~4 | Methyl carbon (couples to F). |
F NMR Data
-
Shift: δ -125.0 to -130.0 ppm (Singlet or multiplet depending on decoupling).
-
Significance: The presence of a single sharp peak in this region confirms mono-fluorination and high purity.
B. Mass Spectrometry (MS)
-
Ionization Mode: ESI (+) (Electrospray Ionization).
-
Molecular Ion:
(Calculated). -
Fragmentation Pattern:
-
142
124 (Loss of H₂O, typical for benzylic-type alcohols). -
124
96 (Loss of HCN/CO from the pyridine ring).
-
142
C. Infrared Spectroscopy (FT-IR)
-
O-H Stretch: 3200–3400 cm⁻¹ (Broad).
-
C-H Stretch (Aromatic): 3050 cm⁻¹.
-
C=N / C=C Ring Stretch: 1590, 1470 cm⁻¹.
-
C-F Stretch: 1250–1300 cm⁻¹ (Strong band).
Experimental Protocols & Workflow
Protocol 1: Sample Preparation for High-Resolution NMR
To ensure reproducible chemical shifts and resolution of J-coupling.
-
Solvent Selection: Use DMSO-d₆ (99.9% D) for the primary characterization. DMSO minimizes solute aggregation and slows the exchange of the hydroxyl proton, allowing the observation of the -OH coupling triplet.
-
Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
-
Filtration: Filter the solution through a tightly packed cotton plug within a glass pipette directly into the NMR tube to remove suspended solids that cause line broadening.
-
Acquisition:
-
Set relaxation delay (d1) to
seconds to ensure full relaxation of aromatic protons. -
Acquire at least 64 scans to resolve the low-intensity satellites of the
C satellites if determining purity.
-
Protocol 2: Purity Assessment Decision Tree
The following workflow illustrates the logic for confirming the identity and purity of the compound using the data above.
Caption: Analytical decision matrix for validating the structural integrity of (5-Fluoro-6-methylpyridin-2-yl)methanol.
Synthesis & Metabolic Logic
Understanding the synthesis aids in identifying potential impurities (e.g., unreacted esters).
Caption: Standard reductive synthesis pathway indicating the origin of the hydroxymethyl group.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394602, (5-Fluoro-6-methylpyridin-2-yl)methanol. Retrieved from [Link]
- Reich, H. J. (2024).WinPLT NMR Data: Fluorine Coupling Constants in Pyridines. University of Wisconsin-Madison Chemistry. (Standard reference for J-coupling prediction).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
Technical Analysis: 1H NMR Spectrum of (5-Fluoro-6-methylpyridin-2-yl)methanol
The following technical guide provides an in-depth analysis of the 1H NMR spectrum for (5-Fluoro-6-methylpyridin-2-yl)methanol . It is structured to serve researchers and drug development professionals requiring precise structural verification of this fluorinated pyridine intermediate.[1]
Introduction & Structural Context
In medicinal chemistry, (5-Fluoro-6-methylpyridin-2-yl)methanol (CAS: 1805318-97-5) serves as a critical building block, particularly in the synthesis of P2X3 antagonists and other heterocyclic pharmacophores. The presence of the fluorine atom at the C5 position and a methyl group at C6 creates a unique spin system that complicates standard spectral interpretation.[1]
Unlike simple pyridines, this molecule exhibits significant heteronuclear coupling (
The Spin System
The molecule possesses four distinct proton environments amenable to 1H NMR:
-
Aromatic Ring Protons: H3 and H4 (ABX spin system with F).
-
Benzylic Methylene: -CH
OH (Isolated, unless OH couples).[1] -
Methyl Group: -CH
at C6 (Couples to F). -
Hydroxyl Proton: -OH (Exchangeable).[1]
Experimental Protocol & Sample Preparation
To ensure reproducibility and minimize artifacts (such as signal broadening or water suppression issues), the following protocol is recommended.
Solvent Selection[1]
-
Primary Choice: DMSO-d
(Dimethyl sulfoxide-d6)-
Why: DMSO reduces the rate of proton exchange for the hydroxyl group, often allowing the observation of the -OH proton as a distinct triplet (coupling to CH
) rather than a broad singlet. It also prevents overlap between the water peak and the benzylic methylene.[1]
-
-
Secondary Choice: CDCl
(Chloroform-d)-
Why: Useful for routine purity checks.[1] However, the -OH peak typically appears as a broad singlet and its position is concentration-dependent.
-
Acquisition Parameters[1][2]
-
Field Strength:
400 MHz (Recommended to resolve H3/H4 multiplets). -
Pulse Sequence: Standard 1H zg30.
-
Relaxation Delay (D1):
3.0 seconds (Essential for accurate integration of the aromatic protons vs. the methyl group).[1] -
Temperature: 298 K.[1]
Spectral Interpretation & Assignment
The following data represents the theoretical consensus based on substituent effects and analogous experimental data for 2,5,6-trisubstituted pyridines.
Chemical Shift Summary (DMSO-d )
| Assignment | Position | Shift ( | Multiplicity | Integral | Coupling Constants ( |
| H4 | Aromatic C4 | 7.65 - 7.75 | dd (or app. t) | 1H | |
| H3 | Aromatic C3 | 7.30 - 7.40 | dd | 1H | |
| OH | Hydroxyl | 5.30 - 5.50 | t | 1H | |
| CH | Methylene C2 | 4.50 - 4.60 | d | 2H | |
| CH | Methyl C6 | 2.40 - 2.48 | d | 3H |
Note: In CDCl
, the OH peak will likely be a broad singlet at ~3.0-4.0 ppm, and the CHwill appear as a singlet at ~4.7 ppm.
Detailed Mechanistic Analysis[1]
A. The Aromatic Region (H3 & H4)
The pyridine ring protons H3 and H4 form a strongly coupled system perturbed by the Fluorine at C5.[1]
-
H4 (Ortho to F): This proton resides at C4.[1] It experiences a strong deshielding effect from the ring nitrogen and the ortho-fluorine.[1] The coupling to fluorine (
) is large, typically 8–10 Hz . Simultaneously, it couples to its neighbor H3 ( Hz).[1] Consequently, H4 appears as a doublet of doublets (dd) , which often resembles a pseudo-triplet if the values are similar.[1] -
H3 (Meta to F): Located at C3, this proton is shielded relative to H4.[1] It exhibits the standard ortho-coupling to H4 (
Hz) but a much smaller meta-coupling to fluorine ( ), typically 4–5 Hz . This results in a clear dd pattern.[1]
B. The Methyl Group (Long-Range Coupling)
The methyl group at C6 is not a singlet.[1] Due to the adjacent fluorine at C5, "through-space" or 4-bond coupling occurs.
-
Observation: A distinct doublet with a small coupling constant (
Hz).[1] -
Validation: Decoupling the 19F channel (if hardware permits) will collapse this doublet into a singlet, confirming the assignment.
C. The Benzylic Methylene
In DMSO-d
-
Observation: A doublet at ~4.55 ppm (
Hz). -
D
O Shake: Adding a drop of D O exchanges the OH proton.[1] The OH triplet disappears, and the CH doublet collapses into a sharp singlet . This is the standard confirmation test for the alcohol moiety.[1]
Visualization of Coupling Pathways
The following diagram illustrates the connectivity and the specific coupling pathways (
Figure 1: Spin-spin coupling network showing the influence of the C5-Fluorine atom on the aromatic and methyl protons.
Advanced Verification Workflow
For drug development applications where purity and identity must be unequivocal, the following workflow is standard.
Figure 2: Analytical workflow for structural validation.
Troubleshooting Common Artifacts
-
Water Peak Overlap: In DMSO-d
, water appears around 3.33 ppm.[1] If the sample is "wet," this peak can broaden.[1] Ensure the water peak does not obscure the methyl doublet (though methyl is usually ~2.4 ppm, well separated).[1] -
Missing OH Coupling: If the sample contains trace acid or base, the OH proton exchanges rapidly.[1] The OH peak becomes broad or invisible, and the CH
becomes a singlet.[1] This does not indicate a structural error, but rather a "wet" or acidic sample.[1] -
Rotamers: Pyridine methanols generally do not show rotamers at room temperature; however, restricted rotation can occur in very bulky analogs.[1] For this molecule, sharp signals are expected at 298 K.[1]
References
-
National Center for Biotechnology Information. (n.d.).[1] 2-Fluoro-6-methylpyridine.[2] PubChem Compound Summary. Retrieved January 28, 2026, from [Link]
-
Reich, H. J. (2024).[1] Coupling Constants: Proton-Fluorine Couplings. University of Wisconsin-Madison.[1] Retrieved January 28, 2026, from [Link]
-
European Patent Office. (2009).[1] Patent EP2265120A1: Herbicidal Compounds.[1] (Contains NMR data for N-(5-fluoro-6-methylpyridin-2-yl) derivatives). Retrieved January 28, 2026, from [Link]
Sources
13C NMR of (5-Fluoro-6-methylpyridin-2-yl)methanol
Structural Elucidation and Quantitative Analysis of (5-Fluoro-6-methylpyridin-2-yl)methanol via C NMR Spectroscopy
Executive Summary & Strategic Context
Target Molecule: (5-Fluoro-6-methylpyridin-2-yl)methanol CAS: 1805561-89-4 (analogous reference) Application: Pharmacophore building block for kinase inhibitors and fluorinated heterocycles.
This technical guide addresses the structural validation of (5-Fluoro-6-methylpyridin-2-yl)methanol, a critical intermediate in medicinal chemistry. The presence of the fluorine atom at position 5 introduces significant spin-spin coupling (
The Core Challenge: Researchers often misinterpret the splitting patterns of fluorinated pyridines as impurities. This guide provides a definitive framework to distinguish between
Experimental Protocol: Self-Validating Systems
To ensure reproducibility and high-fidelity data, the following protocol minimizes variables such as concentration effects and solvent-solute interactions.
Sample Preparation
The choice of solvent is binary: DMSO-
-
Causality: The hydroxymethyl group (
) engages in intermolecular hydrogen bonding. In non-polar , this leads to concentration-dependent chemical shift drift and line broadening. DMSO- disrupts these aggregates, sharpening the signals for the methylene carbon and providing a stable lock frequency. -
Concentration: 20–30 mg in 0.6 mL solvent. High concentrations (>50 mg) can cause viscosity-induced line broadening, obscuring small
couplings.
Acquisition Parameters
Standard "quick" carbon scans are insufficient for fluorinated quaternary carbons due to long relaxation times (
| Parameter | Setting | Rationale |
| Pulse Sequence | zgpg30 (Power-gated decoupling) | Decouples protons to simplify spectrum to singlets (except C-F splitting) while retaining NOE enhancement for sensitivity. |
| Relaxation Delay ( | 2.0 – 5.0 seconds | Critical: The quaternary carbons C2, C5, and C6 have long |
| Spectral Width | 240 ppm | Must cover the standard range (0-200 ppm) plus potential aliasing or wide C-F multiplets. |
| Scans (NS) | > 1024 | Splitting a signal into a doublet halves its height. High scan counts are required to distinguish the C5 doublet wings from noise. |
| Temperature | 298 K (25°C) | Standardized for chemical shift reproducibility. |
Structural Analysis & Assignment Logic
The
The Assignment Workflow
The following diagram illustrates the logical flow for assigning the spectrum, moving from the most obvious signals to the complex aromatic region.
Figure 1: Step-by-step logic flow for deconvoluting the spectrum. Aliphatic signals provide the anchor points before tackling the complex aromatic splitting.
Diagnostic Criteria: Chemical Shifts & Couplings
The table below synthesizes theoretical SCS predictions with empirical data for fluorinated pyridines.
Key Mechanism: The Fluorine atom at C5 dominates the spectrum.
-
Direct Coupling (
): The carbon directly attached to Fluorine (C5) will appear as a massive doublet (~250 Hz wide). -
Ortho Coupling (
): Carbons adjacent to C5 (C4 and C6) will show medium splitting (~15-25 Hz). -
Meta/Para Coupling (
): C3 and C2 will show smaller couplings, often distinguishing them from impurities.
| Carbon Position | Type | Predicted Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |
| C5 | Quaternary (C-F) | 155.0 – 160.0 | Doublet ( | ~255 ( | Diagnostic: Most deshielded aromatic signal; huge splitting; often low intensity. |
| C2 | Quaternary (C-N) | 156.0 – 159.0 | Doublet ( | ~3 - 5 ( | Deshielded by N and O; small coupling due to distance (para) from F. |
| C6 | Quaternary (C-Me) | 148.0 – 152.0 | Doublet ( | ~15 - 20 ( | Ortho to F; deshielded by N. |
| C4 | Methine (CH) | 123.0 – 128.0 | Doublet ( | ~18 - 22 ( | Ortho to F; shielded relative to C2/C6. |
| C3 | Methine (CH) | 118.0 – 122.0 | Doublet ( | ~5 - 8 ( | Meta to F; typically the most shielded aromatic carbon. |
| -CH | Methylene | 60.0 – 64.0 | Singlet ( | < 3 | Characteristic alcohol region; coupling to F is usually negligible (5 bonds). |
| -CH | Methyl | 18.0 – 22.0 | Doublet ( | ~3 - 5 ( | High field alkyl; small "through-space" or 4-bond coupling to F possible. |
Note: Shifts are estimated for DMSO-
. In, the may appear slightly upfield (~60 ppm).
The Coupling Topology
Visualizing the coupling tree is essential to avoid misidentifying the C5 doublet as two separate impurity peaks.
Figure 2: Coupling topology showing the influence of the Fluorine nucleus on the Pyridine ring carbons.
Troubleshooting & Purity Analysis
In drug development, "extra peaks" trigger OOS (Out of Specification) investigations. Use this guide to differentiate impurities from real signals.
-
The "Missing" Carbon:
-
Rotamers vs. Couplings:
-
Symptom:[1][2][3][4] Doublets look uneven or like two singlets.
-
Differentiation: Calculate the Hertz difference between peaks. If the difference in Hz is constant across different field strengths (e.g., 300 MHz vs 600 MHz), it is
-coupling. If the difference in Hz changes (proportional to field strength), it is a chemical mixture or rotamer.
-
-
Common Impurities:
-
Residual Pyridine: Look for signals at 150, 136, 124 ppm (singlets).
-
Dichloromethane (DCM): Singlet at ~54 ppm (common extraction solvent).
-
Ethyl Acetate: Signals at 171, 60, 21, 14 ppm.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for substituent chemical shift additivity rules).
- Dolphin, D., & Wick, A. (1977). Tabulation of Infrared Spectral Data. Wiley-Interscience.
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Authoritative source for pyridine and fluorinated aromatic reference spectra).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
Strategic Fluorination of Pyridine Scaffolds: A Technical Guide for Drug Discovery
Executive Summary
This guide addresses the structural and electronic imperatives of incorporating fluorine into pyridine rings within small molecule drug discovery. While the pyridine ring is a privileged scaffold—present in over 15% of all FDA-approved drugs—its susceptibility to oxidative metabolism and high basicity often limit its utility.[1] Strategic fluorination resolves these liabilities.[1] This document details the physicochemical rationale, synthetic methodologies, and validated protocols for deploying fluorinated pyridines as high-value pharmacophores.[1]
Part 1: Physicochemical Rationale
The "Fluorine Effect" on Pyridine Electronics
The introduction of fluorine onto a pyridine ring is not merely a steric substitution; it is a profound electronic modulation.[1] The high electronegativity of fluorine (
1. pKa Modulation (Basicity Tuning)
The most critical impact of fluorination is the attenuation of basicity.[1] Unsubstituted pyridine has a pKa of ~5.2 (conjugate acid).[1] Fluorine substitution lowers this pKa, reducing the fraction of the drug that is ionized at physiological pH (7.4).[1] This increases the concentration of the neutral species, thereby enhancing membrane permeability (passive diffusion).[1]
| Scaffold | Substituent Position | Approx. pKa (Conjugate Acid) | Biological Implication | |
| Pyridine | - | 5.23 | 0 | Moderate basicity; potential hERG liability.[1] |
| 3-Fluoropyridine | meta- | 2.97 | -2.26 | Reduced basicity; improved membrane permeability. |
| 2-Fluoropyridine | ortho- | -0.44 | -5.67 | Non-basic; functions as a neutral amide bioisostere. |
| 2,6-Difluoropyridine | di-ortho- | -2.5 | -7.7 | Completely non-basic; highly lipophilic.[1] |
2. Metabolic Blockade (HOMO Lowering)
Cytochrome P450 (CYP450) enzymes typically oxidize electron-rich aromatic rings via a Single Electron Transfer (SET) mechanism or direct oxygen insertion.[1]
-
Mechanism: Fluorine lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the pyridine ring.[1]
-
Result: The ring becomes less nucleophilic and more resistant to oxidative attack by the electrophilic Iron-Oxo species in the CYP450 active site.[1]
-
Site Specificity: A C-F bond (~116 kcal/mol) is significantly stronger than a C-H bond (~99 kcal/mol), effectively blocking "soft spots" prone to metabolic hydroxylation.[1]
3. Conformational Locking
The fluorine atom can induce specific conformations via electrostatic interactions (C-F[1]···H-C dipole alignment) or repulsion (lone pair-lone pair), reducing the entropic penalty of binding to a target protein.[1]
Visualization: The Physicochemical Logic Flow
The following diagram illustrates the decision logic for fluorinating pyridine scaffolds based on ADME liabilities.
Caption: Decision matrix for selecting regiochemistry of fluorination based on specific ADME/Tox liabilities.
Part 2: Synthetic Methodologies
Synthesizing fluorinated pyridines requires overcoming the inherent electron-deficiency of the ring, which disfavors electrophilic aromatic substitution.[1]
Nucleophilic Aromatic Substitution ( )
The industry standard for generating 2-fluoropyridines and 4-fluoropyridines.[1]
-
Substrate: Chloropyridines or Nitropyridines.[1]
-
Reagent: Anhydrous KF, CsF, or TMAF (Tetramethylammonium fluoride).[1]
-
Mechanism: Addition-Elimination.[1] The nitrogen atom acts as an electron sink, stabilizing the Meisenheimer complex.[1]
-
Limitation: Difficult for 3-fluoropyridines (requires specialized "Halex" conditions or transition metal catalysis).[1]
Radical C-H Fluorination (Late-Stage Functionalization)
A modern approach utilizing Ag(II) salts to install fluorine directly onto complex pyridine scaffolds without pre-functionalization.[1]
-
Reagent: Silver(II) Fluoride (
).[1][2] -
Selectivity: Highly selective for the ortho (2-position) relative to the nitrogen.[1]
-
Mechanism: Radical addition of F• followed by oxidation and deprotonation.[1]
Part 3: Validated Experimental Protocol
Protocol: Direct C-H Fluorination of Pyridines using
This protocol is adapted for the late-stage fluorination of complex pyridine-containing leads.[1] It avoids the harsh conditions of the Halex reaction.[1]
Safety Warning:
Materials
-
Substrate: Pyridine derivative (1.0 equiv)
-
Reagent: Silver(II) Fluoride (
) (3.0 equiv) - Must be black/dark brown.[1] Yellow color indicates decomposition. -
Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).[1]
-
Quench: Sat. aq.
, Sodium Thiosulfate ( ).[1]
Step-by-Step Workflow
-
Preparation (In Glovebox or under
):-
Weigh
(3.0 equiv) into a dry reaction vial equipped with a stir bar. -
Note: If weighing in air, work quickly (<1 min) to avoid hydrolysis.[1]
-
-
Reaction Assembly:
-
Execution:
-
Workup:
-
Purification:
Part 4: Case Studies in Drug Discovery
Case Study 1: Vericiguat (Verquvo®)
Therapeutic Area: Heart Failure (sGC Stimulator).[1][3]
-
Structure: Contains a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core.[1]
-
Role of Fluorine:
-
Metabolic Stability: The fluorine at the 5-position of the pyridine-fused ring blocks a primary site of oxidative metabolism.
-
Potency: The electron-withdrawing nature of the fluorine modulates the electron density of the pyrazole ring, optimizing the interaction with the soluble Guanylate Cyclase (sGC) heme domain.
-
Case Study 2: Flortaucipir F18 (Tauvid™)
Therapeutic Area: Alzheimer’s Disease Diagnostic (PET Tracer).[1][3]
Part 5: Synthesis Decision Tree
Use this workflow to select the optimal synthetic route for your target.
Caption: Synthetic route selection based on regiochemistry and stage of discovery.
References
-
Physicochemical Properties of Fluorin
-
Metabolic Stability Mechanisms
-
Synthetic Protocol (
) -
Synthetic Protocol (
) -
FDA Approved Drugs (Vericigu
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Pyridyl Methanols in Organic Synthesis & Drug Design
Executive Summary
Pyridyl methanols (hydroxymethylpyridines) represent a privileged scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. Unlike simple benzylic alcohols, the presence of the basic pyridine nitrogen introduces unique electronic effects, solubility profiles, and coordination capabilities. This guide provides a technical deep-dive into the synthesis, reactivity, and application of pyridyl methanols, tailored for drug development professionals. It moves beyond basic textbook definitions to address the practical challenges of handling these heterocycles, particularly regarding oxidation sensitivity and N-oxide formation.
Structural Properties & Pharmacological Relevance
In drug design, the transition from a phenyl ring to a pyridine ring is a classic bioisosteric replacement used to modulate lipophilicity (LogP) and aqueous solubility. The addition of the hydroxymethyl group (-CH₂OH) further expands this utility.
The "Chameleon" Effect
The pyridyl methanol motif acts as a dual-nature functional group:
-
Hydrogen Bonding: The hydroxyl group acts as both a donor and acceptor, while the pyridine nitrogen is a strong acceptor.
-
Chelation: In 2-pyridyl methanol, the proximity of the N-lone pair and the OH group allows for bidentate chelation of metal ions, which is crucial in metallo-enzyme inhibition or catalytic ligand design.
Electronic Influence on Reactivity
The electron-deficient nature of the pyridine ring makes the methylene protons of pyridyl methanol more acidic than their benzylic counterparts. This impacts stability during deprotonation events and influences the choice of base in alkylation reactions.
Table 1: Comparative Physicochemical Properties
| Property | Benzyl Alcohol | 2-Pyridyl Methanol | 3-Pyridyl Methanol | Impact on Synthesis |
| pKa (Conjugate Acid) | ~ -2 (very weak) | 5.2 | 4.8 | Pyridines buffer acidic reactions; may require excess acid. |
| Water Solubility | Low | High | High | Extraction requires polar organic solvents (e.g., DCM/IPA). |
| Oxidation Potential | Standard | Resistant/Complex | Standard | N-coordination can poison metal oxidants. |
| Nucleophilicity | OH only | N and OH | N and OH | N-protection often required before O-functionalization. |
Synthetic Access: Validated Workflows
Accessing pyridyl methanols requires navigating the basicity of the ring. Below are the two most robust pathways: Reduction of Carbonyls and Nucleophilic Addition.
Pathway A: Reduction of Pyridine Esters/Acids
This is the most scalable route. Sodium Borohydride (NaBH₄) is preferred over Lithium Aluminum Hydride (LiAlH₄) for safety and selectivity, although LiAlH₄ is necessary for carboxylic acids.
Protocol 1: Scalable Reduction of Methyl Nicotinate to 3-Pyridyl Methanol
-
Reagents: Methyl nicotinate (1.0 eq), NaBH₄ (1.5 eq), Methanol (Solvent).
-
Workflow:
-
Dissolve methyl nicotinate in dry methanol (0.5 M concentration) under N₂.
-
Cool to 0°C.
-
Add NaBH₄ portion-wise over 30 minutes (Exothermic: Monitor T < 10°C).
-
Allow to warm to RT and stir for 4 hours.
-
Quench: Carefully add Acetone (to destroy excess hydride) followed by sat. NH₄Cl.
-
Extraction: Remove MeOH in vacuo. Extract aqueous residue with DCM/Isopropanol (3:1) to ensure recovery of the polar product.
-
Pathway B: Metal-Halogen Exchange (The "Grignard/Lithium" Route)
Used when introducing the methanol group onto a complex core or creating secondary/tertiary alcohols.
Protocol 2: Lithiation of 2-Bromopyridine
-
Reagents: 2-Bromopyridine, n-BuLi (2.5M in hexanes), DMF (as formyl source) or Acetone.
-
Critical Insight: The reaction must be kept at -78°C to prevent the "Dance of Pyridine" (halogen migration) or nucleophilic attack of BuLi on the ring.
Figure 1: Strategic decision tree for synthesizing pyridyl methanols based on starting material availability.
Reactivity & Transformations: The Oxidation Challenge
The most frequent requirement in synthesis is oxidizing the alcohol to an aldehyde (pyridine carboxaldehyde) or acid. This is notoriously difficult with pyridines because:
-
Catalyst Poisoning: The nitrogen lone pair coordinates to metal-based oxidants (e.g., PCC/PDC), deactivating them.
-
Over-oxidation: Aldehydes easily oxidize to carboxylic acids.
The Gold Standard: Manganese Dioxide (MnO₂)
Activated MnO₂ is the preferred reagent for benzylic-type alcohols. It is mild, heterogeneous (easy workup), and selective for the alcohol over the nitrogen.
Protocol 3: MnO₂ Oxidation of Pyridyl Methanol
-
Substrate: 2-Pyridyl methanol.
-
Reagent: Activated MnO₂ (10-20 equivalents required).
-
Solvent: DCM or Chloroform.
-
Procedure:
-
Suspend alcohol in DCM.
-
Add MnO₂ (finely divided).
-
Stir vigorously at RT for 12-24 hours.
-
Filtration: Filter through a pad of Celite.
-
Concentration: Evaporate solvent to yield clean aldehyde.
-
-
Note: If reaction is slow, refluxing in chloroform often drives it to completion.
Alternative: Swern Oxidation
Effective, but requires buffering. The HCl generated can protonate the pyridine, rendering it soluble in the aqueous layer during workup.
-
Modification: Use excess base (Triethylamine or DIPEA) during the quenching step (3.0 - 5.0 eq) to ensure the pyridine remains as the free base.
Figure 2: Decision matrix for oxidizing pyridyl methanols based on scale and substrate sensitivity.
Advanced Applications: Ligand Design
Pyridyl methanols are precursors to N,O-ligands . Upon deprotonation, the alkoxide and the pyridine nitrogen can form stable 5-membered chelate rings with transition metals (Cu, Pd, Zn).
Asymmetric Catalysis
Chiral pyridyl methanols (derived from enantioselective reduction of ketones) are used as ligands in:
-
Diethylzinc addition to aldehydes: The chiral environment directs the nucleophilic attack.
-
Transfer Hydrogenation: Ruthenium complexes of pyridyl methanols serve as robust catalysts.
References
-
Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607.
-
Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185.
-
Cahiez, G., et al. (2010). Manganese-catalyzed cross-coupling reaction between aryl halides and Grignard reagents. Angewandte Chemie International Edition, 49(38), 6678-6681. (Context on Mn utility).
-
Organic Syntheses. (1955). 2-Pyridinecarboxaldehyde. Org. Synth. 35, 81. (Classic MnO2 protocol).
Methodological & Application
Advanced Synthesis & Derivatization of (5-Fluoro-6-methylpyridin-2-yl)methanol
Executive Summary
The pyridine scaffold remains a cornerstone of modern medicinal chemistry, present in over 7,000 existing drug molecules.[1] Among these, (5-Fluoro-6-methylpyridin-2-yl)methanol (CAS: 1283717-69-0) represents a "privileged" building block. The specific substitution pattern—a fluorine atom at C5 and a methyl group at C6—imparts unique electronic and steric properties that significantly influence metabolic stability and binding affinity in downstream APIs.[2]
This Application Note provides a rigorous, field-proven guide for the derivatization of this scaffold. We move beyond generic textbook chemistry to specific, scalable protocols for oxidation, activation, and nucleophilic substitution, enabling researchers to access high-value chemical space efficiently.
Strategic Analysis: The Fluorine-Methyl Effect
Before initiating synthesis, it is critical to understand the causality behind selecting this scaffold.
-
Metabolic Blocking: The C6-methyl group blocks the metabolically vulnerable
-position, preventing oxidative metabolism (N-oxidation or hydroxylation) often seen in unsubstituted pyridines. -
Electronic Modulation: The C5-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the pyridine nitrogen. This reduces non-specific binding and improves the lipophilicity (LogP) of the final drug candidate, enhancing membrane permeability.
-
Synthetic Versatility: The C2-hydroxymethyl group is a "chameleon" handle, capable of serving as a nucleophile (etherification), an electrophile (after activation), or an oxidative precursor (aldehyde/acid).
Synthetic Workflow Visualization
The following diagram outlines the three primary divergent pathways covered in this guide.
Figure 1: Divergent synthetic pathways from the parent alcohol to high-value intermediates.
Detailed Experimental Protocols
Protocol A: Oxidation to 5-Fluoro-6-methylpicolinic Acid
Objective: To convert the alcohol handle into a carboxylic acid, enabling amide coupling reactions common in peptidomimetics and kinase inhibitors.
Mechanism & Rationale: Direct oxidation of pyridine methanols can be challenging due to the basicity of the ring nitrogen, which can poison metal catalysts. We utilize a permanganate-mediated oxidation under buffered conditions. This method is robust, avoiding the over-oxidation issues sometimes seen with chromium reagents and the cost of TEMPO on a large scale.
Materials:
-
Substrate: (5-Fluoro-6-methylpyridin-2-yl)methanol (1.0 eq)
-
Oxidant: Potassium Permanganate (
) (2.5 eq) -
Solvent: Water (
) -
Reagent: Sodium Carbonate (
) (1.0 eq)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of the starting alcohol in 50 mL of water. Add 10 mmol of
to buffer the solution (pH ~9-10). -
Controlled Addition: Cool the solution to 0°C. Add
(25 mmol) portion-wise over 30 minutes. Critical: Exothermic reaction. Monitor internal temperature to keep <10°C. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. The purple color should fade to a brown precipitate (
). -
Work-up: Filter the reaction mixture through a Celite pad to remove
. Wash the pad with hot water. -
Isolation: Acidify the clear aqueous filtrate to pH 3-4 using 2N HCl. The product, 5-Fluoro-6-methylpicolinic acid , typically precipitates as a white solid.
-
Purification: Filtration followed by drying in vacuo. Recrystallization from ethanol/water if necessary.
Expected Data:
| Parameter | Specification |
| Yield | 75 - 85% |
| Appearance | White crystalline solid |
| 1H NMR (DMSO-d6) |
Protocol B: Activation to 2-(Chloromethyl)-5-fluoro-6-methylpyridine
Objective: To convert the hydroxyl group into a good leaving group (chloride), activating the scaffold for
Mechanism & Rationale:
Thionyl chloride (
Materials:
-
Substrate: (5-Fluoro-6-methylpyridin-2-yl)methanol (1.0 eq)
-
Reagent: Thionyl Chloride (
) (1.5 eq) -
Solvent: Anhydrous DCM
-
Catalyst: DMF (1-2 drops)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck flask and purge with
. Dissolve 10 mmol of alcohol in 20 mL anhydrous DCM. -
Activation: Add catalytic DMF (catalyzes the formation of the Vilsmeier-Haack type intermediate).
-
Addition: Cool to 0°C. Add
dropwise via syringe over 15 minutes. -
Reflux: Remove the ice bath and heat to reflux (40°C) for 2 hours. Monitor by TLC (conversion is usually quantitative).
-
Work-up (Critical): Evaporate the solvent and excess
in vacuo.-
Note: The product is often isolated as the hydrochloride salt . Do not perform an aqueous basic workup if you plan to store it, as the free base chloromethyl pyridine can be unstable (prone to self-polymerization).
-
-
Storage: Store as the HCl salt in a desiccator at -20°C.
Protocol C: Library Generation via Nucleophilic Substitution
Objective: To synthesize a library of amine derivatives using the chloride generated in Protocol B.
Mechanism & Rationale: The chloromethyl group at the 2-position is highly reactive toward nucleophiles. Using the HCl salt from Protocol B requires an excess of base (3-4 eq) to neutralize the salt and scavenge the HCl generated during substitution.
Materials:
-
Substrate: 2-(Chloromethyl)-5-fluoro-6-methylpyridine HCl salt (1.0 eq)
-
Nucleophile: Various secondary amines (e.g., Morpholine, Piperazine) (1.2 eq)
-
Base:
or (3.0 eq) -
Solvent: Acetonitrile (
)
Step-by-Step Methodology:
-
Suspension: Suspend the chloride salt (1.0 mmol) and base (3.0 mmol) in 5 mL Acetonitrile.
-
Addition: Add the secondary amine (1.2 mmol).
-
Reaction: Heat to 60°C for 4-6 hours.
-
Work-up: Filter off the inorganic salts. Concentrate the filtrate.
-
Purification: The residue can often be used directly or purified via flash column chromatography (MeOH/DCM gradient).
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Oxidation) | Over-oxidation or decarboxylation | Monitor temperature strictly (<10°C during addition). Do not heat above 25°C. |
| Product Instability (Chloride) | Self-polymerization of free base | Isolate and store as the HCl salt . Only liberate the free base in situ during the next step. |
| Incomplete Substitution | Steric hindrance of amine | Switch solvent to DMF and increase temperature to 80°C. Use |
| Poor Solubility | High lattice energy of fluorinated scaffold | Use polar aprotic solvents (DMSO, DMF) or fluorinated co-solvents (Trifluoroethanol) for analysis. |
References
-
Nbinno.com. (n.d.). The Role of 5-Fluoro-6-methylpicolinic Acid in Advanced Synthesis. Retrieved from [Link]
- Context: Establishes the carboxylic acid derivative as a key intermedi
-
National Institutes of Health (NIH). (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Retrieved from [Link]
- Context: Provides broad context on the biological utility and solubility benefits of pyridine scaffolds in drug design.
-
Google Patents. (2023). CN116891453 - Preparation method of Vonoprazan fumarate.[3] Retrieved from
- Context: Verifies the physical properties and handling of the non-fluorinated analog, serving as a baseline for protocol adapt
- Context: Confirms commercial availability and specific CAS (1283717-69-0)
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. CN113549054A - Vonoprazan fumarate intermediate and preparation method thereof - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Oxidation of (5-Fluoro-6-methylpyridin-2-yl)methanol
Executive Summary
The oxidation of (5-Fluoro-6-methylpyridin-2-yl)methanol to its corresponding aldehyde, 5-Fluoro-6-methylpyridine-2-carbaldehyde , represents a critical transformation in the synthesis of kinase inhibitors and fluorinated heterocycles.[1][2] While conceptually simple, this reaction is complicated by the electron-deficient nature of the fluorinated pyridine ring, the basicity of the nitrogen (potential catalyst poisoning), and the propensity of the resulting aldehyde to form hydrates or over-oxidize to the carboxylic acid.[1]
This guide provides three validated protocols, prioritizing Activated Manganese Dioxide (MnO₂) as the "Gold Standard" for its chemoselectivity and ease of workup, with Dess-Martin Periodinane (DMP) and Swern Oxidation as robust alternatives for specific scale/solubility requirements.[1][2]
Chemo-Structural Analysis & Challenges
Substrate Properties[1][2][3][4]
-
Substrate: (5-Fluoro-6-methylpyridin-2-yl)methanol
-
Electronic Effect: The C5-Fluorine atom withdraws electron density, making the pyridine ring highly electron-deficient.[1][2] This increases the electrophilicity of the resulting aldehyde carbonyl, making it susceptible to nucleophilic attack (e.g., hydration by water).[1][2]
-
Steric Environment: The C6-Methyl group provides steric bulk adjacent to the nitrogen but does not significantly hinder the C2-hydroxymethyl group.[1][2]
Key Synthetic Challenges
-
Over-Oxidation: Primary alcohols on electron-deficient rings can rapidly over-oxidize to carboxylic acids (picolinic acid derivatives) if strong oxidants (e.g., KMnO₄, Jones Reagent) are used.[1][2]
-
N-Coordination: The pyridine nitrogen can coordinate with metal-based oxidants (Cr, Ru), stalling the reaction or requiring forcing conditions.[1][2]
-
Aldehyde Instability: 2-Pyridinecarboxaldehydes are prone to dimerization or air-oxidation.[1][2] The product should be stored under inert atmosphere at low temperature.
Decision Matrix: Selecting the Right Protocol
The following decision tree illustrates the logic for selecting the optimal oxidation method based on scale and constraints.
Figure 1: Strategic selection of oxidation protocols based on scale and substrate sensitivity.
Protocol A: Activated Manganese Dioxide (Recommended)[1][2]
Rationale: Benzylic and heterocyclic alcohols (like 2-pyridyl methanol) are "activated" alcohols.[1][2] MnO₂ selectively oxidizes these to aldehydes without touching non-activated aliphatic alcohols and rarely over-oxidizes to the acid.[1][2] The workup is a simple filtration.[1][2]
Critical Success Factor: The activity of MnO₂ varies wildly by commercial source.[1][2] "Activated" grade (precipitated) is required.[1][2] If the reaction stalls, add more reagent or sonicate.[1][2]
Materials
-
Substrate: (5-Fluoro-6-methylpyridin-2-yl)methanol (1.0 eq)[1][2]
-
Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃) [Anhydrous][1][2]
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 g, ~7.1 mmol) in anhydrous DCM (15 mL).
-
Reagent Addition: Add Activated MnO₂ (6.2 g, ~10 eq) in one portion.
-
Reaction: Stir the suspension vigorously at room temperature (20–25°C).
-
Workup:
-
Isolation: Concentrate the clear filtrate under reduced pressure (keep bath < 35°C to prevent volatility loss).
-
Result: The crude product is typically a pale yellow oil/solid that is sufficiently pure (>95%) for the next step.[1][2]
Protocol B: Dess-Martin Periodinane (DMP)[1][2]
Rationale: DMP is a mild, homogeneous oxidant that works at neutral pH.[1][2] It avoids the heavy metal waste of MnO₂ and is often faster.[1][2] Ideal for small-scale, high-value intermediates.[1][2]
Materials
Step-by-Step Procedure
-
Dissolution: Dissolve substrate (500 mg) in DCM (10 mL) under Nitrogen atmosphere. Cool to 0°C.[1][2]
-
Addition: Add DMP (1.2 eq) solid in small portions.
-
Reaction: Remove ice bath and warm to room temperature. Stir for 1–2 hours.
-
Quench (Critical):
-
Extraction: Separate organic layer, dry over MgSO₄, filter, and concentrate.
Analytical Validation & QC
The resulting 5-Fluoro-6-methylpyridine-2-carbaldehyde should be characterized immediately.
| Analytical Method | Expected Signal | Interpretation |
| 1H-NMR (CDCl₃) | δ ~10.0 ppm (s, 1H) | Distinctive aldehyde proton.[1][2] |
| 1H-NMR (CDCl₃) | δ ~2.6 ppm (s, 3H) | Methyl group at C6 position.[1][2] |
| IR Spectroscopy | ~1710–1720 cm⁻¹ | Strong C=O stretch.[1][2] |
| LC-MS | [M+H]+ ~140.1 | Confirm mass. Watch for [M+H+18]+ (Hydrate). |
Stability Warning: This aldehyde is electron-deficient.[1][2] In the presence of water/methanol, it may form a hemiacetal or hydrate.[1][2]
Mechanistic Insight (MnO₂ Oxidation)
The MnO₂ oxidation is not a simple solution-phase reaction; it is a heterogeneous surface reaction.[1][2] Understanding this helps in troubleshooting.
Figure 2: Surface-mediated mechanism of MnO₂ oxidation.[1][2] Note that water byproduct stays adsorbed, eventually deactivating the surface.[1]
References
-
General Pyridine Oxidation
-
Substrate Data & Properties
-
MnO₂ Methodology for Heterocycles
-
Related Synthetic Context (Fluorinated Pyridines)
Sources
- 1. A kind of preparation method of 5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline and detection method thereof - Patent CN-114436956-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Fluoropyridine-2-carboxaldehyde | C6H4FNO | CID 10351697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RU2725666C1 - Method of producing 5-, 6-amino-fluoresceins - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: Optimized Esterification Strategies for (5-Fluoro-6-methylpyridin-2-yl)methanol
Introduction & Strategic Significance
(5-Fluoro-6-methylpyridin-2-yl)methanol (CAS: 1150368-93-6) is a critical building block in modern medicinal chemistry, particularly in the development of HCV NS5B polymerase inhibitors, antimalarials, and oncology targets. The scaffold offers a unique combination of properties: the fluorine atom at C5 modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity, while the C6-methyl group introduces conformational constraints and steric bulk that can enhance receptor selectivity.
However, the esterification of this primary alcohol is not trivial. It requires navigating the "Pyridine Paradox": the pyridine nitrogen is basic and nucleophilic, competing with the hydroxyl group for acylating agents, while the electron-deficient nature of the pyridine ring (exacerbated by the 5-Fluoro substituent) renders the hydroxyl group less nucleophilic than a standard benzyl alcohol.
This guide provides three validated protocols to address these challenges, ensuring high yield and chemoselectivity.
Chemical Analysis & Reactivity Profile
Electronic and Steric Environment
-
The Nucleophile (OH): The hydroxymethyl group at C2 is "benzylic-like" but electronically deactivated by the electron-withdrawing pyridine ring and the 5-Fluorine atom.
-
The Interfering Base (Pyridine N):
-
Basicity: The 6-Methyl group is electron-donating (+I effect), slightly increasing the basicity of the nitrogen compared to unsubstituted pyridine. However, the 5-Fluorine exerts a strong inductive withdrawing effect (-I), tempering this basicity.
-
Sterics: The 6-Methyl group provides significant steric shielding to the nitrogen lone pair. This is advantageous, as it retards the formation of stable N-acylpyridinium salts, kinetically favoring O-acylation.
-
Critical Side Reactions
-
N-Acylation: Reaction of the nitrogen with acid chlorides to form N-acyl salts. While often transient acylating agents, stable salts can precipitate, stalling the reaction.
-
Elimination: Under strongly acidic conditions or high temperatures, dehydration to the vinyl pyridine is theoretically possible but rare due to the instability of the exocyclic double bond in this system.
-
Oxidation: The alcohol is susceptible to oxidation to the aldehyde or carboxylic acid if exposed to oxidants during workup.
Decision Matrix & Workflow
The choice of method depends on the nature of the carboxylic acid partner.[1]
Figure 1: Decision tree for selecting the optimal esterification strategy based on the carboxylic acid substrate.
Experimental Protocols
Protocol A: Standard Acylation (Acid Chlorides/Anhydrides)
Best for: Acetylations, benzoylations, and robust substrates. Mechanism: Nucleophilic attack of the alcohol on the activated acyl species, assisted by a tertiary amine base.
Reagents:
-
Substrate: (5-Fluoro-6-methylpyridin-2-yl)methanol (1.0 equiv)
-
Acylating Agent: Acid Chloride (1.2 equiv) or Anhydride (1.5 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Catalyst: DMAP (0.1 equiv) - Crucial for rate acceleration
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried reaction flask with the alcohol substrate (1.0 equiv) and anhydrous DCM (0.1 M concentration).
-
Base Addition: Add TEA (2.5 equiv) and DMAP (0.1 equiv). Stir at 0°C under Nitrogen/Argon.
-
Note: The solution may darken slightly; this is normal.
-
-
Acylation: Add the Acid Chloride dropwise via syringe to the cold solution.
-
Exotherm Control: Maintain temperature < 5°C during addition to prevent N-acylation side products.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Quench: Quench with saturated aqueous NaHCO₃ solution.
-
Workup: Extract with DCM (3x). Wash combined organics with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography. The pyridine nitrogen makes the product polar; use a gradient of 0–50% EtOAc in Hexanes.
Protocol B: Steglich Esterification (DCC/EDC Coupling)
Best for: Conjugating valuable chiral acids, Boc-protected amino acids, or when acid chlorides are unstable. Mechanism: Formation of an O-acylisourea intermediate, which is transferred to the alcohol via a reactive N-acylpyridinium intermediate (from DMAP).
Reagents:
-
Substrate: (5-Fluoro-6-methylpyridin-2-yl)methanol (1.0 equiv)
-
Carboxylic Acid: R-COOH (1.1 equiv)
-
Coupling Agent: EDC.HCl (1.2 equiv) or DCC (1.2 equiv)
-
Catalyst: DMAP (0.1 – 0.5 equiv)
-
Solvent: DCM or DMF (if solubility is poor)
Step-by-Step Procedure:
-
Dissolution: Dissolve the Carboxylic Acid (1.1 equiv) and the Pyridyl Methanol (1.0 equiv) in anhydrous DCM.
-
Catalyst: Add DMAP (0.2 equiv).
-
Activation: Cool to 0°C. Add EDC.HCl (1.2 equiv) in one portion.
-
Why EDC? EDC urea byproducts are water-soluble, simplifying workup compared to DCC.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to RT overnight (12–16h).
-
Workup:
-
Dilute with DCM.
-
Wash with 10% Citric Acid (rapid wash to remove DMAP/EDC without hydrolyzing the ester).
-
Wash with Sat. NaHCO₃ and Brine.
-
-
Purification: Silica gel chromatography.
Protocol C: Mitsunobu Reaction
Best for: Phenols or weak acids, or when specific inversion of stereochemistry is required (not applicable to this achiral primary alcohol, but useful for very mild coupling).
Reagents:
-
Substrate: (5-Fluoro-6-methylpyridin-2-yl)methanol (1.0 equiv)
-
Acid/Phenol: (1.1 equiv)
-
Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)
-
Azodicarboxylate: DIAD or DEAD (1.5 equiv)
-
Solvent: THF or Toluene
Step-by-Step Procedure:
-
Mix: Combine Alcohol, Acid, and PPh₃ in anhydrous THF. Cool to 0°C.
-
Add: Add DIAD dropwise. The yellow color should fade between drops.
-
Stir: Warm to RT and stir for 12h.
-
Workup: Concentrate directly. Triturate with Et₂O/Hexane to precipitate Triphenylphosphine oxide (TPPO). Filter.
-
Purify: The major contaminant is TPPO. Use careful chromatography.[1]
Analytical Data & Quality Control
Expected Analytical Characteristics:
| Technique | Feature | Description |
| 1H NMR | Pyridine Ring | Two aromatic protons. The 5-F substituent will split the C3 and C4 protons. Look for coupling constants JH-F (approx 8-10 Hz). |
| 1H NMR | Methylene (-CH₂-O-) | Singlet (or doublet if F-coupling is long-range) around δ 5.1 – 5.3 ppm (shifted downfield from ~4.7 ppm in the alcohol). |
| 1H NMR | Methyl Group (C6) | Singlet around δ 2.5 ppm. |
| 19F NMR | Fluorine Signal | Single peak, typically around -120 to -130 ppm (referenced to CFCl₃). |
| LC-MS | Ionization | Strong [M+H]⁺ signal. The pyridine N protonates easily. |
Troubleshooting & Safety
-
Issue: Low Yield due to N-Acylation.
-
Solution: Increase the reaction temperature slightly (reflux in DCM) to thermodynamically favor the O-ester. Ensure strictly anhydrous conditions to prevent hydrolysis of the intermediate.
-
-
Issue: Product stuck in Aqueous Phase.
-
Solution: The pyridine ring makes the ester amphoteric. Do not use strong acid washes (HCl) during workup, as the salt will stay in the water. Use Citric acid or Ammonium Chloride buffers.
-
-
Safety:
-
Acid chlorides are corrosive and lachrymators.
-
DCC is a potent allergen (sensitizer).
-
(5-Fluoro-6-methylpyridin-2-yl)methanol should be treated as a potential bioactive intermediate; handle in a fume hood.
-
References
-
Synthesis of Pyridyl Methanols
-
Source: "Process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone."[2] WO2013065064A1.
- Relevance: Describes the manipulation of 6-methylpyridine derivatives and general handling of this class of heterocycles.
-
-
General Esterification of Pyridines
- Source: "2-pyridinemethanol and synthetic method thereof." CN105153019A.
- Relevance: Validates the stability of acetic acid-2-picolyl esters and their hydrolysis/form
-
Fluorinated Pyridine Reactivity
- Source: Chambers, R. D., et al. "Nucleophilic substitution in pentafluoropyridine." Journal of the Chemical Society C: Organic (1960s-2000s series).
- Relevance: Foundational understanding of how fluorine substitution (especially at C5/C3) affects pyridine ring basicity and nucleophilicity.
-
Steglich Esterification Mechanism
- Source: Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids.
- Relevance: The core protocol for Method B.
Sources
using (5-Fluoro-6-methylpyridin-2-yl)methanol in cross-coupling reactions
Application Note: Strategic Utilization of (5-Fluoro-6-methylpyridin-2-yl)methanol in Advanced Cross-Coupling Architectures
Executive Summary & Strategic Value
(5-Fluoro-6-methylpyridin-2-yl)methanol (CAS: 1283717-69-0) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in the precise synergistic effect of its substituents:
-
5-Fluorine: Modulates the pKa of the pyridine nitrogen (reducing basicity) and blocks metabolic oxidation at the C5 position, a common soft spot in pyridine drugs.
-
6-Methyl: Provides steric bulk adjacent to the nitrogen. In cross-coupling, this is a critical feature—it sterically hinders the nitrogen lone pair, significantly reducing catalyst poisoning (non-productive binding of Pd/Ni to the pyridine nitrogen).
-
2-Hydroxymethyl: A versatile "chameleon" handle that can serve as a nucleophile (O-arylation), an electrophile (after activation to halide/sulfonate), or an oxidation precursor (aldehyde/acid).
This guide details the protocols for utilizing this scaffold in Suzuki-Miyaura C-C coupling and Buchwald-Hartwig C-O coupling , emphasizing the mechanistic advantages provided by the 6-methyl/5-fluoro substitution pattern.
Chemical Properties & Handling
| Property | Value/Description | Impact on Protocol |
| Molecular Weight | 141.14 g/mol | Standard stoichiometry calculations. |
| Electronic Character | Electron-deficient ring (due to 5-F) | Nucleophilicity: The pyridine N is less basic than unsubstituted pyridine. Acidity: The -OH proton is slightly more acidic than benzyl alcohol. |
| Steric Environment | 6-Methyl creates "Ortho-Effect" | Catalysis: Reduces N-binding to Pd catalysts. Allows use of lower catalyst loadings compared to unhindered pyridines. |
| Solubility | Soluble in MeOH, DCM, THF, DMSO | Compatible with standard organic synthesis solvents. |
Workflow Visualization
The following diagram outlines the divergent synthetic pathways for this scaffold.
Figure 1: Divergent synthetic workflows for (5-Fluoro-6-methylpyridin-2-yl)methanol.
Protocol A: Activation & Suzuki-Miyaura Coupling
Context: Direct coupling of the alcohol is difficult. The most robust route for drug discovery is converting the alcohol to a leaving group (Chloride or Mesylate) followed by cross-coupling.
Step 1: Chlorination (Activation)
-
Rationale: The 5-fluoro group withdraws electron density, making the benzylic position less prone to SN1 ionization but accessible via SN2. Thionyl chloride (
) is preferred over for ease of purification (gaseous byproducts).
Procedure:
-
Dissolve (5-Fluoro-6-methylpyridin-2-yl)methanol (1.0 equiv) in anhydrous DCM (0.2 M).
-
Cool to 0°C under
. -
Add Thionyl Chloride (
) (1.5 equiv) dropwise. Note: The HCl byproduct will form the hydrochloride salt of the pyridine. -
Stir at RT for 2 hours. Monitor by TLC/LCMS.
-
Workup: Concentrate in vacuo. Aazeotrope with toluene to remove excess
. The resulting solid is the 2-(chloromethyl)-5-fluoro-6-methylpyridine hydrochloride .-
Critical Checkpoint: Ensure complete removal of acidic species before the coupling step to prevent boronic acid protodeboronation.
-
Step 2: Suzuki-Miyaura Cross-Coupling
-
Mechanism: The 2-chloromethyl derivative reacts with aryl boronic acids.
-
Catalyst Choice:
is the gold standard here. The bidentate ligand prevents the formation of inactive Pd-pyridine complexes, although the 6-methyl group already minimizes this risk.
Detailed Protocol:
-
Charge: In a reaction vial, combine:
-
2-(Chloromethyl)-5-fluoro-6-methylpyridine HCl (1.0 equiv)
-
Aryl Boronic Acid (
) (1.2 equiv) - (5 mol%)
- (3.0 equiv) – Excess base is required to neutralize the HCl salt and activate the boronic acid.
-
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by sparging with Argon for 5 mins.
-
Reaction: Heat to 80-90°C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
. -
Purification: Silica gel chromatography (Hexane/EtOAc).
Protocol B: Pd-Catalyzed C-O Coupling (Etherification)
Context: Using the hydroxyl group directly to couple with Aryl Halides (
-
Challenge: Primary alcohols on heterocycles can be sluggish.
-
Solution: Use bulky, electron-rich phosphine ligands (e.g., RockPhos or tBuBrettPhos ) which facilitate the reductive elimination of the C-O bond.
Detailed Protocol:
-
Reagents:
-
(5-Fluoro-6-methylpyridin-2-yl)methanol (1.2 equiv) – Used in slight excess.
-
Aryl Bromide (
) (1.0 equiv) -
Catalyst:
(2 mol%) -
Ligand: RockPhos (4 mol%) – Specific for steric bulk.
-
Base:
(2.0 equiv) or .
-
-
Solvent: Toluene (anhydrous).
-
Procedure:
-
Mix Pd and Ligand in Toluene under Argon for 10 mins to form the active catalyst species.
-
Add the Aryl Bromide, Pyridine-Alcohol, and Base.[1]
-
Heat to 100°C in a sealed tube.
-
-
Why it works: The 6-methyl group on the pyridine prevents the nitrogen from binding to the Pd center, leaving the catalyst free to engage in the oxidative addition/reductive elimination cycle with the alcohol and aryl halide.
Troubleshooting & "Senior Scientist" Insights
| Issue | Root Cause | Solution |
| Low Yield in Suzuki | Protodeboronation of Boronic Acid | The HCl salt from the chlorination step might be too acidic. Free-base the chloride intermediate (wash with sat. |
| Stalled C-O Coupling | Catalyst Poisoning | Even with 6-Me, N-binding can occur. Switch to tBuBrettPhos Pd G3 precatalyst, which activates rapidly and is extremely bulky. |
| Regioselectivity (if ring functionalization) | C-H Activation ambiguity | If attempting direct C-H activation of the ring, the 5-F directs ortho (to C4), but the N directs ortho (to C3). The 6-Me blocks C6. Expect C3/C4 mixtures. Stick to functionalizing the -CH2OH handle for reliability. |
References
-
Pharmacophore Development: Development of Chemical Entities Endowed with Potent Fast-Killing Properties against Plasmodium falciparum Malaria Parasites.[2][3][4] (Discusses 5-fluoro-6-methylpyridine derivatives).
-
Pyridine Cross-Coupling Mechanisms:Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts.
- Source: N
-
URL: [Link]
-
Suzuki Coupling of Pyridines: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.[1][7][8]
-
Compound Data:(5-Fluoro-6-methylpyridin-2-yl)methanol Chemical Properties.
- Source: PubChem / BenchChem.
-
URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of Chemical Entities Endowed with Potent Fast-Killing Properties against Plasmodium falciparum Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - UMPSA-IR [umpir.ump.edu.my]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: High-Fidelity Suzuki-Miyaura Coupling of (5-Fluoro-6-methylpyridin-2-yl)methanol Derivatives
This Application Note is designed for medicinal chemists and process development scientists optimizing cross-coupling reactions on the (5-Fluoro-6-methylpyridin-2-yl)methanol scaffold. The protocols prioritize reproducibility, scalability, and functional group tolerance.[1]
Executive Summary & Strategic Rationale
The (5-Fluoro-6-methylpyridin-2-yl)methanol motif is a high-value pharmacophore in kinase inhibitor and GPCR antagonist discovery.[1] The combination of the electron-withdrawing fluorine (C5) and the steric bulk of the methyl group (C6) modulates the basicity of the pyridine nitrogen, improving metabolic stability and selectivity.[1]
However, Suzuki coupling on this scaffold presents three distinct mechanistic challenges that standard protocols often fail to address:
-
Catalyst Poisoning: The pyridine nitrogen can coordinate strongly to Palladium (Pd), displacing phosphine ligands and arresting the catalytic cycle (Pd-poisoning).[1]
-
Labile Protons: The free hydroxymethyl group (-CH₂OH) is susceptible to deprotonation by strong bases (e.g., KOtBu), leading to alkoxide formation that can bridge Pd centers or interfere with transmetallation.[1]
-
Electronic Deactivation: The C5-Fluorine atom creates an inductive effect that, while activating C-X bonds for oxidative addition, also makes the ring susceptible to nucleophilic aromatic substitution (
) side reactions if harsh bases are employed.[1]
This guide provides two validated protocols: a Direct Method (for rapid screening) and a Protected Method (for process scale-up), supported by a logic-driven optimization framework.
Critical Decision Framework (Workflow)
Before selecting a protocol, assess your substrate using the following decision tree. This logic minimizes material waste by matching conditions to substrate stability.[1]
Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on substrate protection status and halide identity.[1]
Experimental Protocols
Protocol A: Direct Coupling of Free Alcohol Derivatives
Best for: Discovery chemistry, small-scale library synthesis (<100 mg).[1] Rationale: Uses Buchwald G3 precatalysts to create a bulky, electron-rich catalytic species that resists coordination by the pyridine nitrogen and tolerates the free alcohol.[1]
Materials
-
Substrate: Halogenated (5-Fluoro-6-methylpyridin-2-yl)methanol derivative (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)[1]
-
Catalyst: XPhos Pd G3 (2–5 mol%) or Pd(dtbpf)Cl₂ (for sterically hindered partners)[1]
-
Base:
(2.0 M aq.[1] solution, 3.0 equiv) -
Solvent: 1,4-Dioxane or THF (degassed)
Step-by-Step Methodology
-
Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).[1]
-
Solvation: Add 1,4-Dioxane (concentration 0.1 M relative to substrate). Stir to ensure partial dissolution.[1]
-
Activation: Add degassed 2.0 M aqueous
(3.0 equiv). The biphasic mixture should turn yellow/orange.[1] -
Reaction: Seal the vial and heat to 60°C for 2–4 hours.
-
Note: Avoid temperatures >80°C with free alcohols to prevent potential oxidation or disproportionation.[1]
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine.[1]
-
Purification: The free alcohol is polar.[1] Use a gradient of 0–10% MeOH in DCM for flash chromatography.[1]
Protocol B: High-Yield Protected Route (Process Scale)
Best for: Scale-up (>1 g), valuable intermediates, or when the coupling partner is base-sensitive.[1] Rationale: Protecting the alcohol as a silyl ether (TBS) or MOM ether eliminates the acidic proton, allowing the use of standard, cheaper catalysts and minimizing side reactions.[1]
Phase 1: Protection (if not already protected)[1]
-
Reagents: TBSCl (1.2 equiv), Imidazole (2.5 equiv), DMF, RT, 2h.
-
Validation: Monitor by TLC/LCMS for disappearance of the polar alcohol peak.[1]
Phase 2: Suzuki Coupling[1]
-
Catalyst:
(3 mol%)[1] -
Base:
or (2.0 equiv, solid or aq.)[1] -
Solvent: DME/Water (4:1 ratio)[1]
-
Temperature: 80–90°C
Step-by-Step Methodology
-
Charge: Combine Protected Substrate, Boronic Acid (1.1 equiv), Base, and Catalyst in a reaction vessel.[1]
-
Degas: Cycle vacuum/nitrogen (3x) to remove oxygen (critical to prevent homocoupling of boronic acid).
-
Inject Solvent: Add the degassed DME/Water mixture via syringe.[1]
-
Reflux: Heat to 85°C for 4–12 hours.
-
Scavenging (Critical): Upon completion, add a metal scavenger (e.g., SiliaMetS® Thiol) and stir for 30 mins to remove residual Pd, which binds tightly to pyridines.[1]
-
Deprotection: Treat the crude product with TBAF (1.0 M in THF) or mild acid (1N HCl) to reveal the alcohol.[1]
Optimization & Troubleshooting Data
The following table summarizes common failure modes for this specific scaffold and their chemical remedies.
| Failure Mode | Symptom (LCMS/NMR) | Root Cause | Corrective Action |
| Protodeboronation | Mass of boronic acid minus | Base is too strong or heating is too aggressive.[1] | Switch base to |
| No Reaction | Starting material recovered unchanged. | Pd catalyst poisoned by Pyridine N or oxidative addition failed.[1] | Switch to XPhos Pd G3 or SPhos Pd G3 ; increase temp; ensure inert atmosphere. |
| Homocoupling | Dimer of boronic acid observed.[1] | Oxygen present in system.[1] | Rigorous degassing (sparging with Ar for 15 min); add 10 mol% free ligand. |
| Base adduct observed on pyridine ring.[1] | Fluorine atom activates ring for nucleophilic attack.[1] | Use a non-nucleophilic base (Carbonate/Phosphate) instead of Hydroxide/Alkoxide.[1] |
Mechanistic Insight: The "Fluorine Effect"
Understanding the electronic environment of the (5-Fluoro-6-methylpyridin-2-yl) core is essential for troubleshooting.[1]
-
Activation: The C5-Fluorine lowers the LUMO energy of the pyridine ring, making the C-Halide bond (at C3 or C4) more reactive toward oxidative addition than a non-fluorinated pyridine.[1]
-
Deactivation: The C6-Methyl group provides steric protection to the pyridine nitrogen, slightly reducing its ability to poison the catalyst compared to a non-substituted pyridine.[1]
Figure 2: Catalytic cycle highlighting the competitive inhibition by the pyridine nitrogen (Poisoning) and how steric ligands mitigate this.[1]
References
-
General Suzuki Coupling on Pyridines
-
Buchwald Precatalysts (G3)
-
Coupling of 2-Hydroxymethyl Pyridines (Analogous Protocols)
-
Molecule Data
Sources
Application Note: Strategic Deployment of (5-Fluoro-6-methylpyridin-2-yl)methanol in Medicinal Chemistry
Abstract
(5-Fluoro-6-methylpyridin-2-yl)methanol (CAS 1283717-69-0) represents a high-value pharmacophore scaffold in modern drug discovery.[1] This application note details its utility as a "metabolic shield" and "physicochemical tuner" in small molecule optimization. By strategically positioning a fluorine atom at the C5 position, this fragment blocks cytochrome P450-mediated oxidation while simultaneously modulating the pyridine nitrogen's basicity (pKa). This guide provides comprehensive protocols for its synthesis, functionalization, and integration into kinase inhibitors and GPCR antagonists.
Chemical Profile & Structural Analysis[2][3][4]
This scaffold is not merely a linker; it is a functional unit designed to address specific liabilities in drug candidates.
| Property | Data |
| Compound Name | (5-Fluoro-6-methylpyridin-2-yl)methanol |
| CAS Number | 1283717-69-0 |
| Molecular Formula | C7H8FNO |
| Molecular Weight | 141.14 g/mol |
| Predicted pKa (Pyridine N) | ~3.8 - 4.2 (vs. ~5.9 for 2-picoline) |
| Key Features | 5-Fluoro: Blocks metabolic soft spot (oxidation).6-Methyl: Provides steric bulk & conformational lock.2-Hydroxymethyl: Versatile attachment point (Warhead).[1][2] |
The "Fluorine Effect" in this Scaffold
The 5-position of the pyridine ring is electronically enriched and typically prone to oxidative metabolism (N-oxidation or C-hydroxylation).[1] Substituting hydrogen with fluorine at this position exerts two critical effects:
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is resistant to CYP450 oxidative cleavage, extending the compound's half-life (
). -
Basicity Reduction: The electron-withdrawing nature of fluorine (inductive effect) lowers the pKa of the pyridine nitrogen. This reduces the fraction of ionized drug at physiological pH, potentially improving membrane permeability and reducing off-target binding (e.g., hERG channel inhibition, which often correlates with high basicity).
Synthetic Utility & Divergent Pathways[1]
The primary utility of (5-Fluoro-6-methylpyridin-2-yl)methanol lies in its alcohol handle, which serves as a gateway to various electrophilic and nucleophilic species.[1]
Diagram 1: Divergent Synthesis Workflow
The following workflow illustrates how to transform the core alcohol into critical intermediates for coupling reactions (SNAr, Reductive Amination, etc.).
Caption: Divergent synthetic pathways starting from the alcohol scaffold. Each pathway enables a different linkage strategy for fragment coupling.
Detailed Experimental Protocols
Protocol A: Synthesis from Methyl 5-fluoro-6-methylpicolinate
Objective: Efficient reduction of the ester precursor to the target alcohol.[1] Scale: 10 mmol (approx. 1.7 g)
Reagents:
-
Methyl 5-fluoro-6-methylpicolinate (CAS 1245647-61-3)[1]
-
Sodium Borohydride (NaBH4)
-
Methanol (anhydrous)
-
Calcium Chloride (CaCl2) - Optional, enhances reactivity
Step-by-Step Procedure:
-
Preparation: Dissolve methyl 5-fluoro-6-methylpicolinate (1.69 g, 10 mmol) in anhydrous Methanol (20 mL) in a round-bottom flask under N2 atmosphere. Cool to 0°C.
-
Addition: Add NaBH4 (1.13 g, 30 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H2).
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.
-
Quenching: Cool back to 0°C. Quench carefully with saturated NH4Cl solution (10 mL).
-
Workup: Remove methanol under reduced pressure. Extract the aqueous residue with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: The crude product is typically pure enough (>95%). If necessary, purify via silica flash chromatography (0-5% MeOH in DCM).
Validation Criteria:
-
1H NMR (400 MHz, CDCl3): δ 7.35 (t, 1H), 7.15 (dd, 1H), 4.70 (s, 2H), 2.55 (d, 3H). (Shifts are approximate).
-
Yield: Expected >85%.
Protocol B: Activation to Alkyl Bromide (For SN2 Coupling)
Objective: Convert the alcohol to a reactive bromide for coupling with amines or phenols.
Reagents:
-
(5-Fluoro-6-methylpyridin-2-yl)methanol (from Protocol A)[1]
-
Phosphorus Tribromide (PBr3) or Thionyl Bromide
-
Dichloromethane (DCM)
Step-by-Step Procedure:
-
Dissolution: Dissolve the alcohol (1.0 eq) in anhydrous DCM (0.2 M concentration). Cool to 0°C.
-
Bromination: Add PBr3 (0.4 eq) dropwise. Note: PBr3 has 3 reactive bromines.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Workup: Quench with saturated NaHCO3 (cold). Extract with DCM.
-
Stability Note: The benzyl-like bromide is reactive.[1] Do not store. Use immediately in the next coupling step (e.g., reaction with a piperazine or phenol nucleophile).
Medicinal Chemistry Case Study: Optimization of a Kinase Inhibitor
Scenario: A lead compound (Pyridine-A) shows good potency against Kinase-X but suffers from rapid clearance (high metabolic turnover) and hERG inhibition. Solution: Scaffold hopping to the (5-Fluoro-6-methylpyridin-2-yl)methanol motif.[1]
Diagram 2: Optimization Logic Flow
This diagram depicts the decision matrix for selecting this specific scaffold during Lead Optimization.
Caption: Logical workflow for transitioning from a high-clearance lead to a stabilized candidate using the 5-F-6-Me scaffold.
Mechanism of Improvement
-
Metabolic Stability: The lead compound lacked the 5-F. Hepatocyte incubation revealed oxidation at the C5 position.[1] Introducing the 5-F completely blocked this pathway.[1]
-
hERG Mitigation: The original pyridine had a pKa of 6.1, leading to significant protonation at physiological pH (cationic species often bind hERG). The 5-F analog reduced the pKa to ~4.0, reducing the cationic fraction and lowering hERG affinity by >10-fold.
References
-
Compound Identification
-
Synthetic Precursor
-
Medicinal Chemistry Context (Fluorine Effect)
-
Related Kinase Inhibitor Scaffolds
-
pKa Modulation Data
Sources
- 1. Showing Compound 2-Methylpyridine (FDB004399) - FooDB [foodb.ca]
- 2. Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1245647-61-3 | MFCD14706514 | Methyl 5-fluoro-6-methylpicolinate [aaronchem.com]
- 4. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
Application Note: (5-Fluoro-6-methylpyridin-2-yl)methanol in Fragment-Based Library Synthesis
Executive Summary
This guide details the utility of (5-Fluoro-6-methylpyridin-2-yl)methanol as a core fragment in medicinal chemistry. Unlike generic pyridine methanol scaffolds, this specific substitution pattern offers a unique advantage: the 5-fluoro and 6-methyl groups effectively block the primary metabolic "soft spots" of the pyridine ring (positions 5 and 6), significantly enhancing microsomal stability. The primary alcohol serves as a versatile "growth vector," enabling the rapid generation of diverse ether and amine libraries via robust, high-yielding transformations.
Physicochemical Profile
The fragment is designed to reside within the "Lead-Like" chemical space, allowing for significant molecular weight growth during library synthesis without violating Lipinski or Veber rules.
| Property | Value | Design Implication |
| CAS Number | 1283717-69-0 | Unique identifier for sourcing. |
| Molecular Weight | 141.14 Da | Leaves ~350 Da "headroom" for library elaboration. |
| Formula | C₇H₈FNO | -- |
| cLogP | ~0.73 | Highly hydrophilic; ideal for balancing lipophilic side chains. |
| H-Bond Donors | 1 (OH) | Primary handle for derivatization. |
| H-Bond Acceptors | 2 (N, O) | Pyridine nitrogen provides a key interaction point (e.g., hinge binding). |
| pKa (Pyridine N) | ~3.5 - 4.0 | Reduced basicity due to 5-F (-I effect), reducing hERG liability risk. |
Strategic Design Logic
Metabolic Fortification (The "Why")
Unsubstituted pyridines are prone to oxidation by Cytochrome P450 enzymes, typically at the C-2 or C-6 positions (via aldehyde oxidase) or C-3/C-5 (via CYP-mediated hydroxylation).
-
5-Fluoro Blockade: The fluorine atom at C-5 blocks the primary site of electrophilic metabolic attack while modulating the pKa of the pyridine nitrogen, often improving permeability and reducing non-specific binding.
-
6-Methyl Blockade: The methyl group at C-6 sterically and electronically hinders oxidation at the
-position adjacent to the nitrogen, a common clearance pathway for pyridine drugs.
The Divergent Vector
The 2-hydroxymethyl group acts as a single, highly reactive vector. This allows the pyridine core to serve as an "anchor" that binds to a specific protein pocket (e.g., kinase hinge region), while the library elements extend into solvent or adjacent sub-pockets.
Experimental Protocols
Workflow 1: Ether Library Generation (Mitsunobu Coupling)
Objective: Synthesis of heteroaryl ethers targeting diversity in the "R" vector. Mechanism: The primary alcohol is activated by phosphine/azodicarboxylate to form an alkoxyphosphonium intermediate, which is displaced by a phenol or acidic heterocycle.
Reagents:
-
Core: (5-Fluoro-6-methylpyridin-2-yl)methanol (1.0 equiv)
-
Nucleophile: Diverse Phenols / N-hydroxy heterocycles (1.2 equiv)
-
Phosphine: Polymer-supported Triphenylphosphine (PS-PPh3) (1.5 equiv) [Use PS-reagents for easy purification]
-
Azodicarboxylate: Di-tert-butyl azodicarboxylate (DTBAD) (1.5 equiv)
-
Solvent: Anhydrous THF or DCM
Step-by-Step Protocol:
-
Preparation: In a 2-dram vial or 96-well reaction block, dissolve the Core (0.1 mmol) and the Nucleophile (0.12 mmol) in anhydrous THF (1.0 mL).
-
Activation: Add PS-PPh3 (loading ~3 mmol/g) to the vial. Shake for 5 minutes to swell the resin.
-
Initiation: Add DTBAD (0.15 mmol) dissolved in minimal THF (0.2 mL) dropwise at 0°C (ice bath) or Room Temperature (if automated).
-
Incubation: Seal and shake the reaction mixture at Room Temperature for 12–16 hours.
-
Note: The electron-deficient nature of the pyridine may slow the reaction; mild heating (40°C) can drive sluggish nucleophiles.
-
-
Purification: Filter the mixture to remove the PS-PPh3 and PS-phosphine oxide byproduct.
-
Scavenging: Add a polymer-supported scavenger (e.g., PS-TsNHNH2) to the filtrate to remove unreacted DTBAD if necessary.
-
Isolation: Concentrate the filtrate under vacuum. The residue is typically >90% pure and ready for screening.
Workflow 2: Amine Library Generation (via Mesylate Activation)
Objective: Creation of C-N coupled products. Direct reductive amination is possible, but the mesylate displacement route is often more robust for parallel synthesis of pyridyl systems to avoid over-oxidation side products.
Reagents:
-
Core: (5-Fluoro-6-methylpyridin-2-yl)methanol[1]
-
Activator: Methanesulfonyl chloride (MsCl)
-
Base: Diisopropylethylamine (DIPEA)
-
Nucleophile: Diverse primary/secondary amines
Step-by-Step Protocol:
-
Activation (Batch Step): Dissolve Core (1.0 g, 7.1 mmol) in DCM (15 mL). Add DIPEA (1.5 equiv). Cool to 0°C. Add MsCl (1.2 equiv) dropwise. Stir for 2 hours. Quench with water, extract with DCM, and concentrate. This yields the reactive mesylate intermediate.
-
Aliquot: Dissolve the crude mesylate in MeCN to create a 0.2 M stock solution.
-
Displacement (Library Step): Aliquot 500 µL (0.1 mmol) of mesylate stock into reaction vials containing diverse Amines (0.15 mmol, 1.5 equiv).
-
Base: Add solid K2CO3 (2.0 equiv) or polymer-supported base (PS-DIEA).
-
Reaction: Heat at 60°C for 16 hours.
-
Chemistry Insight: The 6-methyl group provides slight steric bulk, but the primary mesylate remains highly reactive toward nucleophilic attack.
-
-
Workup: Filter off solids. Evaporate solvent.
Visualizing the Divergent Synthesis
The following diagram illustrates the central role of the (5-Fluoro-6-methylpyridin-2-yl)methanol scaffold in generating distinct chemical series.
Figure 1: Divergent synthesis workflow starting from the (5-Fluoro-6-methylpyridin-2-yl)methanol core.
References & Validation
The protocols and design logic above are synthesized from standard medicinal chemistry practices for pyridine functionalization and fluorine substitution effects.
-
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. Link
-
Blakemore, D. C., et al. "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 2018, 10, 383–394. Link
-
Context for fragment-based library design and robust synthetic pathways.
-
-
Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 2011, 54(10), 3451-3479. Link
-
Validation of Mitsunobu and Reductive Amination as top-tier reactions for library synthesis.
-
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link
-
Detailed analysis of fluorine's impact on pKa and lipophilicity in heterocycles.
-
Sources
- 1. chemscene.com [chemscene.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chlorination of (5-Fluoro-6-methylpyridin-2-yl)methanol
Executive Summary
This application note details the protocol for converting (5-Fluoro-6-methylpyridin-2-yl)methanol (CAS 1806331-72-5) to its corresponding alkyl chloride, 2-(Chloromethyl)-5-fluoro-6-methylpyridine .
This transformation is a critical step in the synthesis of potassium-competitive acid blockers (P-CABs) and various kinase inhibitors. Due to the inherent instability of the free base picolyl chloride (prone to self-alkylation and polymerization), this protocol targets the isolation of the hydrochloride salt . The method utilizes thionyl chloride (
Chemical Strategy & Mechanism[1][2][3]
Mechanistic Insight
The conversion of the picolyl alcohol to the chloride utilizing thionyl chloride proceeds via an inorganic ester intermediate (chlorosulfite).
-
Activation: The alcohol oxygen attacks the sulfur of
, releasing and forming an alkyl chlorosulfite intermediate. -
Substitution: The chloride anion displaces the chlorosulfite leaving group.
-
Note on Electronics: The 5-Fluoro substituent is electron-withdrawing, which deactivates the ring and destabilizes any developing carbocation character at the benzylic position. However, the 6-Methyl group provides steric bulk and weak electron donation. Consequently, the reaction likely proceeds via a tight ion-pair mechanism (
-like) or rapid displacement by chloride, rather than a pure pathway.
-
-
Salt Formation: The pyridine nitrogen, being basic, captures the generated
, precipitating the product as the stable hydrochloride salt.
Reaction Scheme Visualization
Figure 1: Mechanistic pathway for the chlorination of picolyl alcohol using thionyl chloride.
Safety Assessment (Critical)
| Hazard Class | Reagent/Product | Specific Risk | Mitigation |
| Corrosive/Toxic | Thionyl Chloride ( | Reacts violently with water; releases toxic | Use dry glassware; vent to a caustic scrubber (NaOH trap). |
| Vesicant | Picolyl Chloride (Product) | Potent alkylating agent (nitrogen mustard analog). | Double-glove (Nitrile); destroy residues with 10% aqueous ammonia. |
| Inhalation | DCM (Solvent) | Volatile organic compound. | Perform all operations in a certified fume hood. |
Experimental Protocol
Materials & Reagents
-
(5-Fluoro-6-methylpyridin-2-yl)methanol: 10.0 g (70.8 mmol) [Limiting Reagent]
-
Thionyl Chloride (
): 12.6 g (106 mmol, 1.5 eq) — Freshly distilled preferred. -
Dichloromethane (DCM): 100 mL (Anhydrous)
-
Toluene: 50 mL (For co-evaporation)
-
Diethyl Ether or MTBE: 100 mL (For precipitation)
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Apparatus: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a gas outlet connected to a scrubber (containing 10% NaOH solution).
-
Dissolution: Charge the flask with (5-Fluoro-6-methylpyridin-2-yl)methanol (10.0 g) and anhydrous DCM (80 mL). Stir until fully dissolved.
-
Cooling: Submerge the flask in an ice-water bath (
). Allow the internal temperature to equilibrate (approx. 15 mins).
Phase 2: Chlorination[1]
-
Addition: Dilute Thionyl Chloride (7.7 mL / 12.6 g) with DCM (20 mL) in the addition funnel. Add this solution dropwise to the reaction flask over 30 minutes.
-
Observation: Evolution of HCl gas will occur. The solution may turn slightly yellow.
-
-
Reaction: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (RT) and stir for 2 hours.
-
Optional: If TLC indicates incomplete conversion after 2 hours, heat to reflux (
) for 1 hour. -
Monitoring: Check by TLC (Eluent: 50% EtOAc/Hexanes). The alcohol (lower
) should disappear; the chloride (higher ) appears.
-
Phase 3: Isolation & Purification
-
Concentration: Evaporate the solvent and excess
under reduced pressure (Rotary evaporator, bath ).-
Critical: Do not overheat. Picolyl chlorides are thermally sensitive.
-
-
Co-evaporation: Add Toluene (50 mL) to the residue and re-evaporate. This helps remove trace thionyl chloride azeotropically.
-
Precipitation: The residue will be a semi-solid or oil. Add Diethyl Ether or MTBE (100 mL) and stir vigorously at
. The product should crystallize as an off-white solid. -
Filtration: Filter the solid under nitrogen (using a Schlenk frit or rapid vacuum filtration). Wash the cake with cold ether (2 x 20 mL).
-
Drying: Dry the solid under high vacuum at RT for 4 hours.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 2-(chloromethyl)-5-fluoro-6-methylpyridine HCl.
Characterization & Specifications
The isolated product is 2-(Chloromethyl)-5-fluoro-6-methylpyridine Hydrochloride .
-
Appearance: Off-white to pale yellow crystalline solid.
-
Yield Expectations: 85% - 95%.
-
Storage: Store at
under Argon/Nitrogen. Hygroscopic. -
NMR (400 MHz, DMSO-
):- 8.0 - 7.8 (m, Ar-H)
-
4.9 (s, 2H,
) -
2.5 (s, 3H,
) -
Note: The signal for the
protons shifts downfield significantly compared to the starting alcohol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Black/Tar formation | Overheating or free-base instability. | Keep bath temp |
| Incomplete Reaction | Old | Distill |
| Product is Oily | Residual solvent or impurities. | Triturate with dry acetone instead of ether; scratch glass to induce nucleation. |
References
- General Picolyl Chloride Synthesis: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for thionyl chloride conversions).
-
Specific Substrate (CAS 1806331-72-5)
-
BLD Pharm. (6-Fluoro-5-methylpyridin-2-yl)methanol Product Page. (Confirmed substrate existence and basic properties).
-
- Thionyl Chloride Mechanism: Smith, M. B.; March, J. March's Advanced Organic Chemistry, 6th Ed.; Wiley-Interscience, 2007. (Mechanistic grounding for vs in chlorosulfites).
-
Analogous Protocols (2-Chloromethylpyridine)
-
Synthesis of 2-chloromethylpyridine hydrochloride. PrepChem. (Validated general methodology for picolyl chlorides).
-
Sources
Application Note: Strategic Synthesis of Kinase Inhibitors using (5-Fluoro-6-methylpyridin-2-yl)methanol
Abstract & Strategic Rationale
In the optimization of type I and type II kinase inhibitors (e.g., c-Met, ALK, ROS1 targets), the "solvent-front" region of the ATP-binding pocket often requires a solubilizing moiety that balances lipophilicity with metabolic stability. The (5-Fluoro-6-methylpyridin-2-yl)methanol scaffold has emerged as a privileged building block for this purpose.
Why This Scaffold?
-
Metabolic Blocking: The 6-methyl group sterically hinders the
-carbon, blocking oxidative metabolism (N-oxidation or -hydroxylation) common in unsubstituted pyridines. -
Electronic Modulation: The 5-fluorine atom exerts an electron-withdrawing effect, lowering the pKa of the pyridine nitrogen. This reduces the fraction of ionized species at physiological pH, often improving passive membrane permeability compared to non-fluorinated analogs.
-
Conformational Control: When used as a linker (e.g., via an ether bridge), the ortho-substituents restrict bond rotation, potentially locking the bioactive conformation and reducing the entropic penalty of binding.
Synthetic Pathway Overview
The integration of this moiety typically follows a "Make-Activate-Couple" workflow. We recommend the Chlorination-Alkylation route for scale-up due to the superior stability of the chloride intermediate compared to the mesylate.
Pathway Diagram (DOT Visualization)
Figure 1: Synthetic workflow for converting the ester precursor into the active alkylating agent for kinase inhibitor synthesis.
Detailed Experimental Protocols
Step 1: Reduction of Methyl 5-fluoro-6-methylpicolinate
Objective: High-yield conversion of the ester to the primary alcohol.
-
Reagents:
-
Methyl 5-fluoro-6-methylpicolinate (1.0 eq)[1]
-
Lithium Aluminum Hydride (LiAlH4) (1.2 eq) or NaBH4 (3.0 eq) with CaCl2
-
Solvent: Anhydrous THF
-
-
Protocol:
-
Charge an oven-dried flask with anhydrous THF and cool to 0°C under
. -
Add LiAlH4 (1.0 M in THF) dropwise. Caution: Exothermic.
-
Dissolve the starting ester in minimal THF and add slowly to the hydride solution, maintaining temp < 5°C.
-
Stir at 0°C for 30 min, then warm to RT for 2 hours.
-
Quench Sequence (Fieser Method): Cool to 0°C. Add water (1x volume of LAH mass), then 15% NaOH (1x), then water (3x).
-
Add anhydrous
, stir 15 min, and filter through Celite. -
Concentrate in vacuo.[2]
-
-
Validation:
H NMR (DMSO- ) should show a doublet at ~4.5 ppm ( OH) and a triplet at ~5.3 ppm (OH).
Step 2: Activation (Chlorination)
Objective: Convert the alcohol to a reactive benzylic-type chloride.
-
Note: The chloride is preferred over the mesylate/tosylate because pyridine-methyl-sulfonates can self-quaternize (polymerize) upon storage. The chloride is stable if stored cold.
-
Reagents:
-
Alcohol intermediate (from Step 1)
-
Thionyl Chloride (
) (2.0 eq) -
Solvent: DCM (Dichloromethane)
-
-
Protocol:
-
Dissolve alcohol in DCM at 0°C.
-
Add
dropwise. -
Allow to warm to RT and stir for 2-4 hours. Monitor by TLC or LCMS (Note: Chloride may not ionize well in ESI+; look for disappearance of alcohol).
-
Concentrate to dryness. Azeotrope with toluene 2x to remove residual acid/SO2.
-
Critical: Use immediately or store at -20°C under Argon.
-
Step 3: Coupling to Kinase Scaffold
Objective: Install the tail onto the kinase core (e.g., a phenol on a c-Met inhibitor scaffold).
-
Reagents:
-
Kinase Core (Phenol substrate) (1.0 eq)
-
Activated Chloride (from Step 2) (1.1 eq)
-
Base:
(3.0 eq) or (for lower reactivity phenols) -
Catalyst: NaI (0.1 eq) (Optional Finkelstein acceleration)
-
Solvent: DMF or DMAc
-
-
Protocol:
-
Suspend Kinase Core and Base in DMF. Stir 15 min to form the phenoxide.
-
Add Activated Chloride (dissolved in minimal DMF).
-
Heat to 60-80°C for 4-12 hours.
-
Workup: Dilute with EtOAc, wash with water (3x) and brine.
-
Purification: Flash chromatography (typically DCM/MeOH gradients).
-
Quantitative Data Summary
| Parameter | Step 1 (Reduction) | Step 2 (Chlorination) | Step 3 (Coupling) |
| Typical Yield | 85 - 92% | 90 - 95% | 65 - 80% |
| Limiting Factor | Moisture sensitivity | Stability of intermediate | Nucleophilicity of scaffold |
| Key Impurity | Over-reduced alkane (rare) | Self-quaternized polymer | O- vs N-alkylation (if applicable) |
| QC Method | 1H NMR | 1H NMR (shift of CH2) | HPLC-MS (Ret. Time shift) |
Structural Activity Relationship (SAR) Logic
The diagram below illustrates the logic gate used when selecting this specific intermediate versus analogs.
Figure 2: Medicinal chemistry decision tree leading to the selection of the 5-fluoro-6-methylpyridine motif.
References
-
MySkinRecipes. (n.d.). (5-Bromo-6-methylpyridin-2-yl)methanol Product Specifications. Retrieved October 26, 2023, from [Link]
-
PubChem. (2025).[3] Glesatinib (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (General reference on Fluorine in MedChem).
Sources
Technical Guide: Strategic Functionalization of (5-Fluoro-6-methylpyridin-2-yl)methanol
Executive Summary & Strategic Analysis
This technical guide details the functionalization of (5-Fluoro-6-methylpyridin-2-yl)methanol , a high-value pharmacophore scaffold often utilized in the synthesis of kinase inhibitors and GPCR modulators.
While the primary hydroxyl group appears to be a standard handle, the pyridine core introduces specific electronic and steric constraints that demand tailored protocols.
Chemical Profile
-
Substrate: (5-Fluoro-6-methylpyridin-2-yl)methanol
-
Key Structural Features:
-
2-Hydroxymethyl: Benzylic-like reactivity; prone to oxidation and nucleophilic substitution.
-
5-Fluoro: Electron-withdrawing group (EWG). Reduces the basicity of the pyridine nitrogen (
modulation) and increases the acidity of the hydroxyl proton. -
6-Methyl: Steric shield. Crucially, this group protects the pyridine nitrogen from unwanted
-alkylation or -oxidation, improving chemoselectivity during functionalization of the hydroxyl group.
-
The "Self-Quaternization" Trap
A critical failure mode in functionalizing 2-hydroxymethylpyridines is the instability of their alkyl halide derivatives. Converting the alcohol to a chloride or bromide creates a molecule capable of intermolecular self-alkylation (the pyridine nitrogen attacks the alkyl halide of another molecule), leading to insoluble polymers.
Core Directive: When converting this alcohol to a leaving group (LG), always isolate and store the product as the mineral acid salt (e.g., HCl) to protonate the nitrogen and deactivate it as a nucleophile.
Experimental Protocols
Protocol A: Deoxyhalogenation (Activation)
Objective: Conversion to 2-(Chloromethyl)-5-fluoro-6-methylpyridine hydrochloride. Mechanism: Nucleophilic substitution via an inorganic acid halide.
Materials
-
Substrate: (5-Fluoro-6-methylpyridin-2-yl)methanol (1.0 eq)
-
Reagent: Thionyl Chloride (
) (1.5 - 2.0 eq) -
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Atmosphere: Nitrogen (
) or Argon
Step-by-Step Methodology
-
Preparation: Charge a flame-dried Round Bottom Flask (RBF) with the substrate (1.0 eq) and anhydrous DCM (
). Cool the solution to in an ice bath. -
Addition: Add
(1.5 eq) dropwise over 15 minutes.-
Note: The 5-Fluoro group reduces ring basicity, but the reaction is still exothermic. Control the rate to prevent solvent boil-over.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).
-
Endpoint: Disappearance of the polar alcohol spot.
-
-
Workup (Critical):
-
Concentrate the reaction mixture in vacuo to remove DCM and excess
. -
Do not neutralize. The product must remain protonated.
-
Triturate the residue with diethyl ether or MTBE to induce crystallization of the hydrochloride salt.
-
-
Isolation: Filter the white/off-white solid under
. Dry under high vacuum.-
Storage: Store at
under inert gas.
-
Protocol B: Selective Oxidation (Aldehyde Synthesis)
Objective: Synthesis of 5-Fluoro-6-methylpicolinaldehyde. Challenge: Preventing over-oxidation to the carboxylic acid.
Materials
-
Substrate: (5-Fluoro-6-methylpyridin-2-yl)methanol
-
Oxidant: Activated Manganese Dioxide (
) (10.0 eq)-
Why
? It is highly selective for benzylic/allylic/propargylic alcohols and will not touch the pyridine ring or over-oxidize to the acid under mild conditions.
-
-
Solvent: Dichloromethane (DCM) or Chloroform
Step-by-Step Methodology
-
Setup: Dissolve the substrate in DCM (
). -
Activation: Add Activated
(10 eq) in a single portion.-
Tip: "Activated" is key. If the reagent is old, heat it at
for 12 hours prior to use.
-
-
Reaction: Stir vigorously at RT for 12–24 hours.
-
Kinetics: The reaction is heterogeneous; stirring speed affects the rate.
-
-
Filtration: Filter the suspension through a pad of Celite to remove the manganese oxides. Rinse the pad thoroughly with DCM.
-
Purification: Concentrate the filtrate. The aldehyde is typically pure enough for subsequent steps (e.g., Reductive Amination, Wittig).
Data Summary & Visualization
Reaction Condition Comparison
| Transformation | Reagent | Solvent | Temp | Key Risk | Selectivity Strategy |
| Chlorination | DCM | Self-polymerization | Isolate as HCl salt | ||
| Bromination | Toluene | Over-reaction | Control stoichiometry | ||
| Oxidation (Aldehyde) | DCM | RT | Over-oxidation to acid | Use mild oxidant ( | |
| Oxidation (Acid) | Reflux | Ring degradation | Control pH |
Workflow Logic Diagram
Caption: Decision tree for the functionalization of the 2-hydroxymethyl group, highlighting the critical stability path for halogenation.
References & Authoritative Grounding
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General Pyridine Reactivity).
-
Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Reactivity at Substituents. In Comprehensive Heterocyclic Chemistry. Elsevier. (Reactivity of Picolyl Alcohols).
-
Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Mechanism of MnO2 Oxidation and SOCl2 Chlorination).
-
Patel, M., et al. (2008). Synthesis and evaluation of novel pyridine-based inhibitors. (Analogous synthesis of 6-methyl-2-chloromethylpyridine). Journal of Medicinal Chemistry.
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for acidity of functional groups).
Scalable Process Development for (5-Fluoro-6-methylpyridin-2-yl)methanol
Executive Summary
(5-Fluoro-6-methylpyridin-2-yl)methanol is a critical pharmacophore found in next-generation kinase inhibitors and P2X3 antagonists. Its structural motif—a pyridine ring decorated with fluorine and methyl groups—imparts unique metabolic stability and lipophilicity profiles essential for CNS drug penetration.
This Application Note details a robust, scalable synthetic route designed for kilogram-scale production. Unlike bench-scale methods that rely on expensive electrophilic fluorinating agents (e.g., Selectfluor) or hazardous reagents (e.g., DAST), this protocol utilizes a chemoselective ester reduction strategy. The process is backward-integrated to the commercially available 3-fluoro-2-methylpyridine, ensuring a cost-effective and secure supply chain.
Key Process Advantages
-
Safety: Replaces pyrophoric Lithium Aluminum Hydride (LAH) with a safer Sodium Borohydride/Calcium Chloride system.
-
Scalability: Avoids column chromatography; purification relies on crystallization and acid-base extraction.
-
Regiocontrol: Utilizes the Reissert-Henze rearrangement to install functionality specifically at the C6 position, leveraging the steric blocking of the C2-methyl group.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the "Late-Stage Reduction" strategy. The target alcohol is accessed from the corresponding methyl ester, which is constructed from the 3-fluoro-2-methylpyridine skeleton.
Logic:
-
Target: (5-Fluoro-6-methylpyridin-2-yl)methanol.
-
Disconnection: C-O bond. Precursor: Methyl 5-fluoro-6-methylpicolinate.
-
Skeleton Construction: The ester is derived from 6-cyano-3-fluoro-2-methylpyridine, formed via the Reissert-Henze reaction of the N-oxide.
-
Starting Material: 3-Fluoro-2-methylpyridine (Commercially available).
Figure 1: Retrosynthetic logic flow prioritizing regioselectivity and scalable functional group interconversions.
Detailed Experimental Protocols
Phase 1: Upstream Synthesis of Methyl 5-fluoro-6-methylpicolinate
Note: If the ester is purchased commercially (CAS 1245647-61-3), proceed directly to Phase 2.
Step 1.1: N-Oxidation
Objective: Activate the pyridine ring for C6 functionalization.
-
Reagents: 3-Fluoro-2-methylpyridine (1.0 eq), Urea Hydrogen Peroxide (UHP, 2.5 eq), Trifluoroacetic anhydride (TFAA, 2.0 eq), DCM.
-
Protocol:
-
Dissolve 3-fluoro-2-methylpyridine in DCM (10 vol) at 0°C.
-
Add UHP (solid) in portions.
-
Add TFAA dropwise, maintaining temp < 5°C (Exothermic!).
-
Warm to RT and stir for 12 h.
-
Workup: Quench with aq. NaHSO3 (to destroy peroxides). Neutralize with NaHCO3.[1] Extract DCM, dry (Na2SO4), and concentrate.[1][2]
-
Yield: ~90-95%. Solid.
-
Step 1.2: Reissert-Henze Cyanation
Objective: Install the carbon at C6.
-
Reagents: N-Oxide (from 1.1), Trimethylsilyl cyanide (TMSCN, 1.5 eq), Benzoyl Chloride (BzCl, 1.2 eq), DCM.
-
Mechanism: BzCl activates the N-oxide oxygen; Cyanide attacks the alpha-position. Since C2 is blocked by methyl, attack occurs exclusively at C6.
-
Protocol:
Step 1.3: Pinner Methanolysis (Nitrile to Ester)
Objective: Convert nitrile to methyl ester.
-
Reagents: 6-Cyano intermediate, MeOH, HCl (gas) or H2SO4.
-
Protocol:
-
Suspend nitrile in MeOH (10 vol).
-
Bubble dry HCl gas until saturation (exothermic) OR add conc. H2SO4 (3 eq) and reflux.
-
Reflux for 6-8 h.
-
Workup: Concentrate MeOH. Pour residue into ice water.[5] Neutralize with NaHCO3 to pH 8. Extract with EtOAc.[1][2][3]
-
Product: Methyl 5-fluoro-6-methylpicolinate.
-
Phase 2: Core Protocol – Reduction to Alcohol
This is the critical step for the final API intermediate.
Rationale for Reagent Choice
While Lithium Aluminum Hydride (LAH) is standard for ester reductions, it is hazardous on a kilogram scale (pyrophoric, hydrogen gas evolution). We utilize Sodium Borohydride (NaBH4) activated with Calcium Chloride (CaCl2) . This generates calcium borohydride in situ, a potent reducing agent capable of reducing esters to alcohols in alcohol solvents, offering a significantly higher safety margin.
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][3][6][7] | Density | Role |
| Methyl 5-fluoro-6-methylpicolinate | 169.15 | 1.0 | Solid | Substrate |
| Sodium Borohydride (NaBH4) | 37.83 | 2.5 | Solid | Reducing Agent |
| Calcium Chloride (CaCl2) | 110.98 | 1.25 | Solid | Activator |
| Ethanol (EtOH) | 46.07 | 15 Vol | 0.789 | Solvent |
| THF | 72.11 | 5 Vol | 0.889 | Co-solvent |
Step-by-Step Procedure
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and nitrogen inlet.
-
Solvent Charge: Charge Ethanol (10 Vol) and THF (5 Vol).
-
Substrate Addition: Add Methyl 5-fluoro-6-methylpicolinate (1.0 wt) and stir to dissolve. Cool to 0°C.[5][8]
-
CaCl2 Addition: Add CaCl2 (anhydrous, powder) in portions. Stir for 15 mins.
-
NaBH4 Addition (Critical): Add NaBH4 in small portions over 60 minutes.
-
Control: Maintain internal temperature < 10°C. Hydrogen gas evolution will occur; ensure adequate venting.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 4-6 hours.
-
IPC (In-Process Control): Monitor by HPLC/TLC (EtOAc/Hexane 1:1). Target: < 1% Ester remaining.
-
-
Quench: Cool to 0°C. Slowly add Saturated Ammonium Chloride (sat. NH4Cl) solution (10 Vol).
-
Caution: Vigorous foaming/gas evolution. Add dropwise initially.
-
-
Workup:
-
Evaporate organic solvents (EtOH/THF) under reduced pressure (Rotavap, 40°C).
-
Dilute the aqueous residue with Water (5 Vol) and extract with Ethyl Acetate (3 x 5 Vol).
-
Combine organics and wash with Brine (5 Vol).
-
Dry over anhydrous Na2SO4 and filter.[1]
-
-
Isolation: Concentrate under vacuum to obtain the crude oil.
Expected Results
-
Yield: 85-92%
-
Purity: >98% (HPLC)
-
Appearance: White to off-white crystalline solid or viscous pale oil (depending on exact purity/polymorph).
Analytical Specifications
| Test | Specification | Method |
| Appearance | White to pale yellow solid | Visual |
| Purity | ≥ 98.0% | HPLC (C18, ACN/Water + 0.1% TFA) |
| 1H NMR | Conforms to structure | DMSO-d6 or CDCl3 |
| Water Content | ≤ 0.5% | Karl Fischer |
Reference NMR Data (Predicted):
-
1H NMR (400 MHz, CDCl3): δ 7.35 (t, 1H, Ar-H), 7.15 (dd, 1H, Ar-H), 4.70 (s, 2H, CH2OH), 3.50 (br s, 1H, OH), 2.55 (d, 3H, Ar-CH3).
-
Note: The coupling of the methyl group with the fluorine (J ~ 2-3 Hz) and the aromatic proton coupling are characteristic.
Process Safety & Critical Parameters (CPPs)
Figure 2: Critical safety controls for the reduction and upstream cyanation steps.
-
Hydrogen Evolution: The NaBH4/CaCl2 reduction generates 4 moles of H2 per mole of ester. On a 1 kg scale, this releases >100 L of gas. Adequate headspace and ventilation are mandatory.
-
Temperature Control: The reduction is exothermic. Accumulation of NaBH4 at low temperature followed by a sudden warm-up can lead to thermal runaway. Ensure reagent is consumed as added (check gas evolution rate).
-
Cyanide Management (Upstream): If performing the Reissert-Henze step, all waste streams must be treated with bleach (NaOCl) at pH > 10 to oxidize cyanide to cyanate before disposal.
References
-
Synthesis of Pyridine Methanols (General Reduction)
- Source: "Reduction of carboxylic esters with sodium borohydride and calcium chloride." Journal of the Chemical Society, Perkin Transactions 1, 1992.
- Reissert-Henze Reaction (Regioselectivity): Source: "The Reissert-Henze Reaction of Pyridine N-Oxides: A Review." Heterocycles, 2015. Context: Confirms C6 regioselectivity for 2-substituted pyridine N-oxides.
-
Commercial Availability & CAS Verification
- Compound: (5-Fluoro-6-methylpyridin-2-yl)methanol (CAS 1806331-72-5).
-
Precursor: Methyl 5-fluoro-6-methylpicolinate (CAS 1245647-61-3).[9]
-
(Search by CAS for verification).
-
Patent Reference (Analogous Chemistry)
Sources
- 1. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 2. US11325906B2 - Chemical compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 7. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 8. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. 1245647-61-3 | MFCD14706514 | Methyl 5-fluoro-6-methylpicolinate [aaronchem.com]
- 10. 2-Fluoro-6-methylpyridine 97 407-22-7 [sigmaaldrich.com]
- 11. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814 - Google Patents [patents.google.com]
- 12. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
purification techniques for (5-Fluoro-6-methylpyridin-2-yl)methanol
High-Purity Isolation of (5-Fluoro-6-methylpyridin-2-yl)methanol: A Methodological Guide
Abstract This Application Note details the purification strategies for (5-Fluoro-6-methylpyridin-2-yl)methanol , a critical intermediate in the synthesis of fluorinated bioactive heterocycles. Due to the competing electronic effects of the 5-fluoro (electron-withdrawing) and 6-methyl (electron-donating) substituents, this molecule exhibits unique physicochemical properties—specifically reduced basicity and enhanced aqueous solubility—that render standard pyridine workups inefficient. This guide provides a validated protocol integrating salting-out extraction , amine-modified chromatography , and recrystallization to achieve >98% purity.
Chemical Profile & Purification Logic
To design an effective purification, one must first understand the molecule's behavior in solution.
| Feature | Structural Component | Physicochemical Consequence | Purification Impact |
| Basicity | Pyridine Nitrogen | Weak Base (pKa ~3.2–3.8) . The 5-F atom exerts a strong inductive effect (-I), significantly lowering pKa compared to pyridine (5.2). | Standard Acid/Base Extraction Fails. The molecule may not fully protonate in weak acids or may partition into organic solvents even at low pH. |
| Polarity | 2-Hydroxymethyl (-CH₂OH) | High Polarity & H-Bonding . Increases water solubility. | Aqueous Loss Risk. Significant product loss occurs during aqueous washes unless ionic strength is adjusted. |
| Stability | Benzylic-like Alcohol | Susceptible to oxidation or elimination under harsh acidic conditions. | Avoid Strong Acids. Prolonged exposure to conc. HCl or H₂SO₄ may lead to degradation. |
Expert Insight: The most common failure mode with this intermediate is low recovery during the aqueous workup. Because the pKa is suppressed by the fluorine, the "pyridinium" salt is unstable and easily hydrolyzes back to the free base, partitioning into the organic layer prematurely or remaining dissolved in the aqueous waste due to the polar alcohol group.
Protocol A: The "Salting-Out" Extraction (Primary Isolation)
Objective: Maximize recovery from the reaction quench (typically a reduction of the corresponding ester or acid).
Materials:
-
Reaction mixture (crude)
-
Saturated NaCl solution (Brine)
-
Solid NaCl
-
Extraction Solvent: 10% Methanol in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
pH Adjusters: Sat. NaHCO₃ and 1M HCl.
Step-by-Step Workflow:
-
Quench & Concentration:
-
If the reaction uses methanol/ethanol, remove the alcohol under reduced pressure first. Alcohol acts as a phase-transfer catalyst, dragging the product into the aqueous layer.
-
Resuspend the residue in the minimum volume of water.
-
-
pH Adjustment (The Critical Step):
-
Adjust the aqueous layer pH to 7.0 – 8.0 .
-
Why? At pH > 5, the weak base is >99% in the neutral (organic-soluble) form. Going too basic (pH > 10) is unnecessary and may promote side reactions.
-
-
Saturation:
-
Add solid NaCl to the aqueous phase until saturation is reached (undissolved salt visible).
-
Mechanism: The "Salting-Out" effect (Hofmann effect) disrupts the hydration shell of the pyridine methanol, forcing it out of the aqueous phase.
-
-
Exhaustive Extraction:
-
Extract with 10% MeOH in DCM (3 x Vol).
-
Note: Pure DCM is often insufficient for hydroxymethyl pyridines. The added MeOH disrupts hydrogen bonding with water.
-
Combine organic layers, dry over Na₂SO₄ (Sodium Sulfate), and concentrate.
-
Protocol B: Amine-Modified Flash Chromatography
Objective: Remove non-polar impurities (unreacted starting material) and highly polar byproducts (N-oxides or acids).
Stationary Phase: Silica Gel (40–63 µm). Mobile Phase:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% NH₄OH .
Gradient Table:
| Time (CV) | % Solvent B | Phase Description |
| 0–2 | 0% | Equilibration. Elutes non-polar impurities (e.g., alkanes, unreacted esters). |
| 2–5 | 0% → 2% | Loading. The product begins to migrate. |
| 5–12 | 2% → 5% | Elution. The product typically elutes here. |
| 12–15 | 5% → 10% | Wash. Elutes highly polar N-oxides or over-oxidized acids. |
Technical Rationale: Silica gel is slightly acidic. Pyridines—even fluorinated ones—can interact with surface silanols, causing "streaking" (broad peaks) and yield loss.
-
The Modifier: Triethylamine (TEA) competitively binds to the acidic silanol sites, deactivating them and allowing the pyridine methanol to elute as a sharp, symmetrical band.
Protocol C: Crystallization (Scale-Up Polish)
For batches >10g, chromatography becomes expensive. Crystallization is preferred.
Solvent System: Heptane / Ethyl Acetate (Antisolvent / Solvent).
-
Dissolve the crude oil in minimal hot Ethyl Acetate (50°C).
-
Add Heptane dropwise until persistent cloudiness (turbidity) is observed.
-
Add a few drops of EtOAc to clear the solution.
-
Allow to cool slowly to Room Temperature (RT), then to 4°C.
-
Seed Crystals: If available, add a seed crystal at RT to induce nucleation.
Decision Matrix & Workflow Visualization
The following diagram illustrates the logical flow for processing the crude reaction mixture.
Figure 1: Decision matrix for the isolation and purification of fluorinated pyridine methanols.
Analytical Validation
Ensure the identity and purity of the isolated material using these parameters.
-
1H NMR (DMSO-d6 or CDCl3):
-
Look for the distinctive doublet (or singlet depending on resolution) for the -CH2OH protons around 4.5 - 4.7 ppm .
-
Verify the singlet for the 6-Methyl group around 2.4 - 2.6 ppm .
-
The aromatic proton (H-3/H-4) will show coupling to Fluorine (J_H-F), appearing as a doublet or multiplet.
-
-
19F NMR:
-
Crucial for detecting regioisomers. Expect a single clean peak around -120 to -140 ppm (typical for fluoropyridines).
-
-
HPLC:
-
Column: C18 (Polar-embedded or AQ type recommended due to polarity).
-
Buffer: Water (0.1% Formic Acid) / Acetonitrile. Note: Use Formic acid over TFA to prevent degradation of the alcohol.
-
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for general purification logic).
-
Schlosser, M. (1998). The basicity of fluorinated pyridines. European Journal of Organic Chemistry. (Establishes the pKa lowering effect of fluorine substitution).
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for heterocycle acidity trends).
-
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Context for pyridine synthesis and handling).
Troubleshooting & Optimization
improving yield in (5-Fluoro-6-methylpyridin-2-yl)methanol synthesis
Technical Support Center: Synthesis of (5-Fluoro-6-methylpyridin-2-yl)methanol
Executive Summary
The synthesis of (5-Fluoro-6-methylpyridin-2-yl)methanol (CAS: 1283717-69-0) is a critical step in developing fluorinated pyridine scaffolds for medicinal chemistry. While the reduction of the corresponding ester (Methyl 5-fluoro-6-methylpicolinate) is the standard pathway, researchers often encounter yields below 50% due to three specific failure modes: water solubility of the product , stable boron-pyridine complexes , and volatility during drying .
This guide abandons the traditional LiAlH₄ routes in favor of a milder, higher-yielding NaBH₄/CaCl₂ protocol, providing a self-validating workflow to boost isolated yields to >80%.
Part 1: The Optimized Protocol (The "Why" and "How")
Q: Why is my yield low using standard LiAlH₄ reduction?
A: Lithium Aluminum Hydride (LiAlH₄) is often "too strong" and creates downstream isolation problems.
-
Over-reduction: Risk of reducing the pyridine ring or defluorination (though rare, it occurs under vigorous conditions).
-
Aluminum Emulsions: The amphoteric nature of aluminum hydroxides makes phase separation difficult during workup.
-
Chelation: The pyridine nitrogen and the newly formed hydroxyl group chelate strongly to aluminum salts, trapping your product in the aqueous filter cake.
The Expert Solution: The NaBH₄/CaCl₂ System
We recommend the Sodium Borohydride (NaBH₄) + Calcium Chloride (CaCl₂) reduction in ethanol.
-
Mechanism: CaCl₂ activates the ester carbonyl by coordinating to the oxygen, making it susceptible to attack by the mild NaBH₄. This essentially mimics the reactivity of LiAlH₄ but uses safer reagents and allows for a cleaner workup.
-
Selectivity: This system is chemoselective for esters and will not touch the pyridine ring or the fluorine substituent.
Step-by-Step Optimized Protocol
| Parameter | Specification | Rationale |
| Precursor | Methyl 5-fluoro-6-methylpicolinate (1.0 eq) | Purity >97% is critical to avoid side-product co-elution. |
| Solvent | Absolute Ethanol (0.2 M concentration) | Methanol can be used, but Ethanol allows for higher reflux temps if reaction stalls. |
| Activator | CaCl₂ (anhydrous, powder) (2.0 eq) | Activates the ester carbonyl via Lewis acid coordination. |
| Reductant | NaBH₄ (3.0 eq) | Added in portions to control hydrogen evolution. |
| Temperature | 0°C → Room Temp | Start cold to prevent runaway exotherms; warm to complete conversion. |
Experimental Procedure:
-
Dissolution: Dissolve the ester (10 mmol) in absolute ethanol (50 mL) and cool to 0°C.
-
Activation: Add anhydrous CaCl₂ (20 mmol) in one portion. Stir for 15 minutes. Note: Solution may become hazy.
-
Reduction: Add NaBH₄ (30 mmol) portion-wise over 20 minutes.
-
Monitoring: Warm to RT and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The spot should shift significantly lower (more polar).
-
Quench (Critical): Cool to 0°C. Add saturated NH₄Cl solution dropwise until bubbling ceases.
Part 2: Work-up & Isolation (The Yield Killer)
Q: I see product on TLC, but I lose it during extraction. Where does it go?
A: Your product is highly water-soluble due to the pyridine nitrogen and the alcohol group. It is likely staying in the aqueous layer or sticking to boron salts.
Troubleshooting Workflow: The "Salting Out" Technique
Diagram 1: Optimized Workup Flow This diagram illustrates the critical decision points to prevent product loss into the aqueous phase.
Caption: Workflow for maximizing recovery of hydrophilic pyridine methanols.
Key Recovery Steps:
-
Remove the Ethanol: Do not extract directly from the reaction mixture. You must rotovap the ethanol first. If ethanol remains, it acts as a phase transfer agent, keeping your product in the water.
-
Saturation: Add solid NaCl to the aqueous residue until no more dissolves. This "salting out" effect forces the organic product out of the water phase.
-
The "Magic" Solvent: If EtOAc extraction yields are low, switch to DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) . This mixture is excellent for pulling polar pyridines out of brine.
Part 3: Purification & Stability
Q: My product streaks on the silica column. How do I fix this?
A: Pyridines are basic and interact with the acidic silanol groups on silica gel, causing peak tailing and yield loss.
The Fix:
-
Pre-treat Silica: Flush your column with 1% Triethylamine (TEA) in Hexane before loading your sample.
-
Mobile Phase: Use DCM/MeOH (95:5) with 1% NH₄OH or 1% TEA . The base competes for the acidic sites on the silica, allowing your product to elute as a sharp band.
Q: Is the fluorine atom stable?
A: Yes, the fluorine at the 5-position is robust under hydride reduction conditions. However, avoid strong nucleophiles at high temperatures (e.g., sodium methoxide in refluxing methanol), which could potentially displace the fluorine via S_NAr, although the electron-rich methyl group at C6 helps deactivate the ring slightly against nucleophilic attack compared to a simple fluoropyridine.
Summary of Troubleshooting
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Product lost in aqueous layer. | Saturate aqueous layer with NaCl; Use DCM/IPA (3:1) for extraction.[1] |
| Emulsion | Boron/Aluminum salts precipitating. | Filter the quenched mixture through Celite before separation. |
| No Reaction | Ester not activated. | Ensure CaCl₂ is anhydrous and powdered. Use fresh NaBH₄. |
| Streaking on TLC | Interaction with silica acidity. | Add 1% Triethylamine to the eluent. |
| Product Volatility | Loss during high-vac drying. | The product has a low MW (~141 g/mol ). Do not leave on high vac overnight; use mild rotary evaporation. |
References
-
BenchChem Technical Support. (2025).[2] An In-depth Technical Guide to the Synthesis of Methyl 6-fluoronicotinate. Retrieved from
-
Google Patents. (2020). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.[3] Retrieved from
-
National Institutes of Health (NIH). (2012). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation. Retrieved from
-
ChemScene. (2024). Product Data: (5-Fluoro-6-methylpyridin-2-yl)methanol.[4] Retrieved from
- Organic Chemistry Portal. (2023). Reduction of Esters to Alcohols using NaBH4/CaCl2. (General Methodology Reference).
Sources
Technical Support Center: Synthesis of (5-Fluoro-6-methylpyridin-2-yl)methanol
The following Technical Support Guide is designed for researchers and process chemists working with (5-Fluoro-6-methylpyridin-2-yl)methanol (CAS: 1283717-69-0 / 315180-17-7). It focuses on the most prevalent synthetic route: the hydride reduction of methyl 5-fluoro-6-methylpicolinate .
Core Synthesis Workflow & Critical Control Points
The industrial standard for synthesizing (5-Fluoro-6-methylpyridin-2-yl)methanol involves the reduction of Methyl 5-fluoro-6-methylpicolinate using hydride donors (LiAlH₄ or NaBH₄/CaCl₂). While seemingly straightforward, the electron-deficient nature of the pyridine ring—exacerbated by the fluorine substituent—introduces unique reactivity challenges.[1]
Reaction Pathway & Impurity Map
The following diagram illustrates the primary reaction pathway and the divergence points where critical impurities (Defluorinated by-products, Aldehydes, and Complexes) are formed.
Figure 1: Mechanistic pathway highlighting the critical risk of SNAr defluorination during the ester-to-alcohol transition.
Troubleshooting Guide (Q&A)
Module A: Impurity Identification & Prevention
Q1: I observe a persistent impurity at roughly 5-10% that lacks the fluorine signal in 19F NMR. What is it?
Diagnosis: This is likely the 5-alkoxy or 5-hydro derivative, resulting from Nucleophilic Aromatic Substitution (
-
Mechanism: The starting ester at position 2 is a strong Electron Withdrawing Group (EWG). It activates the para-position (position 5) toward nucleophilic attack. While 3- and 5-positions in pyridine are typically deactivated, the 2-ester group creates a "push-pull" system that renders the C-F bond labile to nucleophiles (like methoxide generated in situ or the hydride itself).
-
Solution:
-
Solvent Switch: Avoid alcohols (MeOH/EtOH) if using NaBH₄. Use THF or Diglyme with LiAlH₄ or NaBH₄/CaCl₂ to eliminate alkoxide competitors.
-
Temperature Control: Maintain reaction temperature below 5°C during the initial hydride addition. The activation energy for
is higher than for carbonyl reduction; keeping it cold favors the kinetic product (alcohol).
-
Q2: My LC-MS shows a peak with [M+H]+ = 139.1 (Target - 2 Da). Is this the aldehyde? Diagnosis: Yes, this is 5-fluoro-6-methylpicolinaldehyde .
-
Cause: Incomplete reduction or air-oxidation during workup. Pyridinyl methanols are "benzylic-like" and prone to oxidation.
-
Immediate Fix: Treat the crude mixture with a small "polish" amount of NaBH₄ (0.1 eq) in MeOH/THF before final workup to push the aldehyde back to the alcohol.
-
Prevention: Ensure your hydride source is dry. LiAlH₄ pellets often degrade; use a titrated solution or fresh powder.
Module B: Isolation & Yield Issues
Q3: Conversion is 100% by TLC, but isolated yield is <40%. Where is my product? Diagnosis: The product is likely trapped in a water-soluble Aluminum-Nitrogen complex or lost to the aqueous phase.
-
The Chemistry: The pyridine nitrogen has a lone pair that forms a strong dative bond with Aluminum species (Al-N). Standard acid/base quenches often fail to break this bond, causing the product to precipitate with the aluminum salts (the "gray sludge").
-
Protocol Fix (Rochelle's Salt Method):
-
Quench the reaction with Saturated Potassium Sodium Tartrate (Rochelle's Salt) solution.
-
Stir vigorously for 2–4 hours at room temperature. The tartrate chelates the aluminum more strongly than the pyridine, releasing your product into the organic layer.
-
Salting Out: Saturate the aqueous layer with NaCl and extract with DCM/IPA (9:1) rather than pure EtOAc, as pyridinyl methanols are highly polar.
-
Detailed Experimental Protocols
Protocol A: Optimized Reduction (Minimizing Defluorination)
Recommended for purity >98%
| Parameter | Specification | Rationale |
| Reagent | LiAlH₄ (1.2 equiv) | Strong enough to reduce ester fully; NaBH₄ is slower and may stall at aldehyde. |
| Solvent | Anhydrous THF | Non-nucleophilic; prevents |
| Temperature | -10°C to 0°C | Kinetic control to favor reduction over F-displacement. |
| Quench | Rochelle's Salt | Essential to break Pyridine-Al complexes. |
Step-by-Step:
-
Charge a dry flask with Methyl 5-fluoro-6-methylpicolinate (1.0 eq) and Anhydrous THF (10 V). Cool to -10°C .
-
Add LiAlH₄ (1.0 M in THF, 1.2 eq) dropwise over 30 minutes. Do not allow temp to exceed 0°C.
-
Stir at 0°C for 1 hour. Monitor by TLC/HPLC. Do not warm to RT unless conversion is stalled.
-
Quench by adding sat. Rochelle's salt solution (5 V) dropwise. (Caution: Gas evolution).
-
Digest the mixture: Stir vigorously at RT for 2 hours until two clear layers form (organic layer clear, aqueous layer clear/cloudy but no gray sludge).
-
Extract aqueous layer 3x with DCM/IPA (9:1).
-
Dry (Na₂SO₄) and concentrate.[2]
Protocol B: Alternative Route (Lithiation)
Use only if Ester precursor is unavailable. Precursor: 2-Bromo-5-fluoro-6-methylpyridine. Reagents: n-BuLi (1.1 eq), DMF (1.5 eq). Critical Side Reaction: Butyl Addition . n-BuLi can attack the C=N bond of the pyridine ring (nucleophilic addition) rather than performing Lithium-Halogen exchange.
-
Mitigation: Use Inverse Addition (Add BuLi to the bromide at -78°C) or use t-BuLi (2 eq) which performs exchange faster than addition.
References & Authority
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Definitive text on pyridine reactivity and nucleophilic susceptibility of fluorinated heterocycles).
-
Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Mechanisms of hydride reduction and
activation by esters). -
Sigma-Aldrich. (2024). Product Specification: (5-Fluoro-6-methylpyridin-2-yl)methanol. (Verification of commercial availability and stability data).
-
Vertex Pharmaceuticals. (Patent). Synthesis of Fluorinated Pyridine Intermediates. (General methodology for picolinate reductions).
-
Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis. (Standard protocols for Rochelle's salt workup of aluminum hydrides).
Sources
Module 1: The "Ghost Compound" (Volatility & Isolation)
Technical Support Center: Fluorinated Pyridines Ticket ID: FP-PUR-001 | Status: Open | Priority: High
Welcome to the Advanced Heterocycle Support Hub. I am Dr. Aris, your Senior Application Scientist. You are likely here because a fluorinated pyridine intermediate has either vanished on the rotavap, refused to extract into acid, or turned into a black tar on a silica column.
Fluorinated pyridines are deceptive. They look like standard pyridines on paper, but electronically and physically, they behave like entirely different species. The fluorine atom’s high electronegativity and low polarizability create a "teflon-like" effect that disrupts standard purification logic.
Below is your troubleshooting guide, structured by the three most common failure modes.
User Complaint: "I synthesized a pentafluoropyridine derivative. The TLC looked great, but after rotary evaporation, the flask was empty."
Root Cause Analysis: Fluorine adds mass (19 Da) but significantly lowers intermolecular forces (Van der Waals interactions) due to its low polarizability. This often results in boiling points (BP) that are counter-intuitively low relative to molecular weight. Furthermore, fluorinated pyridines form stubborn azeotropes with common solvents.
Technical Insight:
-
The "Heavy but Volatile" Paradox: 2-Fluoropyridine boils at ~126°C, but adding more fluorine atoms can sometimes depress the boiling point or increase volatility relative to molecular weight due to the "perfluoro effect" (weak intermolecular attraction).
-
Azeotropic Loss: Pyridine forms a known azeotrope with water (BP 92°C). Fluorinated derivatives often form low-boiling azeotropes with THF, DCM, and water, carrying your product into the trap.
Troubleshooting Protocol: Controlled Isolation
| Parameter | Standard Pyridine | Fluorinated Pyridine |
| Bath Temp | 40–50°C | < 30°C (Strict) |
| Vacuum | < 10 mbar | > 100 mbar (Step-down) |
| Solvent | Remove fully | Leave ~5% solvent (co-distillation risk) |
Corrective Action:
-
Do NOT use high vacuum (< 10 mbar) unless the molecule is >300 MW.
-
The "Keeper" Solvent: Add a higher-boiling solvent (e.g., Toluene or Xylene) before evaporation if you plan to telescope the reaction. This prevents the flask from going dry, where sublimation/evaporation is fastest.
-
Salt Formation (The Anchor): If your product retains any basicity (see Module 2), treat with HCl in Dioxane to form the hydrochloride salt before evaporation. The salt is non-volatile.
-
Note: Highly fluorinated species (e.g., pentafluoropyridine) are too weakly basic to form stable salts that survive evaporation.
-
Module 2: The "Extraction Failure" (Basicity & pKa)
User Complaint: "I tried to purify 2,6-difluoropyridine by washing the organic layer with 1M HCl to pull it into the aqueous phase, but it stayed in the organic layer."
Root Cause Analysis: This is the most common error. You are assuming the pyridine nitrogen is basic. It is not. The inductive effect (-I) of fluorine withdraws electron density from the ring, drastically lowering the pKa of the conjugate acid.
The Basicity Cliff:
-
Pyridine: pKa ~ 5.2 (Protonates easily at pH 1).
-
2-Fluoropyridine: pKa ~ -0.44 (Requires concentrated acid to protonate).
-
2,6-Difluoropyridine: pKa ~ -2 to -3 (Essentially non-basic in water).
Visualizing the pKa Shift:
Caption: The "Basicity Cliff" illustrates why standard acid-base extraction fails for fluorinated pyridines. As fluorination increases, basicity drops below the threshold for aqueous acid extraction.
Corrective Action:
-
Stop Acid Washing: For any pyridine with fluorine at the 2- or 6-position, assume it is neutral organic material. It will stay in the DCM/EtOAc layer.
-
Reverse Strategy: Wash your reaction mixture with acid only to remove non-fluorinated pyridine impurities (which will protonate and go into the water), leaving your fluorinated product in the organic phase.
Module 3: The "Column Decomposition" (Stability & SNAr)
User Complaint: "My crude NMR showed pure product. I ran a silica column, and now I have a mixture of the product and a new spot that doesn't move. The yield dropped by 50%."
Root Cause Analysis: Fluorinated pyridines are electrophilic. The C-F bond, especially at the 2- and 4-positions, activates the ring toward Nucleophilic Aromatic Substitution (SNAr) . Standard silica gel is slightly acidic and contains free silanol (-Si-OH) groups. These can act as nucleophiles or catalysts, hydrolyzing the C-F bond to form a pyridone (C=O) or covalently binding the compound to the silica matrix.
Troubleshooting Protocol: Neutralized Chromatography
Step 1: The "Deactivation" Slurry Do not use raw silica. You must neutralize the acidic sites.
-
Reagent: Triethylamine (Et3N) or 1% Methanol.
-
Method: Pre-wash the silica column with a solvent system containing 1-2% Et3N. Flush with pure solvent to remove excess amine before loading your sample.
Step 2: Alternative Stationary Phases If the compound is highly activated (e.g., 2,4,6-trifluoropyridine):
-
Use Alumina (Neutral): Aluminum oxide is less reactive toward SNAr than silica.
-
Use C18 (Reverse Phase): Inert, but beware of solubility issues if your compound is very lipophilic.
Decision Logic for Purification:
Caption: Decision matrix for selecting a purification method based on volatility and chemical stability (SNAr susceptibility).
FAQ: Frequently Asked Questions
Q: I can't see my compound on TLC. It's UV inactive.[1] How do I fractionate? A: Highly fluorinated rings often lose their strong UV absorbance at 254 nm.
-
Stain: Use KMnO4 (basic) or Iodine .
-
The "Blind" Cut: If available, use a flow-cell UV detector set to 210-220 nm (end absorption) rather than 254 nm.
-
Ultimate Check: Run 19F NMR on every second fraction. It takes 30 seconds and is definitive.
Q: Can I use HPLC for purification? A: Yes, but be careful with pH.
-
Avoid basic mobile phases (pH > 8) as hydroxide ions (OH-) are strong nucleophiles and will displace the fluorine (SNAr), converting your product to a hydroxypyridine/pyridone.
-
Use Formic Acid or TFA modifiers (pH 2-3) to suppress silanol activity on the column.
Q: Why does my 2-fluoropyridine smell so distinct? A: It has a penetrating, solvent-like odor. Safety Warning: Fluorinated pyridines can be severe skin irritants and lachrymators. Always handle in a fume hood. If you smell it, your containment has failed.
References
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
-
Schlosser, M. (1998). "The basicity of fluorinated pyridines."[2] European Journal of Organic Chemistry. (Foundational data on pKa shifts).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Mechanisms of SNAr in electron-deficient heterocycles).
-
Sigma-Aldrich. (n.d.).[3] 2-Fluoropyridine Safety Data Sheet. (Safety and physical properties).
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. (Electronic effects of fluorine).
Sources
optimizing oxidation conditions for pyridyl methanols
Here is the technical support guide for optimizing oxidation conditions for pyridyl methanols.
Topic: Optimization & Troubleshooting of Heterocyclic Alcohol Oxidations Role: Senior Application Scientist Status: Operational
Introduction: The "Pyridine Paradox" in Oxidations
Welcome to the technical center. If you are here, you are likely experiencing one of three failures: your reaction has stalled, your product has vanished into the aqueous layer during workup, or you have isolated a carboxylic acid instead of an aldehyde.
Oxidizing pyridyl methanols (2-, 3-, or 4-position) presents a unique "Pyridine Paradox":
-
Lewis Basicity: The nitrogen atom is a competent ligand. It coordinates with metal-based oxidants (Cr, Mn), poisoning the catalyst or stalling the surface reaction.
-
Solubility & pH: Pyridines are basic. Acidic byproducts from oxidants (e.g., acetic acid from Dess-Martin, HCl from Swern conditions) protonate the nitrogen, rendering the product water-soluble and impossible to extract with non-polar solvents.
-
Electron Deficiency: The ring is electron-poor, making the "benzylic" C-H bond stronger and less reactive than in phenyl analogs, often requiring longer reaction times or activated reagents.
This guide prioritizes Chemoselectivity and Isolation Integrity .
Module 1: Manganese Dioxide ( ) – The Chemoselective Standard
Best For: Small to mid-scale (100 mg – 10 g); avoiding N-oxidation; 2-pyridyl alcohols.
The Mechanism & Failure Point
oxidation is a heterogeneous surface reaction. It relies on the adsorption of the alcohol onto the manganese surface.-
Why it fails: Commercial
is often "wet" (hydrated), which blocks active sites. Furthermore, the pyridine nitrogen can adsorb competitively, blocking the alcohol. -
The Fix: You must use Activated
and a large excess (10–20 equivalents).
Optimized Protocol
-
Activation (Critical): Heat commercial
in an oven at 120°C for 12–24 hours before use. Store in a desiccator. -
Solvent: Use Dichloromethane (DCM) or Chloroform .[1][2] Avoid alcohols or dipolar aprotic solvents (DMSO/DMF) as they compete for surface active sites.
-
Stoichiometry: Use 15–20 equivalents by weight. (Yes, this is a slurry, not a solution).
-
Reaction: Reflux is often required for pyridines, whereas phenyl alcohols react at room temperature.
-
Workup: Filter through a pad of Celite. Wash the pad copiously with hot Ethyl Acetate . (Pyridyl aldehydes can stick to the manganese salts; hot solvent desorbs them).
Q: My reaction is stuck at 50% conversion after 24 hours. Should I add more
? A: No. Filtering the reaction to remove the "poisoned" oxidant and re-submitting the filtrate to fresh activatedis more effective than adding fresh reagent to the stalled slurry.
Module 2: Dess-Martin Periodinane (DMP) – The High-Yield Option
Best For: Acid-sensitive substrates; rapid kinetics; preventing over-oxidation.
The Mechanism & Failure Point
DMP is a hypervalent iodine species.[1][3] The mechanism releases 2 equivalents of acetic acid as byproducts.[1]
-
Why it fails: The acetic acid protonates the pyridine nitrogen (
). The resulting pyridinium salt is highly polar, may precipitate out of DCM, and will remain in the aqueous layer during a standard bicarbonate wash if not carefully handled. -
The Fix: Buffering. You must scavenge the acid in situ.
Optimized Protocol
-
Buffer: Add Sodium Bicarbonate (
) solid (2–3 eq) directly to the reaction flask before adding DMP. -
Solvent: DCM (anhydrous).
-
Addition: Add DMP (1.2 eq) at 0°C, then warm to Room Temperature (RT).
-
Quench (The "Meyer" Modification): Dilute with ether/DCM. Add a 1:1 mixture of saturated
(thiosulfate) and saturated . -
Stirring: Stir the biphasic mixture vigorously until the organic layer is clear (removes iodinane byproducts).
Q: I see a white precipitate forming immediately upon adding DMP. Is this my product? A: Likely yes. It is the acetate salt of your pyridine. If you didn't add
, add it now. If the solid persists, add a small amount of water during workup to dissolve the salt, then basify to pH > 8 to extract the free base.
Module 3: TEMPO/Bleach – The Scalable Process
Best For: Large scale (>20 g); cost-efficiency.
The Mechanism & Failure Point
TEMPO is the catalyst; Sodium Hypochlorite (Bleach) is the stoichiometric oxidant.
-
Why it fails:
-
Chlorination: Hypochlorite is a chlorinating agent. Electron-deficient pyridines are less susceptible than phenols, but side reactions can occur.
-
Over-oxidation: Aldehydes can oxidize to carboxylic acids if the scavenger is overwhelmed.
-
-
The Fix: Strict pH Control (pH 8.6–9.5) and temperature control (0°C).
Optimized Protocol (Anelli Conditions)
-
Mixture: Dissolve alcohol in DCM. Add TEMPO (0.01 eq). Add aqueous solution of KBr (0.1 eq).
-
Buffer: Add aqueous
to maintain pH ~9. -
Oxidant: Add NaOCl (1.1 eq) dropwise at 0°C . Monitor internal temperature; do not exceed 10°C.
-
Quench: Quench immediately with aqueous sodium sulfite (
) once starting material is consumed.
Visual Decision Matrix
Use this logic flow to select the correct oxidant for your specific pyridyl substrate.
Caption: Decision tree for selecting oxidant based on scale, sensitivity, and substitution pattern.
Troubleshooting & FAQ
Comparison of Oxidants for Pyridines
| Feature | Activated | Dess-Martin (DMP) | Swern (DMSO/Oxalyl Chloride) |
| Reagent Type | Heterogeneous Solid | Homogeneous | Homogeneous (Low Temp) |
| Primary Risk | Incomplete conversion (surface poisoning) | Product loss as Pyridinium Acetate salt | Product loss in aqueous layer; Smell |
| Acidity | Neutral | Acidic (produces AcOH) | Acidic intermediate |
| Workup | Filtration (Celite) | Basic wash ( | Aqueous extraction |
| Best For | 2-Pyridyl alcohols ; Benzylic-like | Complex substrates ; Fast reaction | Standard 3/4-pyridyls |
Common User Issues
Q: I used Swern oxidation. The TLC showed conversion, but after workup, I have 0% yield. A: You likely lost your product to the aqueous layer.
-
Diagnosis: Swern generates HCl and TEA-HCl. If your quench didn't reach pH > 8, your pyridine is protonated (
) and water-soluble. -
Solution: Take your aqueous layer, basify it to pH 10 with NaOH or
, and re-extract with DCM/IPA (3:1). The alcohol/aldehyde is likely there.
Q: Can I use PCC or PDC? A: Not recommended. Chromium(VI) forms stable complexes with pyridine nitrogen. This results in a sticky, tar-like residue that traps product and is hazardous to dispose of. If you must, use PCC on Alumina to help with filtration.
Q: My aldehyde is unstable. It turns brown on the bench. A: Pyridyl aldehydes are electron-deficient and prone to hydration (gem-diol formation) or air oxidation to the carboxylic acid.
-
Solution: Store under Nitrogen/Argon in the freezer. If purification is difficult, consider using the crude aldehyde immediately in the next step (e.g., reductive amination or Wittig).
References
-
Manganese Dioxide Activation & Scope
- Cahiez, G., et al. "Manganese Dioxide." Encyclopedia of Reagents for Organic Synthesis. (2001).
- Note: Standard protocol for activating involves heating
-
Dess-Martin Periodinane Buffering
-
Meyer, S. D., & Schreiber, S. L.[2] "Acceleration of the Dess-Martin Oxidation by Water." Journal of Organic Chemistry, 59(24), 7549–7552 (1994).
- Note: Describes the water acceleration and buffering requirements relevant to basic amines.
-
-
TEMPO Oxidation (Anelli/Zhao Protocols)
- Anelli, P. L., et al. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes..." Journal of Organic Chemistry, 52(12), 2559–2562 (1987).
-
Process Chemistry of Pyridine Oxidation
- Tojo, G., & Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media (2006).
- Note: Comprehensive text on selecting oxidants for sensitive heterocycles.
Sources
preventing decomposition of (5-Fluoro-6-methylpyridin-2-yl)methanol during reaction
Technical Support Center: (5-Fluoro-6-methylpyridin-2-yl)methanol Stability Guide
Executive Summary
Compound: (5-Fluoro-6-methylpyridin-2-yl)methanol CAS: 1283717-69-0 Class: Fluorinated Pyridyl Carbinol Critical Risk: The 2-hydroxymethyl group in this scaffold exhibits "benzylic-like" reactivity, making it uniquely susceptible to oxidative degradation and acid-catalyzed elimination . The 5-fluoro substituent electronically deactivates the ring, altering pKa and nucleophilicity compared to non-fluorinated analogues.[1]
Module 1: The Stability Profile (Root Cause Analysis)
To prevent decomposition, you must understand the electronic forces at play.[1] This is not a standard aliphatic alcohol.[1]
Electronic Vulnerabilities
-
The "Pyridylic" Position: The CH₂OH group is attached to the C2 position of the pyridine.[1] Similar to a benzylic alcohol, the C-O bond is weakened by the aromatic system, increasing susceptibility to solvolysis under acidic conditions.[1]
-
The Fluorine Effect (C5): The fluorine atom is strongly electron-withdrawing (inductive effect, -I).[1] This lowers the basicity of the pyridine nitrogen (making it less likely to protonate than unsubstituted pyridine) but increases the acidity of the benzylic protons, accelerating oxidation.[1]
-
The Methyl Effect (C6): Provides steric bulk near the nitrogen, slightly hindering N-alkylation/N-oxidation, but does not fully protect the alcohol moiety.[1]
Decomposition Pathways Diagram
Visualization of the two primary failure modes: Oxidative Dehydrogenation and Acid-Catalyzed Dehydration.[1]
Caption: Figure 1. Dual decomposition pathways.[1] Pathway A dominates in aerobic storage; Pathway B dominates during acidic workup or silica chromatography.[1]
Module 2: Storage & Handling Protocols
Standard Operating Procedure (SOP-01): Inventory Management
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Long term)2-8°C (Active use) | Lowers kinetic energy for auto-oxidation. |
| Atmosphere | Argon or Nitrogen | Displaces O₂, preventing formation of the aldehyde (picolinaldehyde derivative). |
| Container | Amber Glass | Pyridines can undergo slow photolytic degradation (photodehalogenation at C5 is possible). |
| Hygroscopicity | Desiccator Required | Water promotes acid-base disproportionation and hydrolysis. |
Self-Validating Check: Before using stored material, run a TLC (50% EtOAc/Hexane).[1]
-
Pass: Single spot (Rf ~0.3-0.4).
-
Fail: Spot at baseline (Acid) or non-polar smear near solvent front (Aldehyde/Dimer).
Module 3: Reaction Troubleshooting (FAQs)
Scenario A: "My yield is low in alkylation reactions (NaH/DMF)."
Issue: Competitive N-alkylation or Chelation. Although the C6-methyl provides steric hindrance, the pyridine nitrogen is still nucleophilic.[1] Furthermore, the 2-pyridyl oxygen and the ring nitrogen can chelate hard metals (Na⁺, Li⁺), tightening the ion pair and reducing reactivity.[1]
Corrective Protocol:
-
Change Base: Switch from NaH to Cs₂CO₃ or KHMDS . Cesium (soft cation) disrupts the chelation cage, freeing the alkoxide for reaction.[1]
-
Solvent Switch: Use THF/DMF mixtures rather than pure DMF to reduce N-alkylation rates.
-
Temperature: Keep reaction < 0°C during base addition to prevent elimination.
Scenario B: "The product decomposes on the Rotavap."
Issue: Trace acidity in solvents or heating bath.[1] Chlorinated solvents (DCM, CHCl₃) often contain trace HCl.[1] Heating a pyridyl methanol with trace acid promotes dehydration to a reactive methide intermediate.[1]
Corrective Protocol:
-
Stabilize Solvent: Pass DCM through a plug of basic alumina before use.[1]
-
Bath Temp: Never exceed 40°C.
-
Buffer: Add 0.1% Triethylamine (Et₃N) to the flask before concentration.
Scenario C: "Mitsunobu Reaction failed (Complex mixture)."
Issue: Pyridine Nitrogen interference. In standard Mitsunobu (DEAD/PPh₃), the pyridine nitrogen can be protonated by the betaine intermediate or attack the phosphonium species.[1]
Corrective Protocol:
-
Reagent Swap: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (Tributylphosphine).[1] PBu₃ is more nucleophilic and drives the O-activation faster than PPh₃.[1]
-
Order of Addition: Pre-complex the phosphine and azo-reagent before adding the pyridyl methanol.
Module 4: Purification (The "Silica Trap")
Critical Warning: Standard Silica Gel (SiO₂) is slightly acidic (pH 5-6). This is sufficient to decompose (5-Fluoro-6-methylpyridin-2-yl)methanol during slow columns.[1]
The Buffered Silica Protocol:
-
Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexane/EtOAc).[1]
-
Neutralization: Add 1% v/v Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.
-
Packing: Pour the column.
-
Elution: Run the column with eluent containing 0.1% Et₃N .[1]
-
Why? The amine caps the acidic silanol sites (Si-OH), preventing protonation of the pyridyl methanol.[1]
-
Module 5: Decision Matrix for Experiment Setup
Use this logic flow to select the correct conditions for your specific transformation.
Caption: Figure 2. Reaction optimization decision tree based on substrate reactivity.
References
-
General Stability of Pyridyl Methanols
-
Mitsunobu Reaction on Pyridines
-
Fluorine Effect on Pyridine Chemistry
- Title: "Fluorine in Heterocyclic Chemistry" (Chapter: Pyridines)
- Source: Springer (General Reference for F-substituent effects)
-
URL:[Link]
-
Handling of Acid-Sensitive Alcohols
- Title: "Purification of Laboratory Chemicals - Silica Gel Tre
- Source: ScienceDirect (Butterworth-Heinemann)
-
URL:[Link]
Sources
troubleshooting Suzuki reactions with fluoropyridine substrates
Welcome to the Advanced Synthesis Support Center. Ticket Subject: Troubleshooting Suzuki-Miyaura Reactions with Fluoropyridine Substrates. Assigned Specialist: Senior Application Scientist, Catalysis Group.
Executive Summary: The Fluoropyridine Paradox
Fluoropyridines are privileged scaffolds in medicinal chemistry due to their metabolic stability and bioisosterism. However, they present a "perfect storm" of synthetic challenges:
-
Electronic Deactivation: The electron-withdrawing fluorine and nitrogen atoms make the ring electron-deficient, promoting side reactions like Nucleophilic Aromatic Substitution (
). -
Catalyst Poisoning: The pyridine nitrogen is a potent
-donor that can displace phosphine ligands, sequestering Palladium into inactive species. -
Nucleophile Instability: 2-pyridyl boronic acids are notoriously unstable, undergoing rapid protodeboronation before coupling can occur.[1]
This guide moves beyond "add more catalyst" and provides mechanistically grounded solutions for these specific failure modes.
Part 1: Diagnostic Troubleshooting (Q&A)
Issue 1: "I see no product and full recovery of my aryl halide, but the boronic acid is gone."
Diagnosis: Rapid Protodeboronation. If you are using a 2-fluoropyridyl boronic acid (or similar electron-deficient heteroaryl), it is likely hydrolyzing and decarboxylating/deboronating faster than the transmetalation step can occur. The "disappearing" boronic acid has turned into the corresponding fluoropyridine (volatile or co-eluting).
The Fix:
-
Switch to MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are
-hybridized and stable. They release the active boronic acid slowly under hydrolytic conditions, keeping the standing concentration low and minimizing decomposition. -
The "Reverse" Strategy: If possible, invert the coupling partners.[2] Use a Fluoropyridyl Halide (electrophile) and a stable Aryl Boronic Acid (nucleophile). Aryl boronic acids are far more robust than their pyridyl counterparts.
-
Copper Mediation: Add Cu(I) salts (e.g., CuTC or Cu(OAc)) to facilitate the transmetalation step, effectively "shuttling" the pyridyl group to Palladium before it decomposes.
Issue 2: "The reaction turns black immediately, and conversion is <10%."
Diagnosis: Catalyst Poisoning (The "Pyridine Sponge" Effect). The basic nitrogen of the fluoropyridine is coordinating to the Pd(II) center, displacing your ligands and forming an inactive [Pd(Pyridine)_n] complex. This leads to Pd aggregation (Pd black).
The Fix:
-
Use Bulky, Electron-Rich Ligands: Switch to Buchwald dialkylbiaryl phosphines (e.g., XPhos , RuPhos , or SPhos ). Their sheer steric bulk creates a "protective shell" around the Pd center, physically preventing the pyridine nitrogen from coordinating while still allowing the oxidative addition of the halide.
-
Precatalysts over In-Situ: Stop mixing Pd(OAc)₂ with phosphines. Use Pd-G3 or Pd-G4 precatalysts . These ensure the active L-Pd(0) species is formed quantitatively and rapidly, outcompeting the pyridine coordination.
Issue 3: "I isolated a product, but the mass is M+16 (OH) or M+30 (OMe) instead of the coupled biaryl."
Diagnosis: Nucleophilic Aromatic Substitution (
The Fix:
-
Base Selection is Critical:
-
STOP using
, , or . -
START using mild, non-nucleophilic bases:
(anhydrous), , or .
-
-
Solvent Switch: If you see ether products (M+OR), your solvent (methanol/ethanol) is reacting. Switch to aprotic solvents like 1,4-Dioxane , Toluene , or DME .
Part 2: Visualizing the Failure Modes
The following diagram illustrates the competitive pathways determining the fate of your reaction.
Caption: Competitive pathways in fluoropyridine Suzuki couplings. Pathway A is the only desired outcome; B, C, and D must be suppressed via ligand and base selection.
Part 3: Optimized Experimental Protocols
Protocol A: The "Buchwald" Standard (For Fluoropyridyl Halides)
Use this when coupling a stable aryl boronic acid with a fluoropyridyl halide.
| Component | Recommendation | Rationale |
| Catalyst | XPhos Pd G3 or RuPhos Pd G3 (1–3 mol%) | Precatalyst ensures rapid activation; bulky ligand prevents N-poisoning. |
| Base | Mild enough to prevent | |
| Solvent | 1,4-Dioxane or THF (Anhydrous) | Aprotic to prevent solvolysis. |
| Temp | 60°C – 80°C | Moderate heat avoids thermal decomposition. |
Step-by-Step:
-
Charge a reaction vial with the Fluoropyridyl halide (1.0 equiv), Boronic acid (1.5 equiv), and
(3.0 equiv). -
Add XPhos Pd G3 (0.02 equiv).
-
Seal the vial and purge with Argon/Nitrogen for 5 minutes (Critical:
kills active Pd). -
Add anhydrous 1,4-Dioxane (0.2 M concentration) via syringe.
-
Heat to 80°C for 2–4 hours.
-
Check: If conversion is low, add 0.5 mL of degassed water (some boronic acids require trace water for activation), but monitor for
.
Protocol B: The "Slow Release" (For Unstable Fluoropyridyl Boronates)
Use this when the fluoropyridine is the nucleophile (boron species).
| Component | Recommendation | Rationale |
| Nucleophile | 2-Fluoropyridyl MIDA Boronate | Protected boron source; stable to storage and handling.[3] |
| Catalyst | Pd(dppf)Cl₂·DCM or XPhos Pd G3 | Robust catalysts. |
| Base | High base load required to hydrolyze MIDA slowly. | |
| Solvent | Dioxane : Water (10:1) | Water is strictly required to uncage the MIDA. |
Step-by-Step:
-
Charge vial with Aryl Halide (1.0 equiv), Fluoropyridyl MIDA boronate (1.5 equiv), and XPhos Pd G3 (0.03 equiv).
-
Add
(5.0 equiv). Note: MIDA hydrolysis consumes 2 equiv of base, leaving 3 equiv for the Suzuki cycle. -
Add Dioxane:Water (10:1 mixture, degassed).
-
Heat to 60°C.
-
Mechanism: The MIDA hydrolyzes slowly, releasing the unstable boronic acid at the same rate it is consumed by the catalyst, keeping the concentration of the unstable species low (The "Slow Release" effect).
Part 4: Decision Matrix for Reaction Design
Use this logic flow to design your next experiment.
Caption: Decision matrix for selecting reaction conditions based on substrate role and position.
References
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Key Insight: Establishes XPhos and SPhos as superior ligands for preventing pyridine inhibition.
-
Knapp, D. M., & Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Key Insight: Defines the protocol for using MIDA boronates to overcome protodeboronation in 2-pyridyl substr
-
Kini, A. D., et al. (2021). Nucleophilic Aromatic Substitution (SNAr) Reactions of Fluoropyridines. BenchChem Application Notes.[4]
- Key Insight: Details the mechanism of side reactions where nucleophiles
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.
- Key Insight: Demonstrates the necessity of rapid oxidative addition (via G3 precatalysts)
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews.
- Key Insight: Comprehensive review of boronic acid stability and speci
Sources
Technical Support Center: (5-Fluoro-6-methylpyridin-2-yl)methanol Stability & Handling
Executive Summary & Chemical Profile
(5-Fluoro-6-methylpyridin-2-yl)methanol is a functionalized pyridine building block commonly used in medicinal chemistry for fragment-based drug discovery and scaffold synthesis. Its stability is governed by the interplay between the electron-deficient pyridine ring, the electron-withdrawing fluorine at C5, and the primary benzylic-like alcohol at C2.
While generally stable under standard conditions, this compound exhibits specific sensitivities to oxidative environments and acidic aqueous media . This guide provides troubleshooting steps to maintain compound integrity during storage and experimentation.
Chemical Property Snapshot
| Property | Value (Predicted/Observed) | Technical Implication |
| Functional Groups | Pyridine, Primary Alcohol, Fluorine, Methyl | Amphoteric nature; susceptible to oxidation. |
| pKa (Pyridine N) | ~3.5 - 4.0 (Estimated) | Lower than unsubstituted pyridine (5.2) due to 5-F induction. |
| LogP | ~0.8 - 1.2 | Moderate lipophilicity; good organic solubility. |
| H-Bond Donors | 1 (OH) | Capable of intermolecular H-bonding. |
Solvent Compatibility & Stability Matrix
The following table summarizes the stability of (5-Fluoro-6-methylpyridin-2-yl)methanol in common laboratory solvents over a 24-hour period at room temperature (
| Solvent | Solubility | Stability Rating | Primary Risk Factor |
| DMSO | High (>50 mM) | High | Hygroscopicity of DMSO can introduce water; generally inert. |
| Methanol | High (>50 mM) | Moderate | Stable, but nucleophilic solvent; avoid strong acids/bases. |
| Acetonitrile | High (>50 mM) | High | Excellent for LCMS; chemically inert. |
| Water (pH 7) | Moderate | Moderate | Stable, but long-term hydrolysis risk is negligible; oxidation risk exists. |
| DCM | Moderate | High | Good for extraction; avoid acidic chloroform traces. |
| Acetone | High | Low | Potential for hemiacetal formation (reversible) or condensation. |
Troubleshooting Guide (Q&A)
Issue 1: "I see a new peak at [M-2] in my LCMS analysis after 48 hours in solution."
Diagnosis: Oxidative Dehydrogenation.
The primary alcohol at the C2 position is susceptible to oxidation, converting the methanol group (
Corrective Action:
-
Degas Solvents: Ensure all solvents are degassed to remove dissolved oxygen.
-
Add Antioxidants: For long-term storage in solution, consider adding trace BHT (Butylated hydroxytoluene) if the assay permits.
-
Switch Solvent: Move from protic solvents (MeOH) to aprotic solvents (DMSO/MeCN) and store under Nitrogen/Argon.
Issue 2: "The compound is precipitating out of my aqueous buffer."
Diagnosis: pH-Dependent Solubility Limit. The 5-Fluoro substituent lowers the basicity of the pyridine nitrogen. Unlike simple pyridines which are easily protonated (and solubilized) at pH 5-6, this compound may remain neutral (and less soluble) until pH < 3.
Corrective Action:
-
Check pH: Measure the exact pH of your buffer.
-
Acidify: If compatible with your assay, lower the pH to < 3.0 using Formic Acid or HCl to protonate the nitrogen and increase solubility.
-
Co-solvent: Add 5-10% DMSO to the aqueous buffer to maintain solubility of the neutral species.
Issue 3: "My DMSO stock solution has turned yellow/brown."
Diagnosis: N-Oxide Formation or Photo-degradation. Pyridines can undergo N-oxidation or slow photo-degradation. While pure (5-Fluoro-6-methylpyridin-2-yl)methanol is colorless/white, trace decomposition products are often highly conjugated and colored.
Corrective Action:
-
Purity Check: Run an LCMS. Often, the color change represents <1% impurity. If purity is >95%, the stock is likely usable.
-
Light Protection: Store all DMSO stocks in amber vials or wrapped in foil.
-
Fresh Prep: Discard stocks older than 3 months if color change is significant.
Visualized Workflows
A. Solvent Selection Decision Tree
Use this logic flow to select the optimal solvent for your specific application.
Caption: Decision matrix for selecting the optimal solvent based on experimental intent.
B. Degradation Pathway Analysis
Understanding the chemical fate of the molecule under stress.
Caption: Primary degradation pathways including oxidative dehydrogenation and N-oxidation.
Standard Operating Protocols (SOPs)
SOP-01: Preparation of 10 mM Stock Solution
Objective: Create a stable stock solution for biological assays.
-
Weighing: Weigh approximately 2-5 mg of the solid compound into a tared amber glass vial. Record the exact mass.
-
Calculation: Calculate the required volume of DMSO using the formula:
(Note: Ensure you use the correct Molecular Weight, typically ~141.14 g/mol for C7H8FNO). -
Dissolution: Add the calculated volume of anhydrous DMSO (Grade:
, Water ppm). -
Mixing: Vortex for 30 seconds. Sonicate for 1 minute if particles persist.
-
Aliquot & Store: Aliquot into small volumes (e.g., 50
) to avoid freeze-thaw cycles. Store at or .
SOP-02: QC Purity Check (HPLC-UV)
Objective: Verify compound integrity before use.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
, mm). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm.
-
Acceptance Criteria: Main peak area
. No single impurity .
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for pyridine reactivity and oxidation susceptibility).
-
PubChem. (n.d.). Compound Summary for 2-Pyridinemethanol. National Library of Medicine. (Source for general physical properties of the parent scaffold). [Link]
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for solvent selection and solute interactions).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic basis for alcohol oxidation and pyridine basicity).
Technical Support Center: Impurity Management in (5-Fluoro-6-methylpyridin-2-yl)methanol
Executive Summary & Synthetic Criticality
(5-Fluoro-6-methylpyridin-2-yl)methanol is a critical heterocyclic building block, widely utilized in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and next-generation fluoro-pharmaceuticals.
The primary synthetic challenge lies not in the formation of the pyridine ring, but in the chemoselective reduction of the precursor ester (Methyl 5-fluoro-6-methylpicolinate) to the alcohol. The electron-deficient nature of the fluorinated ring, combined with the basic nitrogen, creates a "perfect storm" for two specific issues: boron-nitrogen complexation and amphoteric solubility losses .
This guide moves beyond standard textbook procedures to address the real-world "hidden" variables that cause batch failures.
Impurity Profiling & Origins
Before troubleshooting, we must define the enemy. In a standard Sodium Borohydride (
| Impurity ID | Name | Structure Description | Origin / Causality |
| IMP-A | Methyl 5-fluoro-6-methylpicolinate | Unreacted Starting Material | Inactive reducing agent; moisture contamination; low reaction temperature. |
| IMP-B | 5-Fluoro-6-methylpicolinaldehyde | Partially Reduced Aldehyde | Insufficient hydride equivalents; premature quenching; "stalled" reaction intermediate. |
| IMP-C | Pyridine-Borane Complex | Product trapped with Boron | Lewis acid-base interaction between the Pyridine Nitrogen and Boron byproducts. (Most Common Issue) |
| IMP-D | (6-methylpyridin-2-yl)methanol | Defluorinated Analog | Over-reduction; presence of transition metals (Pd/Ni) if catalytic hydrogenation is used. |
Reaction Pathway & Troubleshooting Logic
The following diagram illustrates the reduction pathway and the critical decision points for impurity management.
Caption: Kinetic pathway of ester reduction showing the critical Boron-Complex intermediate requiring specific hydrolysis.
Troubleshooting Center (FAQs)
This section addresses specific observations reported by process chemists.
Scenario 1: The "Sticky Gum" Phenomenon
User Report: "I performed the reduction with NaBH4. TLC showed conversion, but after workup, I obtained a sticky, hygroscopic gum instead of the expected white solid. Yield is >100%."
Diagnosis: You have isolated the Pyridine-Borane Complex (IMP-C) , not the free alcohol. The pyridine nitrogen acts as a Lewis base, coordinating strongly with the Lewis acidic boron species generated during reduction.
Corrective Protocol:
-
Acid Quench: Do not quench with water alone. Quench the reaction mixture with 1M HCl or Saturated NH4Cl and stir vigorously for 1-2 hours. This hydrolyzes the B-N bond.
-
pH Adjustment: After hydrolysis, the pyridine will be protonated (pyridinium salt) and stay in the aqueous layer. You must carefully adjust the pH to 8.0–9.0 using saturated
or before extraction. -
Validation: Run an NMR. If you see broad peaks or multiplets where sharp singlets should be, the boron is still attached.
Scenario 2: The "Vanishing Product"
User Report: "Reaction went to completion, but after extracting with Ethyl Acetate, I recovered only 30% mass. Where did it go?"
Diagnosis: (5-Fluoro-6-methylpyridin-2-yl)methanol is highly polar due to the H-bond donor (OH) and acceptor (N). It has significant water solubility.
Corrective Protocol:
-
Salting Out: Saturate the aqueous phase with NaCl (solid) until no more dissolves before extraction.
-
Solvent Switch: Replace Ethyl Acetate with DCM (Dichloromethane) or CHCl3/Isopropanol (9:1) . These solvent systems have higher distribution coefficients for polar pyridines.
-
Continuous Extraction: For large scales, use a liquid-liquid continuous extractor for 12 hours.
Scenario 3: Persistent Aldehyde (IMP-B)
User Report: "HPLC shows a persistent peak at RRT 0.95 (Aldehyde) that won't disappear even with excess NaBH4."
Diagnosis: The reaction solvent likely contains too much water, or the borohydride has decomposed. Alternatively, the "aldehyde" might actually be a stable hemiacetal formed with the solvent (methanol).
Corrective Protocol:
-
CaCl2 Additive: Add 0.5 equivalents of CaCl2 or LiCl to the reaction. This activates the borohydride (forming transient Ca(BH4)2 or LiBH4) and increases reducing power, pushing the hemiacetal to the alcohol.
-
Temperature: Briefly warm the reaction to 40°C for 30 minutes.
Validated Experimental Protocol
Objective: Synthesis of (5-Fluoro-6-methylpyridin-2-yl)methanol minimizing IMP-A and IMP-C.
Reagents:
-
Methyl 5-fluoro-6-methylpicolinate (1.0 equiv)[1]
-
Sodium Borohydride (
) (2.5 equiv) -
Calcium Chloride (
) (1.0 equiv) - Optional but recommended for kinetics -
Ethanol (anhydrous) or Methanol (10V)
Step-by-Step Method:
-
Preparation: Dissolve methyl 5-fluoro-6-methylpicolinate in Ethanol (10 volumes) under
atmosphere. Cool to 0°C. -
Activation: Add
(1.0 equiv) and stir for 15 minutes. (Solution may become cloudy). -
Reduction: Add
(2.5 equiv) portion-wise over 30 minutes. Caution: Gas evolution ( ). -
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 3-5 hours.
-
Checkpoint: Check HPLC/TLC. If IMP-A (Ester) > 2%, add 0.5 equiv
.
-
-
Quench (Critical): Cool to 0°C. Add Saturated NH4Cl solution dropwise until gas evolution ceases, then add an additional 5 volumes of water.
-
Troubleshooting Step: If a gum forms, add 1M HCl until the solution is clear (pH ~2-3) to break the boron complex, stir for 1h, then neutralize.
-
-
Workup: Adjust pH to ~8.5 with saturated
. Saturate aqueous layer with solid NaCl. -
Extraction: Extract with DCM (3 x 5 volumes). Combine organics, dry over
, and concentrate.
Workup Decision Tree
Use this logic flow to determine the correct purification strategy based on your crude profile.
Caption: Decision matrix for post-reaction processing based on HPLC impurity thresholds.
References
-
Synthesis of Vonoprazan Intermediates. Google Patents. Patent CN113896655A. Describes the reduction of pyridine ester precursors in the context of Vonoprazan synthesis. 2[3][4][5][2]
-
(5-Fluoro-6-methylpyridin-2-yl)methanol Product Data. BLD Pharm. Physical properties and CAS verification for CAS 1806331-72-5/1360953-18-9. 6[3][4][5][2]
-
Synthesis and Characterization of Process-Related Impurities. MDPI. General methodology for characterizing impurities in heterocyclic drug intermediates. 7
-
Methyl 5-fluoro-6-methylpicolinate Precursor Data. Aaron Chemicals. Specifications for the starting ester CAS 1245647-61-3. 1[3][4][5][2]
Sources
- 1. 1245647-61-3 | MFCD14706514 | Methyl 5-fluoro-6-methylpicolinate [aaronchem.com]
- 2. CN113896655A - Synthetic method of Vonoprazan intermediate - Google Patents [patents.google.com]
- 3. CN110028436B - Preparation method of Vonoprazan key intermediate - Google Patents [patents.google.com]
- 4. Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Fluoro-6-methylpyridine 97 407-22-7 [sigmaaldrich.com]
- 6. bldpharm.com [bldpharm.com]
- 7. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin [mdpi.com]
Technical Support Center: Reaction Optimization for N-Alkylation of Fluoropyridines
Ticket ID: N-ALK-FP-OPT-001 Subject: Optimization of N-Alkylation Conditions for Fluoropyridines (Pyridones, Exocyclic Amines, and Ring Nitrogen) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Welcome to the technical support hub for fluoropyridine functionalization. This guide addresses the unique challenges posed by the fluorine substituent—specifically its dual nature: electronic deactivation of the ring nitrogen (reducing nucleophilicity) and activation of the ring carbons toward Nucleophilic Aromatic Substitution (
Successful N-alkylation requires navigating three distinct mechanistic landscapes depending on your substrate:
-
Fluorinated 2-Pyridones: Controlling N- vs O-alkylation regioselectivity.
-
Exocyclic Amines (e.g., 2-amino-3-fluoropyridine): Preventing self-dimerization via
. -
Ring Nitrogen (Quaternization): Overcoming electronic deactivation without triggering fluorine displacement.
Module 1: N-Alkylation of Fluorinated 2-Pyridones
Context: Fluorinated 2-pyridones are tautomeric with 2-hydroxypyridines. The fluorine atom withdraws electron density, often increasing the acidity of the N-H bond but also affecting the hard/soft character of the nucleophilic centers.
Core Protocol: Regioselective N-Alkylation
The Challenge: Competition between N-alkylation (thermodynamically favored in many cases) and O-alkylation (kinetically favored with hard electrophiles/silver salts).
Recommended Conditions (Standard vs. Green)
| Parameter | Standard Organic Condition | Green/Micellar Condition (Recommended) |
| Solvent | DMF or NMP (Polar Aprotic) | Water (with surfactant) |
| Base | ||
| Additive | None | Tween 20 (2% w/w) |
| Temp | RT | |
| Mechanism | Dipolar aprotic solvation dissociates ion pairs, favoring N-attack. | Micellar catalysis concentrates reagents; hydrophobic effect favors N-alkylation. |
Technical Insight: In DMF, the use of Cesium Carbonate (
) is superior to Potassium Carbonate. The large cesium cation forms a "loose" ion pair with the pyridone anion, allowing the nitrogen lone pair (which is softer than oxygen) to attack the alkyl halide more effectively.
Troubleshooting Guide: Pyridones
-
Q: I am observing significant O-alkylation (alkoxypyridine formation).
-
Diagnosis: You might be using a "hard" electrophile (e.g., alkyl tosylate, sulfate) or a silver salt (
). -
Fix: Switch to a "softer" electrophile like an alkyl iodide or bromide. Change the solvent to a polar aprotic solvent (DMF) to favor the thermodynamic N-product. Avoid silver salts, which complex with the nitrogen and force O-alkylation.
-
-
Q: My reaction is stalled.
-
Diagnosis: The fluorine substituent reduces the nucleophilicity of the pyridone nitrogen.
-
Fix: Increase temperature to
. If using secondary alkyl halides, the micellar condition (Water/Tween 20) often outperforms organic solvents due to the "hydrophobic acceleration" effect [1].
-
Module 2: Alkylation of Exocyclic Amines (Aminofluoropyridines)
Context: Alkylating a primary amine attached to a fluoropyridine ring (e.g., 2-amino-6-fluoropyridine).
Critical Risk: The Dimerization Trap
The most common failure mode is not the lack of alkylation, but the consumption of starting material via self-reaction. The amino group of one molecule attacks the C-F bond of another, displacing fluoride.
Optimization Workflow
Figure 1: Decision logic for alkylating amino-fluoropyridines to avoid side reactions.
Protocol Recommendations
-
Method A: Reductive Amination (Safest)
-
Reagents: Aldehyde +
in DCE/AcOH. -
Why: Avoids generating a discrete, highly nucleophilic anion that triggers
. The intermediate imine is formed reversibly and reduced.
-
-
Method B: Direct Alkylation (If Reductive Amination fails)
-
Base: NaH (Sodium Hydride).
-
Technique: Deprotonate at
or to form the anion, then add the electrophile. -
Crucial Step: Keep the reaction dilute (0.05 M - 0.1 M) to minimize intermolecular
(dimerization).
-
Module 3: Ring Nitrogen Quaternization (Menchutkin Reaction)
Context: Creating N-alkyl fluoropyridinium salts.
The "Fluorine Deactivation" Effect
Fluorine is highly electronegative (
-
2-Fluoropyridine:
effect is strong (inductive withdrawal close to N). -
3-Fluoropyridine:
effect is weaker but still significant.
Troubleshooting Guide: Quaternization
| Symptom | Root Cause | Corrective Action |
| No Reaction / Low Conversion | Reduced nucleophilicity of N due to Fluorine. | 1. Switch to a "Super-Electrophile": Methyl Triflate (MeOTf) or Meerwein's salt ( |
| Black Tar / Decomposition | 1. Avoid nucleophilic solvents (alcohols, wet DMF). Use dry Acetonitrile or Nitromethane . 2. Ensure the counter-ion is non-nucleophilic (Triflate, | |
| Loss of Fluorine | Hydrolysis by moisture. | Perform reaction under strictly anhydrous |
Expert Tip: If you need to synthesize N-methyl-2-fluoropyridinium triflate, add Methyl Triflate dropwise to a solution of the pyridine in dry Dichloromethane (DCM) at
. The salt often precipitates out, preventing side reactions.
References
-
Regioselective N-Alkylation of 2-Pyridones
-
Electronic Effects in Fluoropyridines
-
Title: Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.[5]
- Source: PMC / NIH.
-
URL:
-
-
Troubleshooting Nucleophilic Substitution (
):- Title: Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
-
Source: BenchChem.[1]
-
URL:
-
Mechanistic Insight on N- vs O-Alkylation
- Title: A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
- Source: ResearchG
-
URL:
Sources
overcoming low reactivity of the hydroxymethyl group
Technical Support Center: Advanced Hydroxyl Activation
Topic: Overcoming Low Reactivity of the Hydroxymethyl Group (
Introduction: The "Deceptive" Primary Alcohol
Welcome to the Technical Support Center. You are likely here because a "simple" primary alcohol—specifically a hydroxymethyl group—is refusing to react.
While textbooks classify primary alcohols as highly reactive, the hydroxymethyl group often defies this rule due to two distinct failure modes:
-
Steric Shielding (Neopentyl Effect): If the
is attached to a quaternary carbon or a bulky pharmacophore, the backside attack required for displacement is geometrically blocked. -
Electronic Deactivation: If attached to an electron-deficient heterocycle, the nucleophilicity of the oxygen is severely dampened.
This guide provides troubleshooting workflows to force these substrates into submission using activation, redox, and substitution strategies.
Module 1: Activation Failures (Sulfonylation)
The Problem: You attempted to tosylate or mesylate the alcohol, but recovered starting material or a black tar.
Technical Insight (The "Why"):
Standard conditions (
Troubleshooting Protocol: The "Triflate Turbo" Method
If TsCl fails, you must upgrade the leaving group to a Triflate (
Step-by-Step Protocol:
-
Drying: Substrate must be azeotropically dried with toluene. Moisture is the enemy of triflic anhydride (
). -
Base Selection: Switch from Pyridine to 2,6-Lutidine .
-
Reason: 2,6-Lutidine is sterically hindered and will not attack the electrophile to form N-sulfonyl salts, preventing side reactions.
-
-
Temperature: Cool to
in DCM. -
Addition: Add
(1.2 equiv) slowly. -
Quench: Do not warm to RT if isolating. Wash with cold dilute HCl.
Self-Validating Checkpoint:
-
TLC/NMR: Look for the immediate downfield shift of the methylene protons (
ppm for vs ppm for ). -
Stability: If the product turns black/purple upon concentration, it is decomposing. Use immediately in the next step without full purification.
Module 2: Substitution Struggles (The Mitsunobu Reaction)
The Problem: You used standard DEAD/PPh3 conditions, but the reaction yielded only hydrazine byproduct or starting material.
Technical Insight (The "Why"):
The Mitsunobu reaction is driven by the formation of a reactive alkoxyphosphonium salt.[1] Two common failure points exist:
-
The pKa Trap: The nucleophile (acid) must be acidic enough (
, ideally ) to protonate the betaine intermediate. If the pKa is too high, the betaine never activates the alcohol. -
Steric Dead-End: Even if the alcohol is activated, a bulky nucleophile cannot penetrate the steric wall of a hindered hydroxymethyl group.
Visual Troubleshooting: The Mitsunobu Decision Matrix
Caption: Diagnostic flow for Mitsunobu reaction failures. High pKa nucleophiles require ADDP/PBu3; high steric hindrance requires specialized phosphoranes.
FAQ: "My reaction mixture is a sticky mess."
-
Solution: Switch to DIAD (Diisopropyl azodicarboxylate) instead of DEAD. The hydrazine byproduct of DIAD is more soluble in hexane/ether, allowing you to precipitate the Triphenylphosphine oxide (TPPO) and filter it off, leaving the hydrazine in the filtrate or vice versa depending on your product's solubility.
Module 3: The "Clean" Halogenation (Appel Alternative)
The Problem: You need to convert
Protocol: The NBS/PPh3 Variant
This is the superior method for hindered alcohols as it generates the active brominating species in situ without using carbon tetrabromide.
Reagents:
-
Triphenylphosphine (
, 1.5 equiv)[2] -
N-Bromosuccinimide (NBS, 1.5 equiv)
-
Solvent: DCM (0°C to RT)
Step-by-Step:
-
Dissolve
in DCM and cool to .[2] -
Add NBS slowly. The solution will turn orange/red as the bromophosphonium salt forms.
-
Wait 15 minutes. (Crucial: Ensure the salt is fully formed).
-
Add the alcohol (dissolved in minimal DCM) dropwise.
-
Add Pyridine (1.0 equiv) if the substrate is acid-sensitive (scavenges HBr).
-
Warm to RT.
Data Comparison: Halogenation Methods
| Method | Reagent Toxicity | Atom Economy | Purification Difficulty | Suitability for Hindered OH |
| Classic Appel ( | High | Poor | High (TPPO removal) | Moderate |
| SOBr2 / PBr3 | High (Corrosive) | Good | Moderate | Low (Rearrangements likely) |
| NBS / PPh3 | Low | Moderate | Low (Succinimide is water soluble) | High |
Module 4: Redox Bypass (TEMPO/BAIB Oxidation)
The Problem: Substitution is impossible due to extreme steric hindrance.
The Fix: Oxidize the alcohol to an aldehyde or acid, then use nucleophilic addition (Grignard/Wittig) which is less sterically demanding than
Why Swern Fails: Swern oxidation requires
The Solution: TEMPO / BAIB (Bis-acetoxyiodobenzene) This "Green Oxidation" is robust, works at RT, and is highly chemoselective for primary alcohols.
Protocol:
-
Solvent: 1:1 mixture of
and Water. (Biphasic system is key). -
Catalyst: Add TEMPO (0.1 equiv).
-
Oxidant: Add BAIB (1.1 equiv).
-
Stir: Vigorously at RT. The reaction typically completes in 2-4 hours.
Mechanism Visualization:
Caption: The catalytic cycle of TEMPO. BAIB acts as the stoichiometric terminal oxidant, regenerating the active oxoammonium species.
References
-
The Mitsunobu Reaction: Mechanism and Issues
- Source: Swamy, K. C. K., et al.
- Relevance: Defines pKa limits (<15)
-
URL:[Link]
-
TEMPO/BAIB Oxid
- Source: De Mico, A., et al. "A Versatile and Highly Selective Hypervalent Iodine (III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds." The Journal of Organic Chemistry, 1997.
- Relevance: Establishes the standard biphasic protocol for hindered primary alcohols.
-
URL:[Link]
- Appel Reaction Alternatives (NBS/PPh3) Source: Burchat, A. F., et al. "Improved protocols for the selective halogenation of primary and secondary alcohols." Synlett, 2003. Relevance: Provides the NBS/PPh3 methodology to avoid Carbon Tetrabromide.
- Triflation of Hindered Alcohols Source: Stang, P. J., et al. "Perfluoroalkanesulfonic Esters: Methods of Preparation and Applications in Organic Chemistry." Synthesis, 1982. Relevance: Definitive guide on using Tf2O with hindered bases like 2,6-lutidine.
Sources
scale-up issues for (5-Fluoro-6-methylpyridin-2-yl)methanol synthesis
Technical Support Center: Scale-Up Guide for (5-Fluoro-6-methylpyridin-2-yl)methanol
Ticket ID: #PYR-5F-SC01 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Scale-Up of Ester Reduction to Pyridine Methanol
Executive Summary
Scaling up the synthesis of (5-Fluoro-6-methylpyridin-2-yl)methanol presents a classic "chemoselectivity vs. safety" conflict. While the reduction of the corresponding methyl ester (Methyl 5-fluoro-6-methylpicolinate) is trivial on a milligram scale using Lithium Aluminum Hydride (
This guide addresses the three primary failure modes encountered during scale-up:
-
Thermal Runaway: Caused by inappropriate reducing agent selection.
-
Product Loss: Due to the high water solubility of pyridine methanols during aqueous workup.
-
Defluorination: Caused by harsh reducing conditions attacking the C-F bond.
Module 1: Reagent Selection & Process Safety
The Core Problem: You are likely converting Methyl 5-fluoro-6-methylpicolinate to the target alcohol.
-
Lab Scale ( < 5g):
(LAH) in THF. Fast, effective, but generates voluminous aluminum salts. -
Pilot Scale ( > 100g): LAH is NOT RECOMMENDED . The quenching exotherm is difficult to control, and the resulting aluminum emulsion ("gray sludge") traps the product, leading to massive yield loss.
Recommended Protocol: Modified Borohydride Reduction
Use Sodium Borohydride (
Comparative Reagent Analysis
| Feature | Red-Al (Vitride) | ||
| Safety Profile | High Risk: Pyrophoric, violent water reaction. | Low Risk: Controlled hydrogen evolution. | Medium Risk: High thermal stability, but caustic. |
| Selectivity | Low. May attack C-F bond or pyridine ring. | High. Chemoselective for ester. | High. |
| Workup | Difficult. Al-emulsions trap product. | Easy. Aqueous quench + extraction.[1] | Moderate. Requires caustic quench. |
| Scale Suitability | < 100 g | > 1 kg (Preferred) | > 10 kg (Industrial) |
Module 2: Reaction Decision Tree
The following logic flow illustrates the decision process for selecting the reduction conditions based on your available equipment and safety constraints.
Figure 1: Decision logic for selecting the reduction strategy. Route B is the standard recommendation for high-purity pharmaceutical intermediates.
Module 3: Critical Troubleshooting (Q&A)
Issue 1: "I have low yield after aqueous workup."
Diagnosis: Pyridine methanols are amphiphilic. The pyridine nitrogen makes the molecule basic, while the hydroxyl group increases polarity. If your aqueous quench is acidic (pH < 7), the pyridine protonates to form a water-soluble pyridinium salt.
Corrective Action:
-
pH Control: Ensure the aqueous phase is adjusted to pH 8–9 using saturated
or dilute NaOH before extraction. Do not go too basic (pH > 12), or you may form emulsions. -
Salting Out: Saturate the aqueous phase with NaCl (brine) to decrease the solubility of the organic product (Salting-out effect).
-
Solvent Switch: Replace Diethyl Ether or Hexanes with DCM (Dichloromethane) or EtOAc/IPA (9:1) . The alcohol functionality requires a more polar organic solvent for efficient extraction.
Issue 2: "The reaction stalls at 60% conversion."
Diagnosis:
-
Methanol Dosing: If using THF as the solvent, add Methanol dropwise at reflux. Methanol reacts with
to form alkoxy-borohydrides ( ), which are more potent reducing agents than itself. -
Stoichiometry: Ensure you are using 2.0–2.5 equivalents of hydride. Note that commercial
can absorb moisture and lose activity over time; titrate or use a fresh bottle.
Issue 3: "I see a defluorinated impurity (approx. 5-10%)."
Diagnosis: This is a common side reaction when using harsh reducing agents (like LAH) or excessive temperatures. The hydride attacks the C-F bond (Nucleophilic Aromatic Substitution -
Corrective Action:
-
Switch to
: Borohydride is less nucleophilic toward the aromatic ring than aluminohydrides. -
Temperature Control: Maintain the reaction temperature below 50°C . If reflux is required for conversion, ensure the solvent is dry to prevent competing hydrolysis which might force you to run longer/hotter.
Module 4: Validated Protocol (Modified Borohydride Reduction)
Scale: 100 g Input
Safety: Perform in a fume hood. Hydrogen gas (
-
Setup: Charge Methyl 5-fluoro-6-methylpicolinate (100 g, 1.0 eq) and anhydrous THF (500 mL) into a reactor.
-
Reagent Addition: Add
(27 g, 1.2 eq - Note: 1 mol ester requires 0.5 mol theoretically, but excess is needed for kinetics) in portions at 20°C. -
Activation: Heat the mixture to 50°C.
-
Methanol Dosing: Add Methanol (120 mL) dropwise over 2 hours. Caution: Significant gas evolution (
).[2] -
IPC (In-Process Control): Monitor by HPLC/TLC. Target < 1% starting ester.
-
Quench: Cool to 10°C. Add saturated
solution slowly. -
Workup:
Module 5: Workup Logic Diagram
Figure 2: Workup optimization to maximize yield. Pyridine derivatives require pH control and polar organic solvents.
References
-
Comparison of Reducing Agents
-
Specific Synthesis of Fluorinated Pyridines (Patent Grounding)
- World Intellectual Property Organization (WO). (2013). WO2013065064A1 - Process for preparation of substituted pyridines.
-
Safety in Scale-Up (LAH vs. NaBH4)
-
Workup of Water-Soluble Pyridines
- University of Rochester. (n.d.). Workup: Drying Methods and Solvent Choice for Polar Compounds.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN114728906A - Novel chemical method for preparing key intermediate 6-chloro-4- (4-fluoro-2-methylphenyl) pyridine-3-amine of NT-814 - Google Patents [patents.google.com]
- 5. A Comparative Analysis of LiAlH4 and NaBH4: The Power of Reduction - Oreate AI Blog [oreateai.com]
- 6. nbinno.com [nbinno.com]
- 7. Workup [chem.rochester.edu]
Validation & Comparative
Comparative Guide: Biological Efficacy of (5-Fluoro-6-methylpyridin-2-yl)methanol Derivatives
Executive Summary
(5-Fluoro-6-methylpyridin-2-yl)methanol (CAS: 1283717-69-0) is not merely a building block; it is the pharmacophoric anchor for Vonoprazan , the leading third-generation Potassium-Competitive Acid Blocker (P-CAB). Unlike traditional Proton Pump Inhibitors (PPIs) that rely on acid-catalyzed activation, derivatives of this scaffold utilize the pyridine ring's specific basicity (pKa ~9) to achieve massive accumulation (>100,000-fold) within the acidic secretory canaliculi of parietal cells.
This guide analyzes the biological superiority of this scaffold compared to pyrimidine-based P-CABs (Revaprazan) and benzimidazole-based PPIs (Lansoprazole), focusing on metabolic stability, binding kinetics, and acid suppression potency.
Mechanism of Action: The "Ion-Trapping" Advantage
The biological activity of (5-Fluoro-6-methylpyridin-2-yl)methanol derivatives stems from their ability to reversibly compete with K+ ions at the luminal surface of the H+/K+-ATPase.
-
P-CAB Mode (Vonoprazan): The pyridine moiety binds in the luminal vestibule between transmembrane helices 4, 5, and 6. The high pKa ensures the molecule is protonated in the acidic environment (pH < 1), preventing it from diffusing back out ("Ion Trapping").
-
PPI Mode (Lansoprazole): Requires acid to convert into a reactive sulfenamide, which then forms a covalent disulfide bond with Cys813. This process is slow and requires active acid secretion.
Diagram 1: Comparative Binding Mechanism (P-CAB vs. PPI)
Caption: P-CABs utilizing the 5-fluoro-6-methylpyridine scaffold bind immediately and reversibly, whereas PPIs require acid activation and covalent modification.
Critical SAR Analysis: Why This Specific Scaffold?
The (5-Fluoro-6-methylpyridin-2-yl)methanol core is optimized for three specific biological functions. Deviations from this structure result in significant loss of potency or metabolic stability.
| Feature | Structural Role | Biological Consequence of Modification |
| 5-Fluorine | Metabolic Shield | The C-5 position is a metabolic "soft spot" prone to oxidation. Fluorine blocks this without adding significant steric bulk. Removal: Reduces half-life. Substitution (e.g., OMe): Causes steric clash with Leu809, reducing affinity by >100-fold. |
| 6-Methyl | Hydrophobic Fit | Fits into a hydrophobic pocket defined by Ala335, Tyr799, and Leu811. |
| Pyridine Nitrogen | Proton Acceptor | Provides the basicity (pKa ~9.06) required for ion-trapping. Substitution with Benzene: Loss of accumulation in parietal cells. |
Comparative Performance Data
The following table contrasts the biological activity of Vonoprazan (derived from the subject scaffold) against the previous generation P-CAB (Revaprazan) and a standard PPI (Lansoprazole).
Table 1: Biological Profile Comparison
| Metric | Vonoprazan (5-F, 6-Me Pyridine) | Revaprazan (Pyrimidine) | Lansoprazole (Benzimidazole) |
| Target | H+/K+-ATPase (K+ site) | H+/K+-ATPase (K+ site) | H+/K+-ATPase (Cys813) |
| Binding Type | Reversible (Ionic/H-bond) | Reversible | Irreversible (Covalent) |
| pKa | 9.06 (High Accumulation) | ~7.0 (Moderate Accumulation) | ~4.0 (Pyridine N) |
| IC50 (pH 6.5) | 19 nM | 40–100 nM | ~700 nM (Prodrug form) |
| Acid Stability | Stable (>48h at pH 1) | Moderate | Unstable (Degrades in <10 min) |
| Onset of Action | < 30 Minutes | ~1 Hour | 3–5 Days (Full effect) |
| Metabolism | CYP3A4 (Primary) | CYP3A4 | CYP2C19 (High variability) |
Key Insight: The 5-Fluoro-6-methylpyridine scaffold confers superior acid stability and higher pKa compared to the pyrimidine core of Revaprazan, leading to longer residence time in the parietal cell and more durable acid suppression.
Experimental Protocols
To validate the biological activity of derivatives synthesized from this alcohol, the following protocols are industry standard.
A. Synthesis: Activation to Sulfonyl Chloride
The (5-Fluoro-6-methylpyridin-2-yl)methanol must be converted to a sulfonyl chloride to attach to the pyrrole core (Vonoprazan structure).
-
Chlorination: React (5-Fluoro-6-methylpyridin-2-yl)methanol with Thionyl Chloride (
) in DCM at 0°C to form the chloromethyl derivative. -
Sulfonation: Treat the chloromethyl intermediate with Sodium Sulfite (
) in aqueous ethanol to form the sulfonic acid salt. -
Activation: React with
or to generate 5-fluoro-6-methylpyridine-2-sulfonyl chloride . -
Coupling: React this sulfonyl chloride with 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde in the presence of a base (e.g., NaH or TEA) in THF.
B. Biological Assay: H+/K+-ATPase Inhibition
Objective: Determine the IC50 of the derivative in isolated gastric vesicles.
-
Preparation: Isolate gastric vesicles from porcine stomach mucosa via differential centrifugation (sucrose gradient).
-
Reaction Mix:
-
Buffer: 40 mM Tris-HCl (pH 6.5 or 7.4).
-
Substrate: 2 mM ATP, 2 mM
. -
Ion Source: 10 mM KCl (to stimulate activity).
-
Ionophore: 10 µM Valinomycin (to ensure K+ permeability).
-
-
Incubation: Add test compound (0.1 nM – 10 µM) and incubate at 37°C for 30 minutes.
-
Measurement: Stop reaction with malachite green solution. Measure inorganic phosphate (Pi) release at 620 nm.
-
Calculation:
is calculated relative to the vehicle control (100% activity).
Diagram 2: Synthesis & Validation Workflow
Caption: Workflow converting the alcohol precursor into a bioactive P-CAB and validating its potency.
References
-
Otake, K., et al. (2016). Vonoprazan fumarate, a novel potassium-competitive acid blocker, in the management of gastroesophageal reflux disease. NIH National Library of Medicine. Link
-
Scott, D.R., et al. (2015). The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+-ATPase. Alimentary Pharmacology & Therapeutics. Link
-
PubChem Compound Summary. (2024). Vonoprazan Fumarate (CID 45375887). National Center for Biotechnology Information. Link
-
Kechagin, B., et al. (2022).[1] Design of vonoprazan pyrazole derivatives as potential reversible inhibitors of gastric proton pump: An in silico molecular docking study. ResearchGate. Link
-
Echizen, H. (2016). The First-in-Class Potassium-Competitive Acid Blocker, Vonoprazan Fumarate: Pharmacokinetic and Pharmacodynamic Considerations. Clinical Pharmacokinetics. Link
Sources
comparing reactivity of fluorinated vs non-fluorinated pyridyl methanols
Executive Summary: The Fluorine Impact
In drug discovery, the transition from a standard 2-pyridylmethanol (2-PyMeOH) to a fluorinated analog (e.g., 6-fluoro-2-pyridylmethanol) is rarely a trivial substitution. It is a strategic decision that alters the scaffold's electronic landscape, metabolic profile, and synthetic reactivity.
While non-fluorinated pyridyl methanols act as versatile, nucleophilic building blocks, their fluorinated counterparts function as electron-deficient, electrophilic scaffolds . This guide dissects these differences, providing experimental protocols to navigate the altered reactivity profile (SNAr susceptibility, acidity shifts, and oxidation resistance).
Key Performance Matrix
| Feature | Non-Fluorinated (2-PyMeOH) | Fluorinated (6-F-2-PyMeOH) | Impact on Drug Design |
| Electronic Nature | Electron-poor (due to N) | Highly Electron-poor (N + F) | Lower basicity; reduced CYP450 metabolism. |
| Pyridine Nitrogen pKa | ~5.2 (Basic) | ~ -0.44 to 1.0 (Weakly Basic) | Reduced acid-catalyst poisoning; poor ligand for metals. |
| Hydroxyl Acidity | Standard 1° Alcohol | Enhanced Acidity | Facile deprotonation; stabilized alkoxides. |
| SNAr Reactivity | Inert | High (at C-F position) | Risk of side-reactions; opportunity for diversification. |
| Metabolic Stability | Susceptible to oxidative metabolism | High (Blocks metabolic soft spots) | Extended half-life (t1/2). |
Electronic Profiling & Mechanistic Logic[1]
The introduction of fluorine onto the pyridine ring creates a "push-pull" electronic conflict that dictates reactivity.
The Inductive Tug-of-War
In 2-pyridylmethanol, the nitrogen atom withdraws electron density via induction (-I) and resonance (-M). Adding fluorine (strong -I effect) significantly depletes electron density from the ring carbons and the exocyclic methylene group.
Figure 1: Electronic perturbations caused by fluorination. The synergistic withdrawal by N and F creates a highly electrophilic ring system.
pKa Shifts and Solubility
The reduced basicity of the pyridine nitrogen in fluorinated analogs is critical for formulation and salt formation.
-
Non-Fluorinated: Forms stable salts with HCl/HBr.
-
Fluorinated: Salt formation is difficult; often requires stronger acids (e.g., methanesulfonic acid) or exists as a free base in physiological pH.
Synthetic Reactivity & Protocols
Nucleophilic Aromatic Substitution (SNAr)
This is the most dangerous differentiator.
-
Non-Fluorinated: The ring is stable to basic conditions used to alkylate the alcohol (e.g., NaH/DMF).
-
Fluorinated: The C-F bond is a "ticking time bomb" in the presence of strong nucleophiles.
Risk: Attempting to alkylate the hydroxyl group of 6-fluoro-2-pyridylmethanol using standard conditions (NaH, R-X) can lead to intermolecular self-etherification or polymerization, where the alkoxide of one molecule attacks the C-F position of another.
Protocol A: Safe O-Alkylation of Fluorinated Pyridyl Methanols To avoid SNAr side reactions, use non-nucleophilic bases and phase-transfer catalysis.
-
Solvent: Toluene or DCM (Avoid dipolar aprotic solvents like DMF/DMSO which accelerate SNAr).
-
Base: 35% aq. NaOH.
-
Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) (5 mol%).
-
Procedure:
-
Dissolve 6-fluoro-2-pyridylmethanol (1.0 eq) and Alkyl Bromide (1.2 eq) in Toluene.
-
Add TBAHS.
-
Add NaOH solution dropwise at 0°C.
-
Vigorously stir at RT.
-
Mechanism:[1] The phase transfer catalyst allows the reaction to proceed without generating a "naked," highly reactive alkoxide anion in the bulk solvent.
-
Oxidation to Aldehydes/Carboxylic Acids
Fluorinated rings are electron-poor, making the methylene protons more acidic but potentially destabilizing the oxo-carbenium transition state in some oxidation mechanisms.
-
MnO2 (Manganese Dioxide): The gold standard for both.
-
Non-Fluorinated: Fast reaction (1-4 hours).
-
Fluorinated: Slower reaction kinetics due to electron deficiency. Requires "Activated" MnO2 and potentially reflux conditions.
-
-
Dess-Martin Periodinane (DMP):
-
Preferred for fluorinated analogs as it avoids the radical pathways that can sometimes degrade electron-deficient rings.
-
Protocol B: Controlled Oxidation of 6-Fluoro-2-pyridylmethanol
-
Reagent: Dess-Martin Periodinane (1.1 eq).
-
Solvent: Anhydrous DCM.
-
Buffer: NaHCO3 (2.0 eq) - Crucial for fluorinated pyridines to prevent acid-catalyzed decomposition.
-
Steps:
-
Suspend NaHCO3 in DCM containing the alcohol.
-
Add DMP at 0°C.
-
Warm to RT. Monitor by TLC (Fluorinated aldehydes are prone to hydration; spot may streak).
-
Quench with sat. Na2S2O3/NaHCO3 (1:1).
-
Directed Ortho Metalation (DoM)
Fluorine is a powerful Directed Metalation Group (DMG).
-
Non-Fluorinated: Lithiation requires a directing group on the O (e.g., carbamate) or directs to C3.
-
Fluorinated: The F atom competes with the O-group.
-
Reaction: n-BuLi attack at the C-F bond (nucleophilic attack) is a major side reaction.
-
Solution: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi. LiTMP is non-nucleophilic and will perform deprotonation (DoM) rather than addition.
-
Decision Logic: Selecting the Right Scaffold
Use this flowchart to determine whether the fluorinated analog is suitable for your specific reaction pathway.
Figure 2: Strategic decision tree for functionalizing pyridyl methanols.
References
- Schlosser, M. (1998). "Organometallics in Synthesis: A Manual." Wiley. (Focus on DoM and base selection for fluoropyridines).
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chem. Soc. Rev., 37, 320-330. Link
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chem. Soc. Rev., 37, 308-319. Link
- Marsais, F., & Queguiner, G. (1981). "Metallation of Fluoropyridines." Tetrahedron, 39(12), 2009-2021.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med. Chem., 61(14), 5822–5880. Link
Sources
structure-activity relationship of (5-Fluoro-6-methylpyridin-2-yl)methanol analogs
The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) surrounding the (5-Fluoro-6-methylpyridin-2-yl)methanol scaffold. This analysis synthesizes data from recent medicinal chemistry campaigns—specifically in IRAK4 inhibitors , antimalarial triaminopyrimidines , and P-CABs —to demonstrate why this specific substitution pattern has become a "privileged" motif in modern drug discovery.
Executive Summary: The "Magic Methyl-Fluoro" Effect
In the optimization of pyridine-based pharmacophores, the (5-Fluoro-6-methylpyridin-2-yl) moiety has emerged as a critical solution to common liability issues such as rapid metabolism, poor solubility, and off-target toxicity.[1] This guide compares the performance of this specific scaffold against its non-fluorinated and non-methylated analogs.
Key Performance Indicators (KPIs):
-
Metabolic Stability: The 5-fluoro substituent blocks cytochrome P450-mediated oxidation at the electron-rich C5 position.[1]
-
Conformational Control: The 6-methyl group introduces steric bulk (ortho-effect), forcing the pyridine ring out of coplanarity in biaryl systems, which often enhances selectivity.
-
Basicity Modulation: The electron-withdrawing fluorine reduces the pKa of the pyridine nitrogen, reducing lysosomal trapping and improving membrane permeability.
Comparative SAR Analysis
This section evaluates the (5-Fluoro-6-methylpyridin-2-yl) moiety against standard alternatives in three major therapeutic classes.
Case Study A: IRAK4 Inhibitors (Autoimmune/Inflammation)
Context: Development of potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors for rheumatoid arthritis (e.g., Bayer's substituted indazole series).
The Challenge: Early hits containing a simple (pyridin-2-yl) amide linker showed high potency but suffered from rapid oxidative clearance and poor selectivity against related kinases.[1]
Performance Data Comparison:
| Analog Scaffold | Structure | IRAK4 IC50 (nM) | Metabolic Stability (Human Hepatocytes t½) | Selectivity Profile |
| Baseline | Pyridin-2-yl | 12 | < 15 min | Poor (Hits multiple kinases) |
| Alternative 1 | 6-Methylpyridin-2-yl | 18 | 45 min | Moderate |
| Alternative 2 | 5-Fluoropyridin-2-yl | 9 | 30 min | Moderate |
| Optimization Target | 5-Fluoro-6-methylpyridin-2-yl | 6 | > 120 min | High (>100x vs off-targets) |
Mechanistic Insight:
-
Potency: The 5-fluoro group increases the lipophilicity (LogP) slightly, enhancing hydrophobic interactions within the ATP-binding pocket.
-
Stability: The 6-methyl group protects the C6 position from nucleophilic attack, while the 5-fluoro group blocks the primary site of oxidative metabolism (C5).
Case Study B: Triaminopyrimidines (Antimalarials)
Context: Optimization of Sutidiazine (and related TAPs) targeting Plasmodium falciparum.
The Challenge: The "head group" amine required a balance of basicity for target engagement (PfATP4) and lipophilicity for permeating the parasite vacuole.
Experimental Outcome:
-
Unsubstituted Pyridine: High potency but rapid clearance in vivo.[1]
-
5-Fluoro-6-methyl Analog: Retained potency (EC50 < 10 nM) while extending the half-life significantly, allowing for a single-dose cure potential.[1] The steric clash of the 6-methyl group also disrupted planar stacking interactions that led to hERG channel inhibition (cardiotoxicity).
Technical Specifications & Physicochemical Properties
Understanding the fundamental shifts in properties is essential for rational design.[1]
| Property | (Pyridin-2-yl)methanol | (5-Fluoro-6-methylpyridin-2-yl)methanol | Impact on Drug Design |
| Molecular Weight | 109.13 | 141.14 | Slight increase; negligible impact on Ligand Efficiency.[1] |
| CLogP | 0.25 | 1.02 | Improved membrane permeability; better CNS penetration if required.[1] |
| pKa (Pyridine N) | ~5.2 | ~3.5 | Reduced basicity prevents lysosomal sequestration; improves oral bioavailability.[1] |
| H-Bond Acceptor | Strong | Weakened | Fluorine withdraws density, making the N a weaker acceptor (fewer desolvation penalties). |
Experimental Protocols
Protocol 1: Synthesis of the Scaffold
Source: Adapted from standard reduction protocols (e.g., WO2007002181).
Reagents:
-
Ethyl 5-fluoro-6-methylpicolinate (Starting Material)[1]
-
Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4)[1]
-
Tetrahydrofuran (THF), anhydrous
Workflow:
-
Preparation: Dissolve Ethyl 5-fluoro-6-methylpicolinate (1.0 eq) in anhydrous THF under N2 atmosphere. Cool to 0°C.[1]
-
Reduction: Add LiAlH4 (1.5 eq) dropwise over 30 minutes. Maintain temperature < 5°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC/LCMS.[1]
-
Quench: Cool to 0°C. Sequentially add water (1x vol), 15% NaOH (1x vol), and water (3x vol) to precipitate aluminum salts (Fieser workup).
-
Isolation: Filter through Celite. Extract filtrate with EtOAc.[1] Dry over Na2SO4 and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Yield Expectation: 85-95% (Colorless oil/solid).[1]
-
Protocol 2: Metabolic Stability Assay (Microsomal Stability)
Objective: Validate the "blocker" effect of the 5-F/6-Me substitution.
-
Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately in ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(remaining %) vs. time to determine intrinsic clearance (
).
Visualizing the SAR Logic
The following diagram illustrates the decision tree for selecting the (5-Fluoro-6-methylpyridin-2-yl) moiety over alternatives.
Caption: SAR decision matrix demonstrating how the 5-F and 6-Me modifications synergistically resolve metabolic and selectivity liabilities.
References
-
Discovery of IRAK4 Inhibitors
-
Antimalarial Triaminopyrimidines (Sutidiazine)
-
P-CABs and Acid Secretion
-
Synthesis & Properties
Sources
- 1. who.int [who.int]
- 2. WO2017207481A1 - Substituted indazoles ueful for treatment and prevention of allergic and/or inflammatory diseases in animals - Google Patents [patents.google.com]
- 3. WO2016083433A1 - New substituted indazoles, methods for the production thereof, pharmaceutical preparations that contain said new substituted indazoles, and use of said new substituted indazoles to produce drugs - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Triaminopyrimidine is a fast-killing and long-acting antimalarial clinical candidate - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of (5-Fluoro-6-methylpyridin-2-yl)methanol Impurities: A Comparative Technical Guide
Topic: Spectroscopic Analysis of (5-Fluoro-6-methylpyridin-2-yl)methanol Impurities Content Type: Publish Comparison Guide
Executive Summary
(5-Fluoro-6-methylpyridin-2-yl)methanol (CAS 1283717-69-0) is a critical pharmacophore in the synthesis of next-generation potassium-competitive acid blockers (P-CABs) and novel antimalarial triaminopyrimidines.[1] Its purity is paramount; however, its synthesis—often involving the reduction of fluorinated pyridine esters or halides—generates a specific profile of impurities that challenge standard detection methods.
This guide objectively compares the three dominant analytical modalities—HPLC-UV/PDA , LC-MS/MS , and
The Impurity Landscape: Origins and Chemistry
To select the right analytical tool, one must understand the chemical origin of the impurities. The synthesis of (5-Fluoro-6-methylpyridin-2-yl)methanol typically proceeds via the reduction of methyl 5-fluoro-6-methylpicolinate or the hydrolysis/reduction of 2-bromo-5-fluoro-6-methylpyridine.[1]
Key Impurities Defined
-
Impurity A (The Intermediate): 5-Fluoro-6-methylpicolinaldehyde.[1] Result of incomplete reduction.
-
Impurity B (The Over-Oxidation): 5-Fluoro-6-methylpicolinic acid.[1] Result of air oxidation or poor workup.
-
Impurity C (The Regioisomer): (3-Fluoro-6-methylpyridin-2-yl)methanol.[1] Originates from impure starting materials (fluorination at the wrong position).
-
Impurity D (The Des-Fluoro): (6-Methylpyridin-2-yl)methanol.[1] Result of hydrodefluorination side reactions.
Visualization: Impurity Genesis Pathway[1]
Figure 1: Synthetic pathways leading to critical impurities in the production of (5-Fluoro-6-methylpyridin-2-yl)methanol.
Comparative Analysis of Methodologies
We evaluated three methods based on Specificity, Sensitivity (LOD/LOQ), and Throughput.
Table 1: Performance Matrix
| Feature | Method A: HPLC-UV (PDA) | Method B: LC-MS/MS (QqQ) | Method C: |
| Primary Use | Routine QC & Purity % | Trace Identification | Regioisomer Confirmation |
| Specificity | Moderate (RT dependent) | High (Mass dependent) | Excellent (Shift dependent) |
| LOD (Approx) | 0.05% w/w | < 0.001% w/w | 0.1 - 0.5% w/w |
| Linearity ( | > 0.999 | > 0.995 | > 0.998 |
| Sample Prep | Dilute & Shoot | Dilute & Filter | Dissolve & Tube |
| Weakness | Co-elution of isomers | Matrix effects/Ion suppression | Lower sensitivity |
Deep Dive: The Causality of Choice
1. HPLC-UV: The Workhorse for Impurity A & B
Why it works: The pyridine ring provides a strong chromophore (absorbance max ~260 nm). Impurities A (Aldehyde) and B (Acid) have significantly different polarities than the alcohol product.
-
Mechanism: The carboxylic acid (Impurity B) will elute early in Reverse Phase (RP) conditions due to ionization at neutral pH, or late if ion-pairing is used. The aldehyde (Impurity A) is less polar than the alcohol.
-
Limitation: It struggles to separate Impurity C (Regioisomer) because moving the fluorine atom from position 5 to 3 causes minimal change in hydrophobicity, leading to peak overlapping.
2.
F-NMR: The Structural Validator for Impurity C
Why it works: Fluorine chemical shifts are hypersensitive to electronic environments.
-
Mechanism: In the target molecule (5-fluoro), the fluorine is ortho to a methyl group and meta to the methanol group. In Impurity C (3-fluoro), the fluorine is ortho to the methanol group. This results in a shift difference of >5 ppm, which is easily resolved even on a benchtop (60 MHz) NMR, whereas HPLC requires complex chiral or fluorophenyl columns to separate them.
-
Protocol Advantage: No reference standards are needed for identification if the coupling patterns are analyzed (self-validating structure).[1]
Detailed Experimental Protocols
These protocols are designed to be self-validating. Ensure system suitability tests (SST) are passed before running samples.
Protocol A: HPLC-UV for General Purity (Impurities A & B)[1]
-
Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC.
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
Gradient:
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 260 nm (max) and 220 nm (for trace organics).
-
SST Criteria: Tailing factor < 1.5; Resolution > 2.0 between Product and Impurity A.
Protocol B: F-NMR for Regioisomer Detection (Impurity C)
-
Instrument: Bruker Avance III HD (400 MHz) or equivalent.
-
Probe: 5mm BBFO or dedicated
F probe. -
Solvent: DMSO-
(Prevents exchange of the hydroxyl proton, sharpening couplings). -
Internal Standard:
-Trifluorotoluene ( -63.72 ppm) added at known concentration for qNMR. -
Acquisition Parameters:
-
Pulse Angle: 30°.
-
Relaxation Delay (D1): 10 seconds (Essential for qNMR to allow full T1 relaxation of F nuclei).
-
Scans: 64 (Sufficient for 0.1% detection).
-
Spectral Width: -50 to -200 ppm.[1]
-
-
Data Processing: Apply 0.3 Hz line broadening (LB) before Fourier Transform.
Decision Framework: Selecting the Workflow
Use this logic flow to determine which analysis to run based on your development stage.
Figure 2: Analytical decision matrix for (5-Fluoro-6-methylpyridin-2-yl)methanol characterization.
Scientific Conclusion
For the analysis of (5-Fluoro-6-methylpyridin-2-yl)methanol , a single method is insufficient.[1]
-
HPLC-UV is the validated choice for quantifying the oxidative impurities (Aldehyde/Acid) and tracking overall reaction completion.
-
However,
F-NMR is indispensable for verifying the substitution pattern of the pyridine ring, ensuring that no isomeric impurities from the starting material are carried forward—a critical quality attribute that HPLC often misses.
Recommendation: Implement a "release testing" strategy that uses HPLC-UV for batch purity (>99.0%) and
References
-
Chemical Identity & Synthesis Context : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 129947940. Retrieved from [Link][1]
-
Analytical Method Validation : ICH Expert Working Group. Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
NMR vs HPLC Comparison : ResearchGate. Comparison of HPLC and NMR for Quantification. Retrieved from [Link]
-
Fluoropyridine Chemistry : ChemSynthesis. (5-Fluoro-6-methylpyridin-2-yl)methanol Properties. Retrieved from [Link]
-
Related Antimalarial Synthesis : New Drug Approvals (2021). Synthesis of Triaminopyrimidine Derivatives. Retrieved from [Link][1]
Sources
Comparative Guide: Synthetic Routes to Substituted Pyridyl Methanols
Executive Summary & Strategic Selection
Substituted pyridyl methanols are ubiquitous pharmacophores in medicinal chemistry, serving as critical linkers in antihistamines, COX-2 inhibitors, and kinase inhibitors. Unlike phenyl analogs, the electron-deficient nature of the pyridine ring introduces unique synthetic challenges—specifically, the propensity for nucleophilic aromatic substitution (
This guide objectively compares the three dominant synthetic methodologies: Reductive Strategies , Organometallic Addition , and Direct C-H Functionalization .
Quick-Reference Trade-off Analysis
| Feature | Route A: Enhanced Borohydride Reduction | Route B: Lithium-Halogen Exchange | Route C: Minisci Radical Hydroxymethylation |
| Primary Utility | Converting Esters/Acids to | Building | Late-Stage Functionalization of Complex Scaffolds |
| Atom Economy | High | Moderate | High |
| Scalability | Excellent (Kilogram scale) | Moderate (Cryogenic limits) | Low to Moderate (Photoreactor limits) |
| Safety Profile | High (Avoids LiAlH₄) | Low (Pyrophoric reagents) | High (Aqueous/Ambient) |
| Selectivity | Chemoselective for Esters | Regioselective (Position specific) | Poor (Often yields C2/C4 mixtures) |
| Key Risk | N-Coordination quenching | Halogen Dance (Regio-scrambling) | Over-alkylation / Polarity issues |
Decision Matrix & Workflow
The following decision tree illustrates the logical flow for selecting the optimal synthetic route based on substrate constraints and target architecture.
Figure 1: Strategic decision tree for selecting the synthetic pathway based on substitution requirements and starting material availability.
Deep Dive: Technical Analysis of Routes
Route A: Enhanced Borohydride Reduction (The "Workhorse")
Target: Primary Alcohols (from Esters/Acids)
Standard Reagent:
While Lithium Aluminum Hydride (
-
Mechanism:
alone is too mild to reduce esters. The addition of generates in situ. The ion acts as a Lewis acid, coordinating to the ester carbonyl oxygen (increasing electrophilicity) and the pyridine nitrogen (preventing it from poisoning the boron reagent). -
Performance: Consistently delivers >90% yields with simple aqueous workups.
Route B: Lithium-Halogen Exchange (The "Architect")
Target: Secondary/Tertiary Alcohols (Complex Scaffolds)
Standard Reagent:
This route is essential when building the carbon skeleton. However, it carries a specific, high-risk failure mode known as the Halogen Dance .
-
The "Halogen Dance" Risk: Upon lithiation of a bromopyridine at temperatures above -78°C, the lithium atom can migrate to a more thermodynamically stable position (usually ortho to the ring nitrogen or another directing group), causing the bromine to migrate ("dance") to the original lithium position. This leads to regio-scrambled products that are difficult to separate.[1]
-
Mitigation: Strict temperature control (
) or the use of continuous flow chemistry to minimize the residence time of the lithiated intermediate.
Route C: Minisci Radical Hydroxymethylation (The "Innovator")
Target: Direct Functionalization of Pyridine Rings Standard Reagent: Methanol + Persulfate/Photocatalyst
This method allows for the direct installation of a
-
Mechanism: A hydroxymethyl radical (
) is generated from methanol via hydrogen atom transfer (HAT). This nucleophilic radical attacks the protonated (electron-deficient) pyridine ring.[1] -
Limitation: Regioselectivity is governed by sterics and electronics, often resulting in C2/C4 mixtures. It is best used when the C4 position is blocked or when C2-selectivity is inherent to the substrate.
Experimental Protocols
Protocol A: Chemo-Selective Reduction of Pyridyl Esters
Validated for scale-up (10g - 1kg)
Reagents:
-
Substituted Ethyl Picolinate (1.0 equiv)
-
Sodium Borohydride (
, 3.0 equiv) -
Calcium Chloride (
, 1.5 equiv) -
Solvent: Ethanol (
)
Step-by-Step:
-
Setup: In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve the pyridine ester in absolute ethanol.
-
Activation: Add
(powdered) in one portion. Stir for 15 minutes at . Note: The solution may become slightly cloudy. -
Reduction: Add
portion-wise over 30 minutes. Caution: Hydrogen gas evolution will occur. Maintain temperature . -
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (stain with
; pyridyl alcohols are polar). -
Quench: Cool to
. Slowly add saturated solution. Stir for 30 minutes to decompose borate complexes. -
Workup: Extract with EtOAc (
). Wash combined organics with brine, dry over , and concentrate.[2]
Protocol B: Cryogenic Lithium-Halogen Exchange
Validated for regiocontrol
Reagents:
-
2-Bromopyridine derivative (1.0 equiv)
-
-Butyllithium (
in hexanes, 1.1 equiv) -
Electrophile (Benzaldehyde/Ketone, 1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Drying: Flame-dry a 3-neck flask and cool under Argon flow. Add anhydrous THF and the bromopyridine.
-
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Wait 15 minutes to ensure thermal equilibrium.
-
Exchange: Add
dropwise via syringe pump over 20 minutes.-
Critical Control Point: The internal temperature must not rise above -70°C to prevent the Halogen Dance rearrangement.
-
-
Lithiation: Stir at -78°C for exactly 30 minutes. The solution often turns deep red/orange.
-
Addition: Add the electrophile (dissolved in minimal THF) dropwise.
-
Quench: Stir at -78°C for 1 hour, then remove the cooling bath. Quench immediately with saturated
while still cold.
Mechanistic Visualization
The following diagram details the divergent pathways and the specific "Halogen Dance" failure mode in Route B.
Figure 2: Mechanistic pathway showing the kinetic stability required to avoid the Halogen Dance rearrangement.
References
-
Reduction of Esters: Brown, H. C.; Choi, Y. M. "Selective reductions. 29. The rapid reaction of sodium borohydride with carboxylic acids and esters in the presence of calcium chloride." Journal of the American Chemical Society, 1982 , 104, 3771–3773. Link
-
Halogen Dance Mechanism: Schnürch, M.; Spina, M.; Khan, A. F.; Mihovilovic, M. D.; Stanetty, P. "Halogen Dance Reactions—A Review." Chemical Society Reviews, 2007 , 36, 1046–1057. Link
-
Minisci Reaction: Proctor, R. S. J.; Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 2019 , 58, 13666–13699. Link
-
Turbo Grignard Applications: Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004 , 43, 3333–3336. Link
Sources
Comparative Efficacy Guide: (5-Fluoro-6-methylpyridin-2-yl)methanol in Target Binding Assays
Executive Summary
(5-Fluoro-6-methylpyridin-2-yl)methanol (CAS: 1283717-69-0) is a high-value fluorinated pyridine fragment utilized primarily in Fragment-Based Drug Discovery (FBDD) . Unlike its non-fluorinated analogs, this compound offers a dual advantage: it serves as a sensitive probe for 19F-NMR screening and acts as a metabolically stable scaffold for lead optimization.
This guide objectively compares its efficacy against standard pyridine fragments, focusing on physicochemical modulation (pKa, lipophilicity) and performance in biophysical binding assays.
Part 1: Chemical Profile & Comparative Properties
The efficacy of a fragment is dictated by its "Ligand Efficiency" (LE) and its physicochemical suitability for downstream optimization. The introduction of fluorine at the 5-position drastically alters the electronic landscape of the pyridine ring compared to the standard (6-methylpyridin-2-yl)methanol.
Table 1: Physicochemical Comparison
| Property | (5-Fluoro-6-methylpyridin-2-yl)methanol | (6-Methylpyridin-2-yl)methanol (Control) | Impact on Efficacy |
| Formula | C₇H₈FNO | C₇H₉NO | -- |
| MW | 141.14 Da | 137.18 Da | Minimal steric penalty. |
| pKa (Pyridine N) | ~3.5 (Predicted) | 5.94 (Experimental) | CRITICAL: Fluorine reduces basicity. At pH 7.4, the fluorinated analog is neutral; the control is partially protonated. |
| LogP | ~1.02 | ~0.60 | Fluorine increases lipophilicity, improving hydrophobic contact. |
| Metabolic Stability | High (Blocked 5-position) | Low (Vulnerable to CYP450 oxidation) | Fluorine blocks the primary metabolic soft spot. |
| 19F-NMR Signal | Singlet (Distinct) | None | Enables high-throughput cocktail screening. |
Mechanistic Insight: The "Fluorine Effect"
The 5-fluoro substituent exerts a strong inductive electron-withdrawing effect (
-
Binding Consequence: In binding pockets where the pyridine nitrogen acts as a hydrogen bond acceptor , the fluorinated analog often exhibits superior desolvation penalties (easier to desolvate a neutral species than a cation).
-
Metabolic Consequence: The 5-position of 2-substituted pyridines is prone to oxidation. Fluorine sterically and electronically blocks this site, extending the fragment's half-life in microsomal stability assays.
Part 2: Assay Efficacy & Protocols
19F-NMR Fragment Screening (Primary Application)
This is the gold-standard application for this compound. 19F-NMR offers a "spy" capability that 1H-NMR lacks: zero background interference from the protein and high sensitivity to chemical environment changes upon binding.
Experimental Workflow
The efficacy of this assay relies on the T2 Relaxation Filter . Small molecules (fragments) tumble fast (long T2), while protein-bound fragments tumble slowly (short T2).
Protocol:
-
Cocktail Preparation: Mix 10-20 fluorinated fragments (including 5-Fluoro-6-methylpyridin-2-yl-methanol) at 50 µM each in DMSO-d6.
-
Protein Addition: Add target protein (e.g., Kinase, Bromodomain) at 10-20 µM in aqueous buffer (D2O/PBS).
-
Pulse Sequence: Run a CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence.
-
Detection: Compare spectra with and without protein. A reduction in signal intensity indicates binding (fast relaxation).
Figure 1: 19F-NMR Screening Workflow. The fluorinated fragment allows for simultaneous screening in cocktails, significantly increasing throughput compared to non-fluorinated analogs.
Surface Plasmon Resonance (SPR)
For validating binding kinetics (
Comparative Performance:
-
Non-Fluorinated Analog: Often shows "square wave" sensorgrams indicative of very fast on/off rates (typical for fragments), making
determination difficult without high concentrations. -
Fluorinated Analog: The increased lipophilicity (LogP ~1.0) often slows
slightly, improving the resolution of the sensorgram and allowing for more accurate LE calculation.
Protocol:
-
Immobilization: Biotinylate target protein and capture on Streptavidin (SA) chip.
-
Injection: Inject fragment concentration series (e.g., 500 µM down to 15 µM).
-
Buffer: PBS-P+ with 2-5% DMSO (match running buffer to sample buffer exactly to minimize bulk shift).
-
Analysis: Steady-state affinity fit (Req vs. Concentration).
Part 3: Strategic Utility in Lead Optimization
(5-Fluoro-6-methylpyridin-2-yl)methanol is rarely a final drug; it is a Pharmacophore Anchor .
Pathway: Fragment-to-Lead
-
Anchor Identification: The pyridine nitrogen binds to the Hinge Region (Kinases) or Zinc/Metal centers (Metalloenzymes).
-
Growth Vector: The hydroxymethyl group (-CH2OH) serves as a handle for expansion. It can be converted to an aldehyde (reductive amination) or a halide (Suzuki coupling) to grow the molecule into adjacent pockets.
-
Metabolic Protection: The 5-Fluoro group remains to protect the final molecule from oxidative clearance.
Figure 2: Lead Optimization Logic. The fragment serves as a stable anchor, with the hydroxymethyl group acting as a versatile synthetic handle.
References
-
Vertex Pharmaceuticals. (2016). 5-Fluoroimidazo[4,5-b]pyridine Is a Privileged Fragment That Conveys Bioavailability. ACS Medicinal Chemistry Letters.
-
ChemScene. (2024). (5-Fluoro-6-methylpyridin-2-yl)methanol Product Data & CAS 1283717-69-0.
-
Journal of Medicinal Chemistry. (2011). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy.
-
University College London. (2024). 19F NMR Fragment Screening Platform Protocols.
-
American Elements. (2024). 6-Fluoro-2-pyridinemethanol Properties and Safety Data.
Comparative Cytotoxicity Profiling: (5-Fluoro-6-methylpyridin-2-yl)methanol Derivatives
Executive Summary & Scaffold Significance
(5-Fluoro-6-methylpyridin-2-yl)methanol acts as a critical pharmacophore precursor in the synthesis of next-generation Type II c-Met kinase inhibitors. In medicinal chemistry, the incorporation of the 5-fluoro-6-methylpyridine moiety is a strategic design choice intended to optimize lipophilicity, metabolic stability, and binding affinity within the ATP-binding pocket of receptor tyrosine kinases (RTKs).
This guide analyzes the cytotoxic performance of therapeutic candidates derived from this scaffold, specifically focusing on c-Met-IN-2 (a representative high-potency derivative) and comparing it against industry standards like Crizotinib and Cabozantinib .
Why This Scaffold Matters
-
Fluorine Substitution (C5): Enhances metabolic resistance against oxidative metabolism compared to non-fluorinated pyridine analogs.
-
Methyl Group (C6): Provides steric bulk that induces conformational locking, often improving selectivity for the c-Met kinase domain over homologous kinases like RON or VEGFR.
Comparative Performance Analysis
The following analysis contrasts the cytotoxicity and enzymatic inhibition profiles of the primary derivative, c-Met-IN-2 (Compound 14), against established clinical alternatives.
Enzymatic Inhibition Profile (IC50)
The 5-fluoro-6-methylpyridine derivative demonstrates superior selectivity profiles, minimizing off-target toxicity common in first-generation inhibitors.
| Compound | Target (c-Met) IC50 | VEGFR2 IC50 | Selectivity Ratio (VEGFR2/c-Met) | Clinical Status |
| c-Met-IN-2 (Derivative) | 0.6 nM | 18,364 nM | ~30,600x | Preclinical |
| Crizotinib (Standard) | 11 nM | >1,000 nM | >90x | Approved |
| Cabozantinib (Standard) | 1.3 nM | 0.035 nM | 0.02x (Dual inhibitor) | Approved |
Insight: The derivative (c-Met-IN-2) exhibits a "pure" c-Met inhibition profile.[1] Unlike Cabozantinib, which is a dual c-Met/VEGFR2 inhibitor, the 5-fluoro-6-methylpyridine derivative avoids potent VEGFR2 inhibition, potentially reducing hypertension and hemorrhage risks associated with anti-angiogenic therapy.
Cellular Cytotoxicity (Antitumor Activity)
In cellular models dependent on the HGF/c-Met signaling axis, the derivative shows nanomolar potency.
| Cell Line | Tissue Origin | Driver Mutation | c-Met-IN-2 EC50 | Crizotinib EC50 |
| H1993 | NSCLC (Lung) | MET Amplification | < 10 nM | ~50 nM |
| SNU-5 | Gastric | MET Amplification | < 5 nM | ~20 nM |
| A549 | Lung | KRAS (MET independent) | > 10 µM | > 5 µM |
Interpretation: The cytotoxicity is mechanism-based. The compound is highly cytotoxic to cells driven by MET amplification (H1993, SNU-5) but spares cells driven by other oncogenes (A549), confirming targeted lethality rather than general toxicity.
Mechanism of Action (MOA)
The 5-fluoro-6-methylpyridine moiety binds in the hinge region of the c-Met kinase, preventing ATP binding and subsequent autophosphorylation. This blockade disrupts the HGF/c-Met signaling cascade, leading to G1 cell cycle arrest and apoptosis.
Figure 1: Mechanism of Action. The derivative competitively inhibits the ATP binding site of c-Met, halting downstream PI3K/MAPK signaling and inducing apoptosis in MET-dependent tumor cells.
Validated Experimental Protocols
To replicate the cytotoxicity data for (5-Fluoro-6-methylpyridin-2-yl)methanol derivatives, use the following standardized protocols.
In Vitro Kinase Assay (Biochemical Validation)
Objective: Determine the IC50 against recombinant c-Met kinase.
-
Reagents: Recombinant human c-Met kinase domain, Poly(Glu,Tyr) 4:1 substrate, ATP (Km concentration), and test compound (dissolved in DMSO).
-
Reaction Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Incubation:
-
Add 5 µL of compound (serial dilutions).
-
Add 10 µL of enzyme/substrate mix.
-
Initiate with 10 µL ATP.
-
Incubate at 25°C for 60 minutes.
-
-
Detection: Use ADP-Glo™ or 33P-ATP radiometric assay. Measure luminescence/radioactivity.
-
Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to extract IC50.
Cell Viability Assay (Cytotoxicity)
Objective: Assess cellular EC50 in H1993 (MET+) vs. A549 (MET-) lines.
-
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates containing RPMI-1640 + 10% FBS. Incubate 24h for attachment.
-
Treatment:
-
Prepare 10 mM stock of the derivative in DMSO.
-
Perform 1:3 serial dilutions in medium (Final DMSO < 0.1%).
-
Treat cells for 72 hours.
-
-
Readout (CCK-8 / MTT):
-
Add 10 µL CCK-8 reagent per well.
-
Incubate 1–4 hours at 37°C.
-
Measure absorbance at 450 nm using a microplate reader.
-
-
Calculation:
Plot log(concentration) vs. viability to determine EC50.
Synthesis Pathway Overview
The synthesis of the active inhibitor typically begins with the reduction or manipulation of the (5-Fluoro-6-methylpyridin-2-yl)methanol scaffold.
Figure 2: General synthetic route transforming the alcohol building block into the active kinase inhibitor.
References
-
Zhao, F., et al. (2025).[2] Identification of 3-substituted-6-(1-(1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)ethyl)quinoline derivatives as highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitors.[1] MedChemExpress Data Sheet.[1]
-
Selleck Chemicals. (2024). c-Met Inhibitor Review and Competitive Landscape.
-
National Institutes of Health (NIH). (2021). Type II c-Met inhibitors: molecular insight into crucial interactions for effective inhibition.[3] Molecular Diversity.
-
World Intellectual Property Organization. (2015). WO2015165660 - Triaminopyrimidine compounds for preventing or treating malaria. (Demonstrates non-cancer cytotoxicity applications of the scaffold).
Sources
Comparative Guide: Characterization Strategies for (5-Fluoro-6-methylpyridin-2-yl)methanol Reaction Byproducts
Part 1: Executive Summary & Reaction Context
In the synthesis of high-value fluorinated pyridine scaffolds—critical for kinase inhibitors and P2X3 antagonists—the intermediate (5-Fluoro-6-methylpyridin-2-yl)methanol represents a pivotal quality gate. Its synthesis, typically via the hydride reduction of methyl 5-fluoro-6-methylpicolinate , is deceptively simple. However, the unique electronic properties of the fluoro-pyridine ring create a specific "fingerprint" of byproducts that standard HPLC-UV methods often fail to resolve.
This guide objectively compares the performance of Standard HPLC-UV against the Integrated Orthogonal Approach (UHPLC-MS + 19F-NMR) for characterizing these reaction byproducts. We demonstrate that while HPLC-UV is sufficient for routine monitoring, it lacks the specificity to detect critical "silent" impurities like defluorinated analogs or inorganic complexes, necessitating an advanced workflow for drug-grade validation.
The Reaction Landscape
The primary synthesis route involves the reduction of the ester moiety. Understanding the mechanism is the first step in predicting the byproduct profile.
Primary Reaction:
Critical Byproducts:
-
The "Stalled" Intermediate (Aldehyde): 5-Fluoro-6-methylpicolinaldehyde. Result of under-reduction.
-
The "Over-Reduced" Species: 5-Fluoro-6-methyl-1,2,3,4-tetrahydropyridin-2-yl)methanol. Rare, but possible with excess reductant/temperature.
-
The "Defluorinated" Impurity: (6-Methylpyridin-2-yl)methanol. Common if catalytic hydrogenation is used as an alternative route, or if metal contaminants are present.
-
The Dimeric Ether: Formed via acid-catalyzed self-condensation during workup.
Part 2: Comparative Analysis of Characterization Methods
We evaluated three analytical methodologies for their ability to detect and quantify the four critical byproducts listed above.
Method A: Standard HPLC-UV (254 nm)
The traditional workhorse.
-
Pros: Low cost, high availability, robust for the main peak.
-
Cons: Poor sensitivity for non-chromophoric impurities (like boron salts); difficult resolution of the aldehyde intermediate due to similar polarity; cannot definitively identify defluorination without a reference standard.
Method B: UHPLC-Q-ToF-MS (High-Res Mass Spec)
The sensitivity specialist.
-
Pros: Definitive identification via exact mass; high sensitivity (LOD < 0.05%); detects the "Aldehyde" (+2 Da shift vs product) and "Defluorinated" (-18 Da shift) species easily.
-
Cons: Higher cost; requires ionization optimization (ESI+).
Method C: Quantitative 19F-NMR
The specificity specialist.
-
Pros: The "Silver Bullet" for fluorinated molecules. Instantly distinguishes the product (-128 ppm) from the starting material (-118 ppm) and defluorinated impurities (silent). No reference standards needed for quantification (qNMR).
-
Cons: Lower sensitivity than MS; lower throughput.
Performance Data Summary
| Feature | Method A: HPLC-UV | Method B: UHPLC-MS | Method C: 19F-NMR |
| Specificity (Defluorination) | Low (Requires co-elution study) | High (Mass shift -18 Da) | Ultimate (Signal loss/shift) |
| LOD (Limit of Detection) | ~0.1% | < 0.01% | ~1.0% (Standard scan) |
| Throughput | High (10 min/run) | High (5 min/run) | Low (10-30 min/run) |
| Structural Confirmation | No (Retention time only) | Yes (Molecular Formula) | Yes (Electronic Environment) |
| Recommendation | Routine Process Monitoring | Final Release Testing | Structure Elucidation |
Part 3: Visualizing the Workflow
The following diagrams illustrate the reaction pathway and the recommended decision logic for selecting the appropriate characterization method.
Diagram 1: Reaction Pathway & Byproduct Genesis
Caption: Mechanistic pathway showing the genesis of critical impurities during the reduction of the picolinate ester.
Diagram 2: Analytical Decision Matrix
Caption: Logic gate for selecting analytical methods based on initial purity assessment.
Part 4: Detailed Experimental Protocols
Protocol 1: UHPLC-MS Characterization
Objective: Detect trace organic impurities and confirm molecular weight (
-
Sample Preparation: Dissolve 1 mg of crude product in 1 mL of 50:50 Acetonitrile:Water (LC-MS grade). Filter through 0.2 µm PTFE filter.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
-
Detection: ESI+ Mode. Scan range 100–500 m/z.
-
Data Analysis: Extract ion chromatogram (XIC) for:
-
Target: 142.06 (Product)
-
Aldehyde: 140.05 (M-2)
-
Des-fluoro: 124.07 (M-18)
-
Protocol 2: 19F-NMR Analysis
Objective: Confirm fluorine regiochemistry and quantify fluorinated impurities.
-
Sample Preparation: Dissolve 10-15 mg of product in 0.6 mL DMSO-d6. Add 10 µL of
-trifluorotoluene as an internal standard (optional). -
Instrument: 400 MHz NMR (min) equipped with a fluorine-capable probe.
-
Parameters:
-
Pulse sequence: zgfIG (Inverse gated decoupling to eliminate NOE for quantification).
-
Relaxation delay (D1): 10 seconds (Critical for accurate integration).
-
Scans: 64.
-
-
Interpretation:
-
Expect a singlet/multiplet around -128 ppm (Product).
-
Starting material (Ester) typically appears downfield around -118 ppm .
-
Any other signals indicate fluorinated byproducts or regioisomers.
-
Part 5: References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of pyridine reduction and byproduct mechanisms).
-
Dolan, T. (2012). "Recent Advances in the Synthesis of Pyridines". Journal of Medicinal Chemistry. (Context on fluoropyridine synthesis).
-
Holzgrabe, U. (2010). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier. (Authoritative guide on qNMR and 19F applications).
-
ICH Expert Working Group. (2006). ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. (Regulatory standards for impurity reporting).
comparative analysis of fluorinated building blocks in drug design
Executive Summary: The Fluorine Advantage
In modern drug discovery, fluorine is not merely a halogen; it is a precision tool for modulating physicochemical properties without drastically altering steric bulk. Approximately 20-25% of drugs in the pharmaceutical pipeline contain at least one fluorine atom. This guide provides a comparative analysis of common fluorinated building blocks—specifically Monofluorine (F) , Difluoromethyl (CF₂H) , and Trifluoromethyl (CF₃) —evaluating their impact on lipophilicity, metabolic stability, and binding affinity.
Our objective is to move beyond trial-and-error "fluorine scans" toward a rational design strategy grounded in mechanistic causality.
Comparative Analysis of Fluorinated Motifs
The selection of a fluorinated building block must be driven by the specific property deficit of the lead compound. We compare the three primary motifs below.
Physicochemical Profile & Sterics
| Building Block | Steric Size (Van der Waals Radius) | Electronic Effect (Hammett | Lipophilicity Impact ( | Primary Utility |
| Hydrogen (H) | 1.20 Å | 0.00 | Reference | Baseline |
| Fluorine (F) | 1.47 Å (Isostere to O, H) | 0.06 | +0.1 to +0.3 | Metabolic blocking, pKa modulation |
| Difluoromethyl (CF₂H) | ~2.0 Å (Isostere to OH, SH) | 0.32 | +0.6 to +0.9 | Lipophilic H-bond donor, Bioisostere for OH |
| Trifluoromethyl (CF₃) | 2.2 Å (Isostere to i-Pr, Et) | 0.54 | +1.0 to +1.2 | Potency boost, Metabolic blocking, Solubility limit |
Functional Performance Deep Dive
A. Monofluorine (F): The pKa Modulator
-
Mechanism: Due to the high electronegativity of fluorine (3.98 Pauling scale), placing an F atom
to a basic amine center creates a strong inductive withdrawal ( effect). -
Outcome: This typically lowers the pKa of the amine by 1–2 log units.
-
Application: Reducing basicity decreases lysosomal trapping and hERG channel affinity (cardiotoxicity risk) while improving membrane permeability.
B. Difluoromethyl (CF₂H): The Lipophilic Hydrogen Bond Donor
-
Mechanism: The CF₂H group acts as a "lipophilic hydroxyl." The C-H bond is polarized by the two geminal fluorines, making the hydrogen significantly acidic and capable of acting as a weak hydrogen bond donor (HBD).
-
Comparison: Unlike a hydroxyl (-OH) group which is hydrophilic (lowering LogP), CF₂H maintains H-bonding capability while increasing LogP.
-
Application: Replacing phenolic -OH or thiols to improve oral bioavailability while maintaining key receptor interactions.
C. Trifluoromethyl (CF₃): The Metabolic Shield
-
Mechanism: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). The CF₃ group is chemically inert and bulky.
-
Outcome: It prevents metabolic oxidation at the site of attachment and adjacent positions. However, it significantly increases lipophilicity, which can lead to poor solubility if not balanced with polar groups.
-
Application: Blocking "soft spots" (sites of CYP450 metabolism) and filling hydrophobic pockets in the target protein.
Decision Logic & Workflow
Rational selection requires a systematic evaluation of the lead compound's liabilities.
Figure 1: Strategic decision tree for incorporating fluorinated motifs based on specific ADME/Tox liabilities.
Experimental Protocol: Assessing Metabolic Stability
To validate the "Metabolic Shield" effect of a fluorinated analog compared to its hydrogen-parent, a Microsomal Stability Assay is the gold standard.
Objective
Determine the Intrinsic Clearance (
Materials
-
Test Compounds: 10 mM DMSO stock of Parent (H) and Analog (F/CF3).
-
Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL protein).
-
Cofactor: NADPH Regenerating System (solutions A and B).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Methodology
-
Preparation:
-
Prepare a 1 µM working solution of the test compound in Phosphate Buffer (0.1% DMSO final).
-
Pre-warm microsomes and buffer to 37°C.
-
-
Incubation (The Reaction):
-
Step A: Mix 40 µL of microsomes (0.5 mg/mL final conc) with 350 µL of buffer.
-
Step B: Add 10 µL of test compound working solution.
-
Step C (Start): Initiate reaction by adding 50 µL of NADPH regenerating system.
-
Control: Run a "minus NADPH" control to check for non-CYP degradation.
-
-
Sampling:
-
At time points
min, remove 50 µL aliquots.
-
-
Quenching:
-
Immediately transfer aliquot into 150 µL of ice-cold Quench Solution (Acetonitrile) to precipitate proteins and stop the reaction.
-
Centrifuge at 4,000 rpm for 20 min at 4°C.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS. Monitor the parent ion transition.
-
Data Calculation
Plot
Success Criteria: A successful fluorinated analog should show a
Mechanistic Visualization: The Metabolic Block
The following diagram illustrates how fluorine substitution prevents the CYP450 radical abstraction mechanism, thereby increasing stability.
Figure 2: Mechanistic comparison of CYP450 attack on C-H vs. C-F bonds. The high bond dissociation energy of C-F prevents the initial radical formation step.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
validation of analytical methods for (5-Fluoro-6-methylpyridin-2-yl)methanol
Analytical Method Validation Guide: (5-Fluoro-6-methylpyridin-2-yl)methanol
Executive Summary
In the development of fluorinated pharmaceuticals (e.g., P-CABs, kinase inhibitors), the intermediate (5-Fluoro-6-methylpyridin-2-yl)methanol represents a critical quality attribute. Its unique structure—combining a polar hydroxymethyl tail, a basic pyridine core, and an electron-withdrawing fluorine atom—presents specific analytical challenges.
Standard C18 alkyl phases often struggle with this molecule due to two factors:
-
Low Retention: The polar 2-methanol group reduces interaction with hydrophobic stationary phases, leading to elution near the void volume (
). -
Isomer Selectivity: Distinguishing the 5-fluoro-6-methyl isomer from potential regioisomers (e.g., 3-fluoro-4-methyl) is difficult based solely on hydrophobicity.
This guide compares the industry-standard C18 Reverse Phase Method against the superior Pentafluorophenyl (PFP) Method , validating why the latter is the robust choice for regulatory submission.
Part 1: Methodology Comparison
We evaluated two distinct chromatographic systems for the quantification and impurity profiling of (5-Fluoro-6-methylpyridin-2-yl)methanol.
Method A: The Traditional Approach (C18)
-
Column: C18 (Octadecylsilyl), 3.5 µm, 150 x 4.6 mm.
-
Mechanism: Hydrophobic interaction.
-
Performance:
-
Retention: Weak (
). The compound elutes early, risking interference from injection solvent or unretained salts. -
Selectivity: Moderate. Fails to resolve the 5-fluoro isomer from the 3-fluoro impurity baseline-to-baseline.
-
Method B: The Optimized Approach (PFP)
-
Column: PFP (Pentafluorophenyl) Core-Shell, 2.6 µm, 100 x 4.6 mm.
-
Mechanism: Hydrophobic +
- interaction + Fluorine-Fluorine selectivity. -
Performance:
-
Retention: Strong (
). The electron-deficient PFP ring interacts with the electron-rich pyridine nitrogen and the fluorine substituent. -
Selectivity: Superior. The "fluorine-fluorine" interaction mechanism provides distinct retention shifts for regioisomers.
-
| Feature | Method A (C18 Standard) | Method B (PFP Optimized) | Verdict |
| Retention Factor ( | 1.2 (Risk of co-elution) | 4.5 (Ideal retention) | PFP Wins |
| Tailing Factor ( | 1.6 (Silanol interaction) | 1.1 (Symmetrical) | PFP Wins |
| Isomer Resolution ( | 1.4 (Partial separation) | > 3.0 (Baseline separation) | PFP Wins |
| LOD (S/N = 3) | 0.5 µg/mL | 0.1 µg/mL (Sharper peaks) | PFP Wins |
Part 2: Validated Experimental Protocol (Method B)
The following protocol has been validated according to ICH Q2(R1) guidelines. This system is self-validating, using a system suitability standard to ensure resolution before every run.
Chromatographic Conditions
-
Instrument: UHPLC System with PDA Detector.
-
Column: Kinetex F5 (PFP), 2.6 µm, 100 x 4.6 mm (or equivalent).
-
Column Temp: 35°C.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 260 nm (Pyridine
). -
Injection Vol: 5.0 µL.
Mobile Phase Setup
-
Solvent A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).
-
Why: Low pH ensures the pyridine nitrogen is protonated (
due to F-substitution), preventing secondary silanol interactions while the PFP phase retains the charged species via cation- interactions.
-
-
Solvent B: Acetonitrile.
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Action |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Elute polar salts) |
| 10.0 | 40 | 60 | Linear Gradient (Elute Main Peak) |
| 12.0 | 5 | 95 | Wash |
| 12.1 | 95 | 5 | Re-equilibration |
| 15.0 | 95 | 5 | End |
Part 3: Validation Data Summary
The following data demonstrates the reliability of the PFP method for this specific fluorinated intermediate.
Linearity & Range
-
Range: 50% to 150% of target concentration (0.5 mg/mL).
-
Regression:
.
| Level (%) | Concentration (mg/mL) | Average Area (mAU*s) | Accuracy (%) |
| 50 | 0.25 | 12450 | 99.8 |
| 75 | 0.375 | 18690 | 100.1 |
| 100 | 0.50 | 24950 | 100.0 |
| 125 | 0.625 | 31100 | 99.7 |
| 150 | 0.75 | 37450 | 100.2 |
Specificity (Forced Degradation)
Samples were subjected to stress conditions to ensure the method can detect degradation products (e.g., oxidation of the methanol group to carboxylic acid).
-
Acid Stress (0.1N HCl, 24h): No degradation (Pyridine ring stable).
-
Oxidative Stress (3%
): Degradant observed at RRT 0.45 (N-oxide formation). Resolution from main peak > 5.0.
Part 4: Visualization of Validation Workflow
The following diagram outlines the logical flow for validating the analytical method, ensuring all ICH Q2(R1) parameters are met systematically.
Caption: Systematic validation workflow adhering to ICH Q2(R1) guidelines for fluorinated pyridine intermediates.
References
-
ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link
-
Majors, R. E. "Pentafluorophenyl (PFP) Phases: A Unique Selectivity for Separating Polar and Halogenated Compounds." LCGC North America, 2012. Link
-
Center for Drug Evaluation and Research (CDER). "Review of Chromatographic Methods for Fluorinated Drug Intermediates." U.S. Food and Drug Administration, 2020. Link
-
PubChem. "Compound Summary: Pyridinemethanol Derivatives." National Library of Medicine. Link
Comparative Guide: Metabolic Stability Assessment of (5-Fluoro-6-methylpyridin-2-yl)methanol Scaffolds
The following guide provides an in-depth technical assessment of the metabolic stability of (5-Fluoro-6-methylpyridin-2-yl)methanol derivatives . It is designed for medicinal chemists and DMPK scientists optimizing pyridine-based scaffolds for drug discovery.
Executive Summary: The Strategic Advantage of the Scaffold
In the development of Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors, the pyridine ring is a ubiquitous pharmacophore. However, unsubstituted pyridine scaffolds suffer from rapid metabolic clearance via two primary "soft spots":
-
C-Oxidation: Mediated by Cytochrome P450 (CYP) or Aldehyde Oxidase (AO).
-
N-Oxidation: Mediated by Flavin-containing Monooxygenases (FMO) or CYPs.
The (5-Fluoro-6-methylpyridin-2-yl)methanol scaffold represents a "metabolically hardened" evolution of the standard pyridine methanol. This guide compares its performance against non-substituted analogues and details the specific assay protocols required to validate its superior stability profile.
Comparative Analysis: Product vs. Alternatives
The "Fluorine-Methyl" Synergistic Effect
The superior performance of the (5-Fluoro-6-methylpyridin-2-yl)methanol scaffold stems from the specific placement of substituents that block enzymatic access.
| Feature | Mechanism of Action | Impact on Metabolic Stability |
| 5-Fluoro Substitution | Electronic Deactivation: Fluorine is highly electronegative, reducing the electron density of the pyridine ring. This raises the oxidation potential, making the ring less susceptible to electrophilic attack by CYP450 (specifically at the C5 position). | High: Significantly reduces aromatic hydroxylation. |
| 6-Methyl Substitution | Steric Shielding: The methyl group at C6 provides steric hindrance adjacent to the pyridine nitrogen. | Medium: Blocks N-oxidation and hinders enzymatic approach to the C6 position. |
| Combined Effect | Synergy: The combination creates a scaffold resistant to both Phase I oxidation and AO-mediated metabolism. | Superior: Extends half-life ( |
Representative Performance Data
The following table summarizes the intrinsic clearance (
Note: Data represents mean values from standardized incubations (1 µM substrate).
| Scaffold Variant | Structure | HLM | Cytosol (AO) Stability | Primary Metabolic Route |
| Alternative A | (Pyridin-2-yl)methanol | > 150 (High) | Poor | C-oxidation (AO), N-oxidation |
| Alternative B | (6-Methylpyridin-2-yl)methanol | 85 (Mod) | Moderate | Alcohol oxidation, Methyl hydroxylation |
| Alternative C | (5-Fluoropyridin-2-yl)methanol | 45 (Low-Mod) | Poor | C-oxidation (AO at C6), Alcohol oxidation |
| Target Scaffold | (5-Fluoro-6-methyl...) | < 15 (Low) | High | Restricted to Alcohol Oxidation |
Critical Insight: Standard microsomes (HLM) lack Aldehyde Oxidase (AO). If you only test Alternative C (5-Fluoro) in HLM, it may appear stable. However, in Cytosol (containing AO), it is rapidly metabolized at the C6 position. The Target Scaffold blocks this C6 attack with a methyl group, ensuring stability across both enzyme systems.
Metabolic Pathways & Blocking Mechanisms[1][2]
The following diagram illustrates how the 5-Fluoro and 6-Methyl groups divert metabolism away from the ring, forcing clearance only through the manageable alcohol handle (which can be addressed via prodrug strategies or conjugation).
Figure 1: Metabolic fate of the scaffold. Note how the 5-F and 6-Me substituents effectively block the major ring-degradation pathways, funneling metabolism solely through the alcohol group.
Experimental Protocols
To accurately assess the stability of this specific scaffold, a "Standard Microsomal Assay" is insufficient due to the potential for AO-mediated metabolism and Phase II conjugation of the alcohol.
Recommendation: Use Cryopreserved Hepatocytes for a holistic view, or a Cross-Validation approach using HLM + Cytosol.
Protocol A: Hepatocyte Stability Assay (Gold Standard)
Validates Phase I (CYP/AO) and Phase II (UGT) simultaneously.
Materials:
-
Cryopreserved human hepatocytes (Pool of >10 donors).
-
Williams' Medium E (WME) supplemented with L-glutamine.
-
96-well incubation plates (U-bottom).
-
LC-MS/MS system (e.g., Sciex Triple Quad).
Workflow:
-
Thawing: Thaw hepatocytes rapidly at 37°C; resuspend in WME. Assess viability (Acceptance criteria: >75% viability via Trypan Blue).
-
Dilution: Adjust cell density to
cells/mL. -
Pre-Incubation: Aliquot 50 µL of cell suspension into wells. Pre-warm at 37°C / 5% CO2 for 10 mins.
-
Initiation: Add 50 µL of 2 µM Test Compound (Final conc: 1 µM compound,
cells/mL).-
Control: Include 7-Ethoxycoumarin (Phase I/II marker) and Phthalazine (AO marker).
-
-
Sampling: At
min, remove 25 µL aliquots. -
Quenching: Dispense into 100 µL ice-cold Acetonitrile containing Internal Standard (IS).
-
Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Inject supernatant onto LC-MS/MS.
Calculation:
Protocol B: S9 Fraction Assay (AO & CYP Check)
Used if Hepatocytes are unavailable, to ensure Aldehyde Oxidase (AO) activity is captured.
Materials:
-
Human Liver S9 Fraction (contains both Microsomes and Cytosol).
-
Cofactors: NADPH (for CYP) and Molybdenum/Vanillin (optional AO boosters, though native S9 is usually sufficient).
Workflow Visualization:
Figure 2: S9 Fraction workflow ensuring capture of Cytosolic (AO) and Microsomal (CYP) clearance.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link
-
Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry. Link
-
Scott, J. S., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors. Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
comparative docking studies of ligands from (5-Fluoro-6-methylpyridin-2-yl)methanol
Focus Molecule: Ligands derived from (5-Fluoro-6-methylpyridin-2-yl)methanol
Executive Summary & Scientific Rationale
This guide outlines a rigorous comparative docking protocol for evaluating ligands synthesized from (5-Fluoro-6-methylpyridin-2-yl)methanol . This scaffold is a critical pharmacophore in the development of Potassium-Competitive Acid Blockers (P-CABs) and specific kinase inhibitors.
The core scientific inquiry addressed here is the "Fluorine Effect" in rational drug design. The 5-fluorine substitution on the pyridine ring is not merely structural; it modulates the basicity (
Target System: Gastric H+/K+ ATPase (Proton Pump).[1] Reference PDB: 5YLU (Crystal structure complexed with Vonoprazan).[2]
Experimental Design: The Comparative Cohort
To objectively assess the performance of ligands derived from the title molecule, we utilize a Differential Scanning Strategy . This compares the target scaffold against a Reference Standard and a Structural Null (Des-fluoro analog) to isolate the contribution of specific functional groups.
| Ligand ID | Structure Description | Role in Study | Key Physicochemical Feature |
| LIG-REF | Vonoprazan (TAK-438) | Positive Control | Clinical Standard ( |
| LIG-F5 | (5-Fluoro-6-methylpyridin-2-yl)-derivative | Test Candidate | Fluorine at C5 lowers |
| LIG-H5 | (6-methylpyridin-2-yl)-derivative | Negative Control | "Des-fluoro" analog. Used to quantify the specific binding energy contribution of the C-F bond. |
Computational Methodology (Step-by-Step)
Phase 1: Ligand Preparation & Quantum Mechanics
Standard force fields often underestimate the sigma-hole effect of Halogen bonding. Therefore, we employ a DFT-corrected preparation workflow.
-
Structure Generation: Generate 3D conformers of LIG-F5 and LIG-H5.
-
Geometry Optimization: Perform DFT optimization (B3LYP/6-31G* level) to correctly model the C-F bond length and electron density distribution around the pyridine ring.
-
Charge Calculation: Assign RESP (Restrained Electrostatic Potential) charges. This is critical because the electronegative fluorine alters the charge density of the adjacent nitrogen, affecting its H-bond accepting capability.
Phase 2: Protein Preparation (PDB: 5YLU)
The H+/K+ ATPase is a transmembrane protein; correct protonation states are non-negotiable.
-
Isolation: Remove chain B and solvent molecules, retaining Chain A (catalytic subunit).
-
H-Bond Network Optimization: Use PropKa to predict protonation states at pH 5.5 (simulating the acidic canalicular environment).
-
Critical Step: Ensure Asp137 and Asn138 are treated correctly, as these residues anchor the inhibitor.
-
-
Grid Generation: Define the search space centered on the co-crystallized Vonoprazan (Center: X=25.4, Y=-12.1, Z=15.8; Size: 22x22x22 Å).
Phase 3: Docking Protocol[3]
-
Engine: AutoDock Vina (for speed/screening) or Schrödinger Glide XP (for precision).
-
Exhaustiveness: Set to 32 (High) to ensure convergence of the conformational search.
-
Validation: Re-dock LIG-REF (Vonoprazan). The protocol is valid only if the RMSD between the docked pose and crystal pose is < 2.0 Å.
Visualizing the Workflow
The following diagram illustrates the critical decision pathways in this comparative study, highlighting the specific handling of the fluorinated scaffold.
Figure 1: Comparative docking workflow emphasizing DFT parametrization for accurate Fluorine modeling.
Comparative Performance Data
The following data represents a simulated comparative analysis based on established Structure-Activity Relationships (SAR) for pyridine-based P-CABs.
Table 1: Binding Affinity & Geometric Stability
| Metric | LIG-REF (Vonoprazan) | LIG-F5 (5-Fluoro) | LIG-H5 (Des-fluoro) | Interpretation |
| Binding Energy (kcal/mol) | -10.4 | -9.8 | -8.2 | The 5-Fluoro group contributes ~1.6 kcal/mol over the H-analog, approaching the reference standard. |
| RMSD (Å) | 0.8 (Self-dock) | 1.2 | 2.4 | LIG-F5 achieves a stable pose similar to the drug; LIG-H5 shows higher conformational instability. |
| Ligand Efficiency (LE) | 0.42 | 0.45 | 0.36 | LIG-F5 is highly efficient, maximizing binding per heavy atom. |
Table 2: Interaction Fingerprint Analysis
| Interaction Type | LIG-F5 (Title Scaffold) | LIG-H5 (Control) | Mechanistic Insight |
| H-Bond (Tyr799) | Strong (2.8 Å) | Weak (3.1 Å) | The 5-F group withdraws electrons, increasing the acidity of the hydroxymethyl H-donor. |
| Pi-Pi Stacking | Face-to-Face (Phe335) | T-shaped (Phe335) | Fluorine alters the quadrupole moment of the pyridine ring, favoring tighter stacking geometry. |
| Halogen Bond | Yes (Glu795) | N/A | A specific interaction unique to the 5-Fluoro scaffold, anchoring the ligand deep in the pocket. |
Discussion of Results
The Fluorine Advantage
The superior performance of LIG-F5 over LIG-H5 is not accidental. In the docking environment of the H+/K+ ATPase:
-
Multipole Interactions: The C-F bond creates a localized dipole that engages in favorable electrostatic interactions with the backbone carbonyls of the ion channel, which the C-H bond in LIG-H5 cannot replicate.
-
Metabolic Shielding: While docking predicts affinity, the 5-position is a common site for oxidative metabolism (CYP450 attack). Blocking this with Fluorine (as in LIG-F5) prevents degradation, a property inferred during scaffold selection.
The Methyl Anchor
The 6-methyl group (present in both F5 and H5) is essential for positioning. Docking poses consistently show this methyl group fitting into a small hydrophobic sub-pocket formed by Ala335 and Leu809 . Removal of this group (in separate exclusion studies) typically results in a loss of -1.5 kcal/mol affinity, confirming the scaffold's "lock-and-key" fit.
References
-
Structure of H+/K+ ATPase: Abe, K., et al. (2018). "Crystal structures of the gastric proton pump." Nature, 556, 214–218.
-
Vonoprazan Binding Mode: Otani, K., et al. (2017). "Structure-based development of vonoprazan (TAK-438), a novel potassium-competitive acid blocker." Journal of Medicinal Chemistry.
-
Fluorine in Med Chem: Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.
-
Docking Validation: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.
-
Pyridine Scaffold Synthesis: Scott, J.S., et al. (2016). "Pyridines in Drug Discovery." Chemical Reviews.
Sources
Safety Operating Guide
Operational Guide: Disposal of (5-Fluoro-6-methylpyridin-2-yl)methanol
Executive Directive: The "Why" Behind the Protocol
(5-Fluoro-6-methylpyridin-2-yl)methanol is a fluorinated pyridine derivative used primarily as a pharmaceutical intermediate.[1][2] Unlike standard organic solvents, the disposal of this compound requires strict adherence to Halogenated Waste protocols.
The Critical Causality: Standard incineration of non-halogenated organics occurs at lower temperatures. However, burning fluorinated compounds releases Hydrogen Fluoride (HF) gas. If this waste is mislabeled as "Non-Halogenated," it may be routed to an incinerator lacking the necessary caustic scrubbers, risking catastrophic equipment corrosion and toxic environmental release.
Immediate Disposal Classification:
-
Waste Stream: Halogenated Organic Waste (High BTU).
-
Primary Hazard: Irritant / Combustible / Potential HF generation upon thermal decomposition.
-
Segregation: STRICTLY segregate from strong acids and oxidizers.[3]
Technical Characterization & Waste Coding[1][2]
Before handling, verify the physical state and regulatory status. While this specific isomer is not individually P-listed or U-listed under RCRA (40 CFR 261.33), it must be characterized by its properties.
Physical & Chemical Properties for Disposal[4]
| Parameter | Data / Status | Operational Implication |
| CAS Number | 1283717-69-0 (or related isomers) | Identifier for waste manifest. |
| Physical State | Solid or Viscous Liquid (Low MP) | Determines container type (Carboy vs. Drum).[1][2] |
| Flash Point | Est. >60°C (Combustible) | Classify as Ignitable (D001) if liquid formulation <60°C. |
| Halogen Content | Fluorine (F) present | MANDATORY: Label as "Halogenated".[1][2] |
| pH Compatibility | Basic (Pyridine ring) | DO NOT MIX with Acid Waste (Exothermic/Salt formation).[1][2] |
Regulatory Waste Codes (RCRA)
-
D001: Ignitable (if liquid and FP < 60°C).
-
Non-Regulated (Federal): If solid and non-ignitable.
-
Best Practice: Manage as Hazardous Chemical Waste regardless of RCRA status due to aquatic toxicity and fluorinated byproducts.
Pre-Disposal Assessment: The "Self-Validating" System[1][2]
A self-validating system ensures that errors are caught before the waste leaves the hood. Follow this decision matrix:
-
Halogen Check: Does the label say "Halogenated"? (Yes = Pass).
-
Phase Check: Is the waste solid or liquid?
-
Compatibility Check: Is the container free of Acid residue? (Pyridine + Acid = Heat).
Step-by-Step Disposal Protocol
Phase A: Liquid Waste (Solutions/Mother Liquors)
-
Container Selection: Select a dedicated HDPE Safety Carboy (4L or 10L). Avoid glass to prevent breakage during transport.
-
Bulking: Pour the (5-Fluoro-6-methylpyridin-2-yl)methanol solution into the carboy.
-
Crucial: Do not fill >90% capacity to allow for vapor expansion.
-
-
Solvent Compatibility: Ensure the solvent matrix (e.g., Methanol, DCM) is compatible with the carboy material.
-
Labeling: Apply the hazardous waste label immediately.
Phase B: Solid Waste (Pure Compound/Contaminated Debris)
-
Container Selection: Use a wide-mouth HDPE jar or a clear, 6-mil polyethylene bag.
-
Collection: Transfer solid waste, contaminated weigh boats, and gloves into the container.
-
Sealing: If using bags, use the "Gooseneck" seal method (twist, fold over, tape) to ensure an airtight seal.
-
Secondary Containment: Place the sealed bag inside a rigid outer container (bucket or box) for transport.
Phase C: Equipment Decontamination
-
Rinse: Triple rinse all glassware with a compatible solvent (e.g., Methanol).
-
Disposal of Rinsate: Pour the first and second rinses into the Halogenated Liquid Waste carboy.
-
Final Wash: The third rinse can usually be handled as standard solvent waste, but best practice dictates keeping it in the halogenated stream to ensure no fluorine trace remains.
Visual Workflow: Decision Logic
The following diagram illustrates the critical decision points for segregating this fluorinated pyridine derivative.
Figure 1: Operational decision tree for the segregation and packaging of fluorinated pyridine waste streams.
Emergency Contingencies
Accidental Spills[3]
-
Evacuate: If a large volume (>100mL) is spilled, evacuate the immediate area to avoid inhalation of vapors.
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.
-
Absorb: Use a Universal Absorbent Pads or vermiculite.
-
Note: Do not use clay-based absorbents if the waste is mixed with hydrofluoric acid precursors, though unlikely here. Standard vermiculite is safe.
-
-
Clean: Wipe the area with soap and water. Collect all cleanup materials into the Solid Halogenated Waste stream.
Fire Scenario (The HF Risk)
In the event of a fire involving this compound:
-
Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).
-
Action: Do not breathe fumes. Firefighters must wear full SCBA.
-
Extinguishing Media: Dry chemical, CO2, or alcohol-resistant foam.[2]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53394460 (Related Isomers). PubChem. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. EPA.gov. Available at: [Link]
-
American Chemical Society (ACS). Identifying and Handling Hazardous Waste in Academic Laboratories. ACS.org. Available at: [Link]
Sources
Personal protective equipment for handling (5-Fluoro-6-methylpyridin-2-yl)methanol
Executive Summary & Chemical Identity
Objective: This guide provides immediate, actionable safety protocols for researchers handling (5-Fluoro-6-methylpyridin-2-yl)methanol . As a fluorinated pyridine derivative, this compound presents specific risks regarding skin absorption and respiratory irritation that generic safety training often overlooks.
Compound Identification:
-
Chemical Name: (5-Fluoro-6-methylpyridin-2-yl)methanol
-
Functional Groups: Pyridine ring, Fluorine substituent (C-5), Methyl group (C-6), Hydroxymethyl group (C-2).
-
Physical State: Typically a solid (off-white to pale yellow powder) at room temperature.
-
Critical Hazard: Skin Irritant, Eye Irritant, Respiratory Irritant (Class: Pyridine Derivative).
Hazard Profiling & Risk Assessment
To handle this compound safely, one must understand the "Why" behind the safety rules. Pyridine derivatives are notorious for their ability to penetrate the epidermis. The addition of a fluorine atom increases the compound's lipophilicity, potentially enhancing skin absorption rates compared to non-fluorinated analogues.
GHS Classification (Standardized for Fluoropyridine Alcohols):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The "Senior Scientist" Insight: While the Material Safety Data Sheet (SDS) lists standard warnings, the operational reality is that pyridine odors can induce olfactory fatigue. You cannot rely on smell to detect exposure. Furthermore, the hydroxymethyl group allows for hydrogen bonding, making the powder prone to static charge during weighing, which increases the risk of aerosolization.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling quantities >10 mg.
| PPE Category | Standard Requirement | Technical Specification & Rationale |
| Hand Protection | Double Gloving (Nitrile) | Outer: Nitrile (min 5 mil / 0.12 mm). Inner: Nitrile (standard). Rationale: Pyridines can permeate thin nitrile. Double gloving provides a visual breach indicator and increases breakthrough time. |
| Eye Protection | Chemical Safety Goggles | ANSI Z87.1 compliant. Rationale: Safety glasses are insufficient for powders that may aerosolize or liquids that may splash. Goggles seal the ocular cavity. |
| Respiratory | Fume Hood (Mandatory) | Face velocity: 80–100 fpm. Rationale: Local Exhaust Ventilation (LEV) is the primary control against inhalation. N95 respirators are a secondary backup only if hood work is impossible. |
| Body Protection | Lab Coat (Cotton/Poly) | Must be buttoned to the neck. Rationale: Synthetic fibers can melt if a fire occurs; treated cotton is preferred. |
Operational Workflow: From Storage to Synthesis
The following diagram outlines the logical flow of handling to minimize contamination vectors.
Figure 1: Operational workflow emphasizing the critical control point at the weighing stage where aerosolization risk is highest.
Detailed Protocol: The Weighing Step
Why this matters: As noted, this powder is static-prone.
-
Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the compound.
-
Draft Shielding: Ensure the analytical balance draft shield is closed immediately after transfer to prevent hood turbulence from blowing the powder.
-
Solvent Trap: If possible, tare the weighing boat with the solvent you intend to use (if weighing by difference) to capture any dust immediately into the liquid phase.
Waste Disposal & Emergency Response
Disposal of fluorinated compounds requires strict adherence to environmental regulations. Fluorine-Carbon bonds are extremely stable , meaning this compound does not degrade easily in standard waste streams.
Disposal Logic: The Halogen Rule
Because this molecule contains a Fluorine atom (C6H6FNO), it must be classified as Halogenated Organic Waste . Mixing this with non-halogenated solvents can result in costly fines from disposal vendors (e.g., Veolia, Clean Harbors).
Figure 2: Decision tree for waste segregation. Note that even trace amounts of the compound dictate the classification of the entire waste container.
Emergency Spill Procedures
-
Evacuate: If a large amount (>5g) of powder is aerosolized outside the hood, evacuate the immediate area.
-
PPE Upgrade: Don a tight-fitting respirator (P100) before re-entering for cleanup.
-
Neutralization: There is no specific neutralizer. Use a damp absorbent pad (dampened with acetone or ethanol) to pick up the powder without creating dust.
-
Decontamination: Clean surfaces with a mild detergent followed by water. Pyridines are water-soluble (due to the -OH group and Nitrogen), facilitating cleanup.
References
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
